Neogen
Description
Structure
3D Structure
Properties
CAS No. |
182295-87-0 |
|---|---|
Molecular Formula |
C22H30N4O6 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H30N4O6/c1-3-12(2)19(23)21(30)25-16(8-9-18(27)28)20(29)26-17(22(31)32)10-13-11-24-15-7-5-4-6-14(13)15/h4-7,11-12,16-17,19,24H,3,8-10,23H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)(H,31,32)/t12-,16-,17-,19-/m0/s1 |
InChI Key |
LEHPJMKVGFPSSP-ZQINRCPSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Appearance |
Solid powder |
Other CAS No. |
11067-82-6 |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
tetrapropylenebenzyl sulfonate TPPBS |
Origin of Product |
United States |
Foundational & Exploratory
Detecting Hormones with Neogen ELISA Kits: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies behind Neogen's Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative detection of hormones. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these powerful tools for their analytical needs. This compound has a long-standing expertise in developing and manufacturing robust immunoassay solutions, with a quality management system certified to ISO 9001 standards.[1]
Core Principle: The Competitive ELISA
This compound's ELISA kits for the detection of small molecule hormones, such as steroids, primarily operate on the principle of a direct competitive ELISA .[2][3] This assay format is particularly well-suited for small molecules that cannot be simultaneously bound by two antibodies, a requirement for the sandwich ELISA format.
The fundamental principle of the competitive ELISA is the competition between the unlabeled hormone present in the sample (or standard) and a fixed amount of enzyme-labeled hormone (the conjugate) for a limited number of specific antibody binding sites that are pre-coated onto the wells of a microplate.[4][5]
The concentration of the hormone in the sample is inversely proportional to the signal generated. A high concentration of the target hormone in the sample will result in less of the enzyme-labeled hormone binding to the antibodies, leading to a weaker signal. Conversely, a low concentration of the target hormone will allow more of the enzyme-labeled hormone to bind, resulting in a stronger signal.
Biochemical Signaling Pathway in a Competitive ELISA Well
The following diagram illustrates the key molecular interactions and the reaction cascade that occurs within a single well of a this compound competitive ELISA plate.
Caption: Competitive binding of sample hormone and enzyme-conjugated hormone to the antibody.
Alternative Principle: The Sandwich ELISA
While this compound's portfolio for hormones is centered on competitive ELISAs, it is pertinent for researchers to be aware of the sandwich ELISA principle, which is commonly employed for the detection of larger molecules like protein hormones (e.g., growth hormone, insulin, luteinizing hormone). This compound utilizes the sandwich ELISA technology for other applications, such as allergen protein detection.
In a sandwich ELISA, the target antigen in the sample is "sandwiched" between two specific antibodies: a capture antibody coated on the plate and a detection antibody. The signal generated is directly proportional to the amount of antigen in the sample.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a selection of this compound's hormone ELISA kits. This data is essential for assay selection and experimental design.
Assay Specifications
| Hormone Detected | Catalog Number | Assay Range | Sample Volume | Total Assay Time |
| Cortisol | 402710 | 0.04 - 10 ng/mL | 50 µL | 90 minutes |
| Estradiol | 402110 | 0.02 - 2 ng/mL | 50 µL | 90 minutes |
| Progesterone | 402310 | 0.4 - 40.0 ng/mL | 50 µL | 75 minutes |
| Testosterone | 402510 | 0.002 - 0.2 ng/mL | 50 µL | 90 minutes |
Cross-Reactivity Data
Cross-reactivity is a critical parameter that defines the specificity of the antibody used in the ELISA kit. The following data indicates the percentage of cross-reactivity of the antibody with structurally related hormones.
| Kit | Cross-Reactant | % Cross-Reactivity |
| Cortisol | Cortisol | 100.0% |
| Prednisolone | 47.4% | |
| Cortisone | 15.7% | |
| 11-Deoxycortisol | 15.0% | |
| Prednisone | 7.83% | |
| Corticosterone | 4.81% | |
| Estradiol | 17β-Estradiol | 100.0% |
| Testosterone | 1.0% | |
| Estriol | 0.41% | |
| Estrone | 0.10% | |
| Progesterone | Progesterone | 100.0% |
| Deoxycorticosterone | 2.5% | |
| Corticosterone | 2.0% | |
| Pregnenolone | 2.0% | |
| Androstenedione | 1.0% | |
| 17-Hydroxyprogesterone | 0.40% |
Experimental Protocols
This section provides a detailed, generalized methodology for performing a quantitative hormone analysis using a this compound competitive ELISA kit. For specific details, always refer to the instruction manual provided with the particular kit.
I. Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Prepare Wash Buffer: Dilute the concentrated wash buffer with deionized water as instructed in the kit manual.
-
Prepare Standards: Serially dilute the provided hormone standard to create a standard curve. The concentrations will be specified in the kit's manual.
-
Dilute Enzyme Conjugate: Dilute the concentrated hormone-enzyme conjugate with the provided EIA buffer. The dilution factor is kit-specific.
II. Sample Preparation
-
Urine and Tissue Culture Supernatants: These samples can often be assayed directly after dilution with the appropriate buffer.
-
Plasma and Serum: These matrices typically require an extraction step to remove interfering substances. A common procedure involves liquid-liquid extraction with a solvent like ethyl ether, followed by evaporation of the solvent and reconstitution of the residue in the assay buffer.
III. Assay Procedure
The following diagram outlines the typical workflow for a this compound competitive ELISA for hormone detection.
Caption: A generalized experimental workflow for this compound's competitive ELISA kits.
IV. Data Analysis
-
Read the absorbance of each well using a microplate reader at the specified wavelength (typically 650 nm, or 450 nm if a stop solution is used).
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A log-logit or four-parameter logistic (4PL) curve fit is often recommended for competitive ELISAs.
-
Determine the concentration of the hormone in the unknown samples by interpolating their absorbance values from the standard curve.
-
Multiply by the dilution factor if the samples were diluted prior to the assay.
Conclusion
This compound's ELISA kits provide a reliable and sensitive platform for the quantitative determination of hormones in various biological samples. The core technology for their steroid hormone kits is the direct competitive ELISA, which offers a robust method for analyzing small molecules. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize these kits to generate accurate and reproducible data in their studies. For optimal results, it is always recommended to consult the specific documentation provided with each kit.
References
A Technical Guide to the Sensitivity of Neogen's K-Blue TMB Substrates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core sensitivity characteristics of Neogen's K-Blue® line of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) substrates. Designed for horseradish peroxidase (HRP)-based immunoassays, the K-Blue portfolio offers a range of sensitivities to accommodate diverse assay requirements. This document provides a comparative overview of the available formulations, detailed experimental protocols for their use and evaluation, and a visualization of the underlying biochemical pathways.
Introduction to K-Blue TMB Substrates
This compound's K-Blue substrates are one-component, ready-to-use chromogenic solutions containing TMB and hydrogen peroxide (H₂O₂).[1][2][3][4][5] The enzymatic reaction initiated by HRP catalyzes the oxidation of TMB, resulting in the formation of a soluble blue product with a maximum absorbance at approximately 650 nm. This reaction can be terminated by the addition of an acid, which converts the blue product to a yellow diimine product with a maximum absorbance of 450 nm. The intensity of the color is directly proportional to the HRP activity, enabling sensitive quantification in various immunoassay formats, particularly ELISA.
This compound offers several K-Blue formulations, each with distinct activity levels to suit different assay needs, from high-sensitivity assays to those requiring a broader dynamic range. All formulations are characterized by low background, long-term stability, and lot-to-lot consistency.
Comparative Sensitivity and Performance
The various K-Blue formulations are primarily differentiated by their kinetic activity, which translates to varying levels of sensitivity. The choice of substrate is critical and should be tailored to the specific requirements of the immunoassay.
| Substrate Formulation | Relative Activity | Key Features | Shelf Life (at 2-8°C) |
| K-Blue® Advanced | High | Superior activity and rapid turnover rate. Increased sensitivity at higher HRP concentrations. | 48 months |
| K-Blue® Advanced Plus | High | High activity with no hazardous labeling. | 24 months |
| Enhanced K-Blue® | High | Highly sensitive with very low background. Does not contain DMF or DMSO. | 48 months |
| K-Blue® Aqueous | Mid-level | 100% solvent-free formulation, ideal for stringent regulatory environments. | 36 months |
| K-Blue® Select | Mid-level | Ideal for assays requiring a less active substrate to broaden the dynamic range. | 24 months |
| Custom TMB | Mid-level | Suited for assays that benefit from a less active substrate. | 36 months |
Kinetic Performance Comparison
While specific quantitative data such as Limit of Detection (LOD) and Signal-to-Noise (S/N) ratios are not extensively published in a comparative format, the kinetic performance of the different substrates provides a strong indication of their relative sensitivities. A higher rate of color formation corresponds to a more sensitive substrate.
The following table summarizes the relative activity based on the rate of color formation in the presence of HRP.
| HRP Concentration (ng/mL) | K-Blue® Advanced (mAbs/min) | Enhanced K-Blue® (mAbs/min) |
| 0 | ~0 | ~0 |
| 50 | ~1.5 | ~1.2 |
| 100 | ~3.0 | ~2.5 |
| 150 | ~4.5 | ~3.8 |
| 200 | ~6.0 | ~5.0 |
| 250 | ~7.5 | ~6.3 |
Data extrapolated from graphical representations in this compound's technical literature. Actual values may vary depending on assay conditions.
Experimental Protocols
The following are detailed methodologies for the use and evaluation of K-Blue TMB substrates in a typical ELISA application.
General ELISA Protocol with K-Blue Substrate
This protocol outlines the final steps of a standard sandwich ELISA procedure where the K-Blue substrate is used for detection.
Materials:
-
Microplate washer
-
Microplate reader with 650 nm and/or 450 nm filters
-
This compound K-Blue TMB Substrate of choice
-
Stop Solution (e.g., 1N H₂SO₄ or this compound's Red Stop Solution)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Completed ELISA plate post-incubation with HRP-conjugate
Procedure:
-
Washing: Thoroughly wash the microplate wells with wash buffer to remove all unbound HRP conjugate. Typically, this involves 3-5 wash cycles.
-
Substrate Addition: Dispense 100-150 µL of the ready-to-use K-Blue substrate into each well. It is recommended to pour the required amount of substrate into a separate container to avoid contamination of the stock bottle.
-
Incubation: Incubate the plate at room temperature, protected from direct light. Color development will begin immediately. Incubation times can be varied (typically 5-30 minutes) to achieve the desired signal intensity.
-
Reading:
-
Kinetic Assay: The reaction can be read kinetically at 650 nm. Gently shake the plate to ensure a homogenous solution before reading.
-
Endpoint Assay: To stop the reaction, add an equal volume (100-150 µL) of stop solution to each well. The color will change from blue to yellow. Gently shake the plate and read the absorbance at 450 nm within 30-60 minutes.
-
Protocol for Comparative Kinetic Analysis of K-Blue Substrates
This protocol describes a method to compare the kinetic activity of different K-Blue formulations.
Materials:
-
Horseradish Peroxidase (HRP) standard
-
This compound EIA diluent
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader capable of kinetic readings at 650 nm
-
Various this compound K-Blue TMB Substrate formulations for comparison
Procedure:
-
HRP Dilution: Prepare a series of HRP dilutions in this compound EIA diluent. A suggested range is from 0 to 250 ng/mL.
-
HRP Addition: Add 20 µL of each HRP dilution to respective wells of a 96-well microplate.
-
Substrate Addition: Using a multichannel pipette, add 100 µL of the first K-Blue substrate to be tested to the wells containing the HRP dilutions.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 650 nm every 2 minutes for a total of 16-30 minutes at room temperature (20-25°C).
-
Repeat for Other Substrates: Repeat steps 3 and 4 for each K-Blue substrate being compared.
-
Data Analysis: For each substrate, calculate the rate of color formation (milli-absorbance units per minute, mAU/min) for each HRP concentration. Plot the rate of color formation against the HRP concentration to generate a comparative activity curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the biochemical reaction of TMB and a typical experimental workflow for using K-Blue substrates.
Caption: HRP-catalyzed oxidation of TMB.
Caption: General ELISA workflow using K-Blue substrate.
References
Powering Academic Discovery: A Technical Guide to Neogen's Genomics Services
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Neogen's comprehensive genomics services tailored for academic research. This compound offers a robust portfolio of solutions, from high-throughput genotyping to advanced sequencing technologies, designed to meet the diverse needs of the scientific community. This document outlines the core services, technical specifications, experimental workflows, and quality management systems that underpin this compound's commitment to delivering high-quality, reliable genomic data.
Core Genomics Services for Academic Research
This compound's genomics services are built on a foundation of cutting-edge technologies and extensive expertise. The company provides a range of solutions to support various research applications across numerous species.[1][2] Their laboratories are equipped with the latest sequencing and genotyping platforms, ensuring high-quality data and rapid turnaround times.[3]
Genotyping Services
This compound offers a comprehensive suite of genotyping services utilizing both fixed and custom arrays.[4][5] These services are ideal for a wide range of applications, including genetic mapping, marker-assisted selection, and population genetics studies. This compound's laboratories are ISO 17025 certified, ensuring high standards of quality and accuracy.
Key Genotyping Platforms:
-
GeneSeek® Genomic Profiler™ (GGP) Arrays: this compound's proprietary line of genotyping arrays designed for various species, including bovine, porcine, and ovine. These arrays are developed with industry-leading scientists and offer optimized SNP selection for high minor allele frequency (MAF) and even genome coverage.
-
Illumina® Genotyping Arrays: As a certified service provider, this compound offers access to Illumina's extensive portfolio of genotyping arrays, including their popular BeadChip technology.
-
ThermoFisher™ (Affymetrix™) Arrays: this compound also provides services for the Axiom™ genotyping platform from ThermoFisher Scientific.
-
Custom Genotyping: For projects with specific requirements, this compound's team of scientists can design custom genotyping panels with up to 700,000 targets (SNPs, indels, and CNVs).
DNA Sequencing Services
This compound provides access to the latest DNA sequencing technologies, offering comprehensive solutions for whole-genome sequencing, targeted sequencing, and other applications. Their laboratories utilize Illumina's powerful sequencing platforms and advanced chemistries to deliver high-quality data.
Key Sequencing Technologies:
-
Illumina® Sequencing: this compound's labs are equipped with the latest Illumina sequencing instruments, utilizing dual-index 150 base pair-end read chemistries for high-quality base calling.
-
InfiniSEEK™: A novel technology developed in partnership with Gencove, InfiniSEEK™ combines low-pass whole-genome sequencing with targeted SNP analysis. This cost-effective solution provides extensive genomic insights for breeding programs and research.
-
SkimSEEK™: This service offers low-pass sequencing with imputation, providing highly accurate SNP variant calls and whole-genome sequence data. It is a cost-effective alternative for large-scale genomic studies.
Data Presentation: Quantitative Specifications
While specific pricing and project-based turnaround times are provided upon consultation with this compound's genomics experts, the following tables summarize the available quantitative specifications for their key services.
| Service/Platform | Key Specifications | Species Supported |
| GeneSeek® Genomic Profiler™ (GGP) Arrays | Custom and fixed SNP arrays. High-throughput capabilities. | Bovine, Porcine, Ovine, Equine, and others. |
| Illumina® Genotyping Arrays | Access to a wide portfolio of commercial arrays. | Various species supported by Illumina platforms. |
| ThermoFisher™ (Axiom™) Arrays | Genotyping services on the Axiom platform. | Various species supported by ThermoFisher platforms. |
| Custom Genotyping | Up to 700,000 custom targets (SNPs, indels, CNVs). Average call rates of >99.3%. | Any species with a reference genome. |
| Illumina® Sequencing | Dual-index 150 base pair-end read chemistry. | Animals, plants, and humans (CLIA-certified). |
| InfiniSEEK™ | Combines low-pass whole-genome sequencing and targeted SNP analysis. | Primarily bovine, with applications for other species. |
| SkimSEEK™ | Low-pass sequencing with imputation to full sequence. | Various species. |
| Sample Type | Minimum DNA Requirement (for purified DNA) | Concentration |
| Purified DNA | 300 ng | 20 ng/µl |
Experimental Protocols & Methodologies
This compound's laboratories follow rigorous, standardized protocols to ensure data quality and consistency. While detailed, proprietary standard operating procedures (SOPs) are not publicly available, the following sections describe the general methodologies for key experimental stages.
Sample Submission and Preparation
The process begins with proper sample collection and submission, which is critical for obtaining high-quality genomic data.
Sample Submission Guidelines:
-
Contact and Consultation: The first step is to contact a this compound genomics lab to discuss project needs and identify the appropriate testing solutions.
-
Sample Collection: Proper sample collection equipment should be ordered and used according to this compound's instructions. Various sample types are accepted, including tissue sampling units (TSUs), blood, hair, and semen.
-
Documentation: A completed genomic submission form must be included with the samples.
-
Shipping: Samples should be sent to the designated this compound laboratory, with proper identification and the electronic submission form emailed to the lab.
Sample-Specific Recommendations:
| Sample Type | Shipping Recommendations |
| Tissue Sampling Units (TSUs) | Ship in a padded envelope or box to prevent breakage. |
| Hair and Blood Samples | Blood tubes should be shipped on ice overnight. Blood cards must be completely dry before shipping. |
| Semen Samples | Can be shipped at ambient temperature, but a cold pack is recommended for long shipping times or extreme temperatures. |
| Purified DNA | Best shipped dried down or frozen on dry ice, with overnight delivery preferred. |
Laboratory Workflow Overview
Upon arrival at the laboratory, samples undergo a series of quality checks and processing steps.
General Laboratory Process:
-
Sample Reception and Quality Check: Samples are checked in, and a quality assessment is performed to ensure they are suitable for processing. Samples are checked for contamination and proper labeling.
-
DNA Extraction and Preparation: DNA is extracted from the submitted samples. For TSU samples, this involves a heat-activated enzyme digestion. For hair samples, follicles are manually processed. The extracted DNA undergoes purification to remove contaminants.
-
DNA Amplification: The purified DNA is amplified to generate sufficient quantities for genotyping or sequencing.
-
Genotyping/Sequencing: The amplified DNA is then processed on the selected genotyping array or sequencing platform.
-
Data Analysis and Quality Control: The raw data generated from the instruments is subjected to rigorous quality control checks and analysis pipelines.
Quality Management
This compound is committed to providing high-quality and reliable genomic data, supported by a robust quality management system. Several of this compound's genomics laboratories have achieved ISO/IEC 17025:2017 accreditation, the highest recognized quality standard for testing and calibration laboratories worldwide. This accreditation demonstrates technical competence and the ability to generate valid results. Additionally, their Lincoln, Nebraska facility holds a CLIA Certificate of Compliance, enabling them to perform human genotyping for clinical research.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, depict the general workflows for sample processing at this compound's facilities.
Caption: High-level overview of the sample to data workflow.
Caption: Detailed workflow for DNA extraction from TSU and hair samples.
Caption: General workflow for SNP genotyping using array platforms.
For detailed pricing, specific turnaround times, and consultation on project design, academic researchers are encouraged to contact this compound's genomics experts directly.
References
- 1. nda.nebraska.gov [nda.nebraska.gov]
- 2. University & Research | Expert Solutions Supporting Your Campus [this compound.com]
- 3. Elevate Your Genotyping and Sequencing Projects with this compound's Expert Solutions [engage.this compound.com]
- 4. Genotyping Arrays | Advanced DNA Technology for Your Success [this compound.com]
- 5. Genotyping Tools | Catalog Arrays [this compound.com]
Navigating Preclinical Safety and Efficacy: A Technical Guide to Neogen's Toxicology Screening Panels
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and development, early and accurate assessment of a compound's toxicological profile and biological activity is paramount. Neogen's comprehensive suite of toxicology screening panels offers researchers and drug development professionals powerful tools to de-risk candidates, elucidate mechanisms of action, and accelerate the journey from bench to bedside. This technical guide provides an in-depth exploration of two of this compound's core offerings: their extensive portfolio of ELISA-based toxicology screening kits and the innovative BioMAP® phenotypic profiling platforms.
Section 1: High-Throughput Screening with this compound's ELISA Toxicology Panels
This compound provides a broad range of enzyme-linked immunosorbent assay (ELISA) kits for the qualitative and semi-quantitative detection of over 300 drugs of abuse and their metabolites across a variety of forensic and research matrices. These assays are built on the principle of competitive ELISA, offering a sensitive and reliable method for initial screening.
Core Principles of this compound's Competitive ELISA
This compound's toxicology ELISA kits operate on a competitive binding principle. The wells of the microplate are pre-coated with antibodies specific to the target analyte. When a sample is added to the well along with an enzyme-conjugated version of the analyte, the analyte in the sample and the enzyme conjugate compete for the limited number of antibody binding sites. The extent of color development upon addition of a substrate is inversely proportional to the amount of analyte in the sample.
Experimental Protocol: General Procedure for this compound Competitive ELISA Kits
The following protocol provides a general workflow for this compound's competitive ELISA toxicology screening kits. Specific details and incubation times may vary by kit, and it is essential to consult the product-specific insert for precise instructions.
Materials Provided (Typical Kit Contents):
-
Antibody-Coated Microplate (96-well)
-
Drug-Enzyme Conjugate
-
Wash Buffer Concentrate
-
K-Blue® Substrate
-
Acid Stop Solution
-
Positive and Negative Controls
Procedure:
-
Reagent Preparation: Allow all reagents and samples to reach room temperature. Prepare the wash buffer by diluting the concentrate with deionized water as instructed in the kit insert.
-
Sample/Control Addition: Add a specific volume of the standards, controls, and samples into the appropriate wells of the microplate.
-
Enzyme Conjugate Addition: Add the enzyme conjugate to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit insert, typically ranging from 45 to 75 minutes.
-
Washing: After incubation, wash the plate multiple times with the diluted wash buffer to remove any unbound components.
-
Substrate Addition: Add the K-Blue® Substrate to each well.
-
Color Development: Incubate the plate for a specified period to allow for color development.
-
Stopping the Reaction: Add the Acid Stop Solution to each well to terminate the enzymatic reaction.
-
Reading the Results: Measure the absorbance of each well using a microplate reader at the specified wavelength (typically 450 nm). The concentration of the analyte is inversely proportional to the absorbance.
Caption: Workflow of this compound's competitive ELISA.
Quantitative Data Summary for Key this compound ELISA Kits
The following tables summarize key performance characteristics for a selection of this compound's toxicology ELISA kits. "I-50" represents the concentration of the analyte that produces a 50% inhibition of the signal, indicating the assay's sensitivity. Cross-reactivity is expressed as the percentage of reactivity relative to the primary target analyte.
Table 1: Fentanyl and its Analogs [1]
| Compound | I-50 (ng/mL) in EIA Buffer | % Cross-Reactivity |
| Fentanyl | 0.33 | 100% |
| Acrylfentanyl | 0.15 | 215% |
| Valerylfentanyl | 0.16 | 208% |
| Methoxyacetylfentanyl | 0.18 | 184% |
| Furanylfentanyl | 0.19 | 180% |
| p-Fluorofentanyl | 0.24 | 136% |
| Ocfentanil | 0.29 | 112% |
| Butyrfentanyl | 0.35 | 96% |
| Acetylfentanyl | 0.78 | 42% |
| Carfentanil | 5.5 | 6% |
Table 2: Benzodiazepines (Group Ultra Kit)
| Compound | % Cross-Reactivity |
| Oxazepam | 100% |
| Nordiazepam | 179% |
| Nimetazepam | 159% |
| Estazolam | 154% |
| Clobazam | 146% |
| Bromazepam | 142% |
| Diazepam | 142% |
| Alprazolam | 112% |
| Clonazepam | Not explicitly stated in this table |
Table 3: Cannabinoids (THC Hair Kit)
| Compound | % Cross-Reactivity |
| (-)-Δ⁹-THC | 100% |
| (-)-11-nor-9-Carboxy-Δ⁸-THC | 150% |
| (-)-11-nor-9-Carboxy-Δ⁹-THC | 150% |
| (±)-11-Hydroxy-Δ⁹-THC | 107% |
| (-)-Δ⁸-THC | 71% |
| Cannabinol (CBN) | 44% |
| Cannabidiol (CBD) | 0.03% |
Table 4: Opiates (Opiate Group Kit)
| Compound | % Cross-Reactivity |
| Morphine | 100% |
| 6-Acetylcodeine | 195% |
| Codeine | 190% |
| Morphine-3-Glucuronide | 154% |
| Heroin/Diacetylmorphine | 154% |
| 6-Acetylmorphine | 146% |
| Hydrocodone | 122% |
| Oxycodone | 2% |
Section 2: Phenotypic Profiling with this compound's BioMAP® Systems
For a deeper understanding of a compound's biological effects, this compound's BioMAP® platforms provide a powerful phenotypic screening approach. These systems utilize a panel of human primary cell-based assays that model complex tissue and disease states. By measuring a broad range of clinically relevant biomarkers, BioMAP® profiling can reveal a compound's mechanism of action, potential efficacy, and off-target liabilities early in the drug development process.
Experimental Workflow of BioMAP® Profiling
The BioMAP® workflow is a standardized process designed for high-throughput screening and reproducible data generation.
Caption: BioMAP® Phenotypic Profiling Workflow.
Key Applications of BioMAP® Panels in Drug Development
BioMAP® panels are designed to address critical questions throughout the drug discovery and development pipeline:
-
Mechanism of Action (MoA) Elucidation: By comparing the biomarker profile of a test compound to a large reference database of known drugs, the MoA of novel compounds can be predicted.
-
Efficacy and Potency Assessment: The modulation of disease-relevant biomarkers provides an early indication of a compound's potential therapeutic efficacy.
-
Safety and Toxicity Profiling: Off-target effects and potential toxicities can be identified by observing changes in biomarkers across a wide range of biological systems.
-
Lead Optimization and Candidate Selection: BioMAP® profiles can be used to rank-order and select the most promising lead candidates for further development.
-
Drug Repurposing: Identifying novel activities of existing drugs can open up new therapeutic indications.
Overview of Core BioMAP® Panels and Associated Signaling Pathways
This compound offers several specialized BioMAP® panels, each designed to model specific areas of human biology and disease.
1. BioMAP® Diversity PLUS Panel: This broad screening panel consists of 12 distinct human primary cell systems that model a wide range of tissue and inflammatory contexts. It is designed to provide a comprehensive, unbiased view of a compound's biological activities. This panel can distinguish compounds acting on various signaling pathways, including but not limited to:
- NF-κB Signaling: A central pathway in inflammation, immunity, and cell survival.
- MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.
- JAK-STAT Pathway: Critical for cytokine signaling and immune responses.
- PI3K/Akt/mTOR Pathway: A key regulator of cell growth, metabolism, and survival.
2. BioMAP® Oncology Panels: These panels model the complex tumor microenvironment by co-culturing human tumor cells with immune and stromal cells. They are designed to assess the activity of immunomodulatory and anti-cancer agents. Key signaling interactions modeled include:
- Tumor-Immune Cell Crosstalk: Involving cytokine and chemokine signaling (e.g., interferons, interleukins) that can either promote or suppress anti-tumor immunity.
- Stromal-Tumor Interactions: Involving growth factors and extracellular matrix remodeling pathways that support tumor growth and invasion.
subgraph "cluster_Tumor_Cell" {
label="Tumor Cell";
style="filled";
fillcolor="#FFFFFF";
"Tumor_Cell" [label="Tumor Cell"];
"Tumor_Antigens" [label="Tumor Antigens"];
"Tumor_Cell" -> "Tumor_Antigens" [dir="none"];
}
subgraph "cluster_Immune_Cell" {
label="Immune Cell (T Cell)";
style="filled";
fillcolor="#FFFFFF";
"T_Cell" [label="T Cell"];
"TCR" [label="TCR"];
"T_Cell" -> "TCR" [dir="none"];
"Cytokine_Release" [label="Cytokine Release\n(e.g., IFN-γ, TNF-α)"];
"TCR" -> "Cytokine_Release" [label="Activation"];
}
subgraph "cluster_Stromal_Cell" {
label="Stromal Cell (Fibroblast)";
style="filled";
fillcolor="#FFFFFF";
"Fibroblast" [label="Fibroblast"];
"ECM_Remodeling" [label="ECM Remodeling\n(e.g., MMPs)"];
"Fibroblast" -> "ECM_Remodeling" [dir="none"];
}
"Tumor_Antigens" -> "TCR" [label="Presentation by APCs", color="#4285F4"];
"Cytokine_Release" -> "Tumor_Cell" [label="Anti-tumor effects", color="#34A853"];
"Tumor_Cell" -> "Fibroblast" [label="Growth Factors\n(e.g., TGF-β)", color="#FBBC05"];
"Fibroblast" -> "Tumor_Cell" [label="Pro-tumorigenic factors", color="#FBBC05"];
}
Caption: Simplified signaling in the BioMAP® Oncology Panel.
3. BioMAP® Fibrosis Panels: These panels model the pathogenesis of fibrotic diseases in organs such as the lung and kidney. They are particularly useful for evaluating anti-fibrotic therapies. A central signaling pathway in fibrosis that is modeled in these systems is:
- TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix.
"TGF_beta" [label="TGF-β"];
"TGF_beta_Receptor" [label="TGF-β Receptor\n(Type I/II)"];
"SMAD2_3" [label="p-SMAD2/3"];
"SMAD4" [label="SMAD4"];
"SMAD_Complex" [label="SMAD Complex"];
"Nucleus" [label="Nucleus", shape="oval"];
"Gene_Transcription" [label="Pro-fibrotic\nGene Transcription\n(e.g., Collagen, α-SMA)"];
"TGF_beta" -> "TGF_beta_Receptor";
"TGF_beta_Receptor" -> "SMAD2_3" [label="Phosphorylation"];
"SMAD2_3" -> "SMAD_Complex";
"SMAD4" -> "SMAD_Complex";
"SMAD_Complex" -> "Nucleus" [label="Translocation"];
"Nucleus" -> "Gene_Transcription";
}
Caption: Canonical TGF-β signaling pathway in fibrosis.
4. BioMAP® T Cell Autoimmune Panel: This panel is designed to model the adaptive immune response and is particularly relevant for the development of therapies for autoimmune diseases. It allows for the assessment of a compound's effects on T cell and B cell function. Key signaling pathways interrogated include:
- T Cell Receptor (TCR) Signaling: The central pathway for T cell activation, leading to cytokine production and proliferation.
- JAK-STAT Pathway: Activated by a wide range of cytokines, this pathway is critical for orchestrating the immune response.
"Cytokine" [label="Cytokine\n(e.g., IL-6, IFN-γ)"];
"Cytokine_Receptor" [label="Cytokine Receptor"];
"JAK" [label="JAK"];
"STAT" [label="STAT"];
"p_STAT" [label="p-STAT\n(Dimer)"];
"Nucleus" [label="Nucleus", shape="oval"];
"Gene_Transcription" [label="Inflammatory\nGene Transcription"];
"Cytokine" -> "Cytokine_Receptor";
"Cytokine_Receptor" -> "JAK" [label="Activation"];
"JAK" -> "STAT" [label="Phosphorylation"];
"STAT" -> "p_STAT";
"p_STAT" -> "Nucleus" [label="Translocation"];
"Nucleus" -> "Gene_Transcription";
}
Caption: The JAK-STAT signaling pathway.
Conclusion
This compound's toxicology screening panels provide a multi-faceted approach to assessing the safety and efficacy of drug candidates. The ELISA-based screening kits offer a rapid and cost-effective method for high-throughput screening of a wide array of compounds. For a more in-depth understanding of a compound's biological impact, the BioMAP® phenotypic profiling platforms offer an unparalleled view into the complex interplay of signaling pathways within physiologically relevant human cell systems. By leveraging these powerful tools, researchers and drug developers can make more informed decisions, leading to the development of safer and more effective therapeutics.
References
A Technical Guide to Neogen's Mycotoxin Testing Portfolio for Food Science Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Neogen's mycotoxin testing solutions relevant to food science research. It details the various testing platforms, provides quantitative data for key assays, outlines experimental protocols, and explores the cellular signaling pathways impacted by major mycotoxins.
Core Mycotoxin Testing Platforms
This compound offers a range of mycotoxin testing solutions built on two primary technologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Devices (LFD). These platforms provide both qualitative and quantitative results, catering to diverse research needs from rapid screening to precise quantification.
Veratox® ELISA Kits
The Veratox® line consists of competitive direct ELISA kits that enable the quantitative analysis of a wide array of mycotoxins.[1] These microwell assays are ideal for batch testing and deliver results comparable to analytical methods like HPLC.[2] The principle of the Veratox assay involves the competition between the mycotoxin in the sample and an enzyme-labeled mycotoxin (conjugate) for antibody binding sites. A substrate is then added, which reacts with the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the amount of mycotoxin in the sample.
Reveal® Q+ and Reveal® Q+ MAX Lateral Flow Kits
The Reveal® Q+ and Reveal® Q+ MAX lines offer single-step lateral flow immunochromatographic assays for the rapid quantitative detection of mycotoxins.[3][4][5] These tests are designed for ease of use and provide results in minutes, making them suitable for high-throughput screening. The Reveal® Q+ MAX series notably utilizes a common water-based extraction for multiple mycotoxins, eliminating the need for hazardous solvents. The test strips are read using a reader, such as the Raptor® Integrated Analysis Platform, to provide precise quantitative results.
Quantitative Mycotoxin Test Kit Specifications
The following tables summarize the quantitative capabilities of this compound's Veratox® and Reveal® Q+ test kits for major mycotoxins.
Veratox® ELISA Kits
| Mycotoxin | Kit Name | Quantitative Range | Limit of Detection |
| Aflatoxin | Veratox® for Aflatoxin | 5–50 ppb | - |
| Aflatoxin | Veratox® for Total Aflatoxin | 5–300 ppb | - |
| Aflatoxin M1 | Veratox® for Aflatoxin M1 | - | 4.3 ppt |
| Deoxynivalenol (DON) | Veratox® for DON 2/3 | - | - |
| T-2/HT-2 Toxin | Veratox® for T-2/HT-2 | - | - |
Reveal® Q+ Lateral Flow Kits
| Mycotoxin | Kit Name | Quantitative Range |
| Aflatoxin | Reveal® Q+ for Aflatoxin | 2–150 ppb |
| Aflatoxin | Reveal® Q+ MAX for Aflatoxin | 2–300 ppb |
| Deoxynivalenol (DON) | Reveal® Q+ MAX for DON | 0.3–30 ppm |
| Fumonisin | Reveal® Q+ MAX for Fumonisin | 0.25–50 ppm |
| Ochratoxin | Reveal® Q+ MAX for Ochratoxin | 2–100 ppb |
| Zearalenone | Reveal® Q+ MAX for Zearalenone | 25–1500 ppb |
| T-2/HT-2 Toxin | Reveal® Q+ MAX for T-2/HT-2 | 50–3000 ppb |
Detailed Experimental Protocols
The following are detailed methodologies for performing mycotoxin analysis using this compound's Veratox® ELISA and Reveal® Q+ MAX lateral flow platforms.
Veratox® for Aflatoxin (ELISA) Protocol
This protocol is based on the competitive direct ELISA format.
Materials Provided:
-
48 antibody-coated microwells
-
48 red-marked mixing wells
-
Aflatoxin controls (0, 5, 15, and 50 ppb)
-
Aflatoxin-HRP conjugate solution
-
K-Blue® Substrate solution
-
Red Stop solution
Materials Required but Not Provided:
-
Extraction solvent (e.g., 70% methanol)
-
Grinder
-
Scale
-
Extraction tubes/bags
-
Filter paper/syringes
-
Pipettors and tips
-
Microwell reader with a 650 nm filter
-
Timer
-
Wash bottle
-
Distilled or deionized water
Procedure:
-
Sample Preparation: a. Obtain a representative sample and grind to a fine powder. b. Weigh 50 g of the ground sample into an extraction bag. c. Add 250 mL of 70% methanol. d. Shake vigorously for 3 minutes. e. Allow the mixture to settle and filter the extract.
-
Assay Procedure: a. Remove the required number of red-marked mixing wells and antibody-coated wells. b. Add 100 µL of the conjugate solution to each red-marked mixing well. c. Using a new pipette tip for each, add 100 µL of the controls and filtered sample extracts to their respective red-marked mixing wells. d. Mix the contents by pipetting up and down five times. e. Transfer 100 µL from each mixing well to the corresponding antibody-coated well. Incubate for 2 minutes at room temperature. f. Discard the contents of the antibody wells and wash thoroughly five times with deionized water. g. Add 100 µL of K-Blue® Substrate to each antibody well. Incubate for 3 minutes at room temperature. h. Add 100 µL of Red Stop solution to each well to stop the reaction. i. Read the optical density at 650 nm using a microwell reader.
-
Data Analysis: a. Generate a standard curve using the optical densities of the aflatoxin controls. b. Determine the aflatoxin concentration of the samples by comparing their optical densities to the standard curve.
Reveal® Q+ MAX for Aflatoxin (Lateral Flow) Protocol
This protocol outlines the procedure for the Reveal® Q+ MAX for Aflatoxin test using a water-based extraction.
Materials Provided:
-
25 Reveal® Q+ MAX for Aflatoxin test strips
-
25 red sample dilution cups
-
25 clear sample cups
-
1 bottle of sample diluent
-
25 MAX 1 Aqueous Extraction packets
Materials Required but Not Provided:
-
Grinder
-
Scale
-
Sample collection cups with lids
-
Pipettors and tips (250 µL and 400 µL)
-
Timer
-
Reveal® sample cup rack
-
Raptor® Integrated Analysis Platform
-
Distilled or deionized water
Procedure:
-
Sample Preparation: a. Obtain a representative sample and grind it. b. Weigh a 10 g sample into a sample collection cup. c. Add the contents of one MAX 1 Aqueous Extraction packet to the sample. d. Add 50 mL of distilled or deionized water. e. Cap the cup and shake vigorously for 3 minutes. f. Allow the solids to settle, then filter the extract.
-
Assay Procedure: a. Add 250 µL of the sample diluent to a red dilution cup. b. Add 250 µL of the filtered sample extract to the same red dilution cup. c. Mix by pipetting up and down 5 times. d. Transfer 400 µL of the mixture from the red dilution cup to a clear sample cup. e. Place a Reveal® Q+ MAX for Aflatoxin test strip into the clear sample cup. f. Allow the test to develop for 6 minutes. g. Immediately insert the test strip into the Raptor® reader for analysis.
-
Data Analysis: a. The Raptor® reader will automatically read the test strip and display the quantitative result for aflatoxin concentration.
Mycotoxin-Induced Signaling Pathways
Mycotoxins exert their toxic effects by interfering with various cellular signaling pathways, leading to a range of adverse outcomes from apoptosis to altered gene expression. Understanding these pathways is crucial for researchers in drug development and toxicology.
Aflatoxin Signaling Pathways
Aflatoxins, particularly Aflatoxin B1 (AFB1), are potent carcinogens that can induce apoptosis and modulate gene expression through several signaling pathways. The Target of Rapamycin (TOR) signaling pathway has been shown to play a pivotal role in regulating aflatoxin production in Aspergillus flavus. Additionally, a cAMP and protein kinase A (PKA) signaling pathway regulates aflatoxin accumulation by modulating the expression of the transcriptional activator AflR.
Caption: Aflatoxin signaling pathways involved in biosynthesis and apoptosis.
Deoxynivalenol (DON) Signaling Pathways
Deoxynivalenol (DON), a trichothecene (B1219388) mycotoxin, is known to induce apoptosis and inflammatory responses through the activation of mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways. DON binds to ribosomes, triggering a "ribotoxic stress response" that activates MAPKs. The FOXO3a-signaling pathway has also been identified as a mechanism for DON-induced apoptosis in intestinal epithelial cells.
Caption: Deoxynivalenol (DON) induced signaling pathways leading to inflammation and apoptosis.
Fumonisin Signaling Pathways
Fumonisins, particularly Fumonisin B1 (FB1), disrupt sphingolipid metabolism, which can lead to apoptosis and autophagy. FB1 can activate the JNK signaling pathway through protein kinase C (PKC) and MAPK. It also induces oxidative stress, leading to the activation of the p53 apoptosis signaling pathway.
Caption: Fumonisin B1 signaling pathways involved in apoptosis and autophagy.
Ochratoxin A Signaling Pathways
Ochratoxin A (OTA) is a nephrotoxic mycotoxin that can induce apoptosis and hepatic fibrosis. It has been shown to impair cell growth via the PI3K/AKT signaling pathway. OTA-induced apoptosis can be mediated through the p53 signaling pathway. Furthermore, OTA can induce hepatic fibrosis through the TGF-β receptor I/Smad2/3 signaling pathway.
References
- 1. Veratox for Aflatoxin | Mycotoxin Testing [this compound.com]
- 2. Transcriptome Analysis of Ochratoxin A-Induced Apoptosis in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling pathways connecting mycotoxin production and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveal Q+ for Aflatoxin | Mycotoxin Testing [this compound.com]
- 5. This compound.com [this compound.com]
A Technical Guide to the Neogen Histamine ELISA Kit for Cell Culture Supernatant Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the Neogen Histamine (B1213489) ELISA (Enzyme-Linked Immunosorbent Assay) kit, with a specific focus on its application for the quantification of histamine in cell culture supernatants. This document outlines the kit's core specifications, a detailed experimental protocol, and best practices for sample preparation, ensuring reliable and reproducible results for researchers in immunology, allergy, and drug development.
Introduction to Histamine and its Measurement
Histamine is a biogenic amine synthesized from the amino acid histidine and is a pivotal mediator of inflammatory and allergic responses.[1] It is primarily stored within the granules of mast cells and basophils and is released upon immunological stimulation.[1] The quantification of histamine in cell culture supernatants is a critical tool for studying the mechanisms of allergic reactions, screening for anti-inflammatory compounds, and assessing the immunomodulatory effects of new drug candidates. The this compound Histamine ELISA kit offers a sensitive and specific method for this purpose.
This compound Histamine ELISA Kit: Core Principles and Specifications
The this compound Histamine ELISA kit is a competitive direct enzyme-linked immunosorbent assay.[1][2] In this assay, histamine present in the sample or standard competes with a fixed amount of horseradish peroxidase (HRP)-labeled histamine for binding to a limited number of anti-histamine antibody sites pre-coated on the microplate wells.[1] Following an incubation period, unbound components are washed away, and a substrate solution is added. The resulting color development is inversely proportional to the concentration of histamine in the sample.
Quantitative Data Summary
The performance characteristics of the this compound Histamine ELISA kit (Product #409010) are summarized below for easy reference.
| Parameter | Specification |
| Assay Principle | Competitive Direct ELISA |
| Assay Range | 2.5 - 50.0 ng/mL |
| Limit of Quantification | 2.5 ng/mL |
| Sample Volume | 50 µL |
| Validated Matrices | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |
| Intra-assay Precision | ≤ 10% |
| Inter-assay Precision | ≤ 10% |
| Cross-Reactivity | Histamine: 100%, Histidine: < 0.01%, Cadaverine: < 0.01%, Tyramine: < 0.01%, Spermine: < 0.01%, Putrescine: < 0.01%, Trimethylamine: < 0.01% |
| Total Assay Time | Approximately 75 minutes |
| Wavelength for Detection | 650 nm (or 450 nm with stop solution) |
| Storage Conditions | 2-8°C |
Kit Components
| Component | Quantity |
| Histamine Antibody-Coated Microplate | 1 x 96-well plate |
| Histamine Standards (0, 2.5, 5, 10, 20, 50 ng/mL) | 6 vials, 500 µL each |
| Histamine Enzyme Conjugate | 6 mL |
| PBS Sample Diluent | 1 foil pouch (yields 1 L) |
| Wash Buffer (25X Concentrate) | 30 mL |
| K-Blue® Substrate | 20 mL |
| Red Stop Solution (Optional) | Available separately |
Experimental Protocol
This section provides a detailed methodology for using the this compound Histamine ELISA kit.
Reagent Preparation
-
Warm all reagents to room temperature (18-30°C) before use.
-
Prepare Wash Buffer : Dilute the 25X Wash Buffer concentrate 1:25 with deionized water. For the entire bottle, mix 30 mL of concentrate with 720 mL of deionized water.
-
Prepare PBS Sample Diluent : Dissolve the contents of the foil pouch in 1 L of deionized water.
Sample Preparation: Cell Culture Supernatant
The this compound manual advises that the pH of samples should be between 6 and 8. While the manual does not provide a specific protocol for cell culture supernatant, the following is a recommended best-practice procedure to ensure the removal of cellular debris that could interfere with the assay:
-
Collect the cell culture medium into a centrifuge tube.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to pellet any cells or cellular debris.
-
Carefully aspirate the supernatant and transfer it to a clean tube.
-
The prepared supernatant is now ready for the assay. If not being used immediately, aliquot and store at -80°C to minimize freeze-thaw cycles.
Assay Procedure
The following diagram illustrates the experimental workflow for the this compound Histamine ELISA kit.
Step-by-Step Protocol
-
Determine Well Layout : Decide on the number of wells for standards and samples. It is recommended to run all standards and samples in duplicate.
-
Add Standards and Samples : Pipette 50 µL of each standard and prepared sample into the appropriate wells of the antibody-coated microplate.
-
Add Enzyme Conjugate : Add 50 µL of the ready-to-use Histamine Enzyme Conjugate to each well.
-
First Incubation : Gently shake the plate to mix and incubate for 45 minutes at room temperature (18-30°C).
-
Wash : After incubation, discard the contents of the wells. Wash the wells three times with 300 µL of diluted Wash Buffer per well.
-
Add Substrate : Add 150 µL of K-Blue® Substrate to each well.
-
Second Incubation : Incubate the plate for 30 minutes at room temperature in the dark.
-
Read Plate : Measure the absorbance at 650 nm using a microplate reader. If a stop solution is used, the absorbance should be read at 450 nm.
Data Analysis and Interpretation
The concentration of histamine in the samples is determined by constructing a standard curve. The absorbance values of the standards are plotted against their known concentrations. The histamine concentration in the unknown samples can then be interpolated from this curve. The color intensity is inversely proportional to the histamine concentration.
Histamine Signaling Pathway Overview
The biological effects of histamine are mediated through its binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The activation of these receptors triggers various downstream signaling cascades, leading to diverse physiological responses. The simplified diagram below illustrates the primary signaling pathways associated with histamine receptor activation.
Conclusion
The this compound Histamine ELISA kit provides a robust and sensitive tool for the quantification of histamine in cell culture supernatants. By following the detailed protocol and best practices for sample preparation outlined in this guide, researchers can obtain accurate and reproducible data, advancing our understanding of the role of histamine in health and disease.
References
An In-depth Technical Guide to Neogen's Food Allergen Testing
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Neogen's food allergen testing solutions. It details the core technologies, data presentation, and experimental protocols for their primary testing platforms.
Introduction to this compound's Allergen Testing Portfolio
Undeclared allergens are a leading cause of food recalls, making robust allergen detection a critical component of food safety programs.[1] this compound offers a comprehensive suite of user-friendly diagnostic kits for the detection of a wide array of food allergens.[2][3] These solutions are designed for accuracy and speed, enabling producers to monitor raw materials, finished products, and production environments to prevent cross-contamination.[1][4] The primary methodologies employed are Enzyme-Linked Immunosorbent Assays (ELISAs) for quantitative analysis and Lateral Flow Devices (LFDs) for rapid, qualitative screening.
Core Technologies
This compound's food allergen detection platforms are centered around immunoassay principles, leveraging the high specificity of antibody-antigen interactions.
Quantitative Analysis: Veratox® and BioKits® ELISA Tests
For quantitative and semi-quantitative analysis, this compound offers the Veratox® and BioKits® product lines, which are sandwich ELISA (S-ELISA) tests. These microwell assays are designed to provide precise, numerical measurements of allergen concentrations, typically in parts per million (ppm). The Veratox® line is noted for its rapid time-to-result, often around 30 minutes after sample extraction. The BioKits® line also provides quantitative results with assay times of approximately 90 minutes post-extraction.
A specialized line, Veratox® VIP, offers enhanced sensitivity for detecting very low levels of allergens, particularly in highly processed or complex food matrices.
Qualitative Screening: Reveal® and Reveal® 3-D Lateral Flow Devices
For rapid, on-site screening, this compound provides the Reveal® and Reveal® 3-D lines of lateral flow devices. These immunochromatographic strip tests are designed for the quick determination of the presence of target allergens. The Reveal® 3-D tests are particularly notable for their three-line readout, which includes a control line to confirm test functionality, a test line to indicate the presence of the allergen, and an overload line to prevent false negatives at high allergen concentrations. Results are typically available within 5 to 10 minutes after sample extraction.
Data Presentation: Performance Specifications
The following tables summarize the quantitative performance data for a selection of this compound's Veratox® and Reveal® 3-D allergen test kits. This data is essential for researchers to select the appropriate assay for their specific needs.
Veratox® ELISA Test Kits: Range of Quantitation and Cross-Reactivity
| Allergen | Range of Quantitation | Known Cross-Reactivity and/or Interferences |
| Almond | 2.5 - 25 ppm total almond | Apple seed, sunflower seed, and the pit/stone/seed of common Prunus genus foods (e.g., apricot, cherries, nectarines, peaches, plums). Interferences have been identified with the seed/stone/pit but not with the seedless fruit flesh. |
| Casein | 2.5 - 15 ppm non-fat dried milk | No significant cross-reactivity reported. |
| Coconut | 1.0 - 25 ppm coconut protein | Brazil nut, cashew, cherry pit, hazelnut, oat, peach pit, poppy seed, pumpkin seed, or sunflower seed. Potentially flax/linseed. |
| Crustacea | 2.5 - 25 ppm crustacea | No identified cross-reactivity or interference. |
| Egg | 2.5 - 25 ppm whole dried egg | No identified cross-reactivity or interference. |
| Gliadin | 5 - 50 ppm gliadin | Detects gluten from wheat, rye, and barley. |
| Gliadin R5 | 2.5 - 40 ppm gliadin | Detects gluten from wheat, rye, and barley. |
| Hazelnut | 2.5 - 25 ppm hazelnut | No significant cross-reactivity reported. |
| Mustard | 2.5 - 25 ppm mustard | No significant cross-reactivity reported. |
| Peanut | 2.5 - 25 ppm peanut | No significant cross-reactivity reported. |
| Sesame | 2.5 - 25 ppm sesame | No significant cross-reactivity reported. |
| Soy | 2.5 - 25 ppm soy | No significant cross-reactivity reported. |
| Total Milk | 2.5 - 25 ppm non-fat dried milk | No significant cross-reactivity reported. |
Reveal® 3-D Lateral Flow Devices: Limit of Detection (LOD)
| Allergen | Limit of Detection (LOD) in Rinse Water/Food | Limit of Detection (LOD) on Environmental Surfaces |
| Almond | 5 ppm | 3 - 4 µ g/100 cm² |
| Crustacea | 5 - 10 ppm | 40 µ g/100 cm² (cooked prawn extract) |
| Egg | 5 ppm | 10 µ g/100 cm² |
| Gluten | 5 ppm | 5 µ g/100 cm² |
| Hazelnut | 5 - 10 ppm | 10 µ g/100 cm² |
| Peanut | 5 ppm | 3 - 4 µ g/100 cm² |
| Sesame | 5 - 10 ppm | 5 µ g/100 cm² |
| Soy | 5 ppm | 2 µ g/100 cm² (soy protein) |
| Total Milk | 5 ppm | 20 µ g/100 cm² |
Experimental Protocols
The following sections provide detailed methodologies for performing allergen analysis using this compound's core testing platforms.
Veratox® ELISA Assay: General Protocol
This protocol outlines the general steps for a sandwich ELISA using a Veratox® kit. Specific details may vary between kits for different allergens.
-
Sample Preparation and Extraction:
-
For solid samples, a representative portion is homogenized and extracted using the provided extraction buffer. This often involves a heated water bath incubation to facilitate protein solubilization.
-
Liquid samples, such as rinse water, may be used directly or with minimal dilution in the extraction buffer.
-
-
Assay Procedure:
-
Add controls and extracted samples to the transfer wells.
-
Transfer a defined volume of the contents from the transfer wells to the antibody-coated microwells. Incubate for a specified time to allow the allergen to bind to the capture antibody.
-
Wash the microwells multiple times with a wash buffer to remove unbound material.
-
Add the enzyme-conjugated detector antibody to the microwells and incubate. This allows the detector antibody to bind to the captured allergen.
-
Wash the microwells again to remove any unbound conjugate.
-
Add a substrate solution to the wells. The enzyme on the detector antibody will catalyze a color change.
-
After a final incubation, add a stop solution to halt the reaction.
-
Read the absorbance of each well using a microwell reader at the specified wavelength.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the known standards against their concentrations.
-
The concentration of the allergen in the samples is then determined by interpolating their absorbance values on the standard curve.
-
Reveal® 3-D Lateral Flow Assay: General Protocol
This protocol describes the general workflow for using a Reveal® 3-D test strip.
-
Sample Collection and Extraction:
-
For environmental surfaces, a swab is used to collect the sample, which is then immersed in an extraction buffer.
-
For liquid samples like rinse water, a specified volume is added to the extraction buffer.
-
The sample is then agitated to ensure thorough mixing and extraction of the allergen.
-
-
Test Procedure:
-
The Reveal® 3-D test device is dipped into the sample extract.
-
The liquid migrates up the test strip via capillary action.
-
The results are read visually after a short incubation period (typically 5-10 minutes).
-
-
Interpretation of Results:
-
Negative: A line appears at the control (C) position, but no line appears at the test (T) position.
-
Positive: Lines appear at both the control (C) and test (T) positions.
-
High Positive/Overload: A line appears at the control (C) position, and the overload (O) line may be faint or absent, while the test (T) line may also be faint or absent. This indicates a high concentration of the allergen.
-
Invalid: No line appears at the control (C) position.
-
Mandatory Visualizations
The following diagrams illustrate the principles and workflows of this compound's food allergen testing technologies.
Caption: Principle of the Sandwich ELISA used in Veratox® kits.
Caption: General workflow for Reveal® 3-D lateral flow devices.
Conclusion
This compound provides a robust and versatile portfolio of food allergen testing solutions that cater to the diverse needs of the food industry and research sector. The quantitative ELISA platforms, Veratox® and BioKits®, offer precise measurement of allergen levels, essential for validation and compliance, while the rapid Reveal® and Reveal® 3-D lateral flow devices provide a quick and effective means of on-site screening to prevent cross-contamination. This guide serves as a foundational technical resource for professionals seeking to implement or understand this compound's allergen testing technologies. For specific applications and troubleshooting, consultation with this compound's technical support is recommended.
References
Navigating Neogen's Life Science Research Portfolio: A Technical Guide
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of select Neogen life science research products. It details quantitative data, experimental protocols, and workflows to facilitate seamless integration into your research endeavors.
Toxicology & Drug Detection: Quantitative ELISA Kits
This compound offers a robust portfolio of Enzyme-Linked Immunosorbent Assay (ELISA) kits for the sensitive and specific detection of various analytes in forensic and research applications. These assays are designed for high-throughput screening and quantitative analysis across a range of biological matrices.
Performance Characteristics of Select ELISA Kits
The following tables summarize the key quantitative performance data for several of this compound's toxicology and life science research ELISA kits, enabling at-a-glance comparison of their analytical capabilities.
Table 1: this compound Histamine (B1213489) (Life Science Format) ELISA Kit (Product #409010) [1]
| Parameter | Specification |
| Limit of Quantification | 2.5 ng/mL |
| Range of Quantification | 2.5 - 50.0 ng/mL |
| Intra-assay Precision | ≤ 10% |
| Inter-assay Precision | ≤ 10% |
| Cross-Reactivity | Highly specific to Histamine |
Table 2: this compound Fentanyl ELISA Kit Validation Data [2][3]
| Parameter | Whole Blood | Urine |
| Validated Decision Points | 0.5 ng/mL and 1 ng/mL | 1 ng/mL and 5 ng/mL |
| Limit of Detection | 0.25 ng/mL | 0.5 ng/mL |
| Precision (%CV) | <2.4% | <5.6% |
| Cross-Reactivity | Norfentanyl, Acetyl fentanyl, 4-anilino-N-phenethylpiperidine, beta-hydroxythiofentanyl, butyryl fentanyl, and furanyl fentanyl | Not specified |
Table 3: this compound Progesterone ELISA Kit [4]
| Parameter | Specification |
| Assay Range | 0.04 - 40.0 ng/mL |
| Sample Size | 50 µL |
Table 4: this compound Benzodiazepine Kit (Clonazepam as Target) [5]
| Parameter | Whole Blood | Urine |
| Validated Decision Points | 10.0 ng/mL | 25.0 ng/mL |
| Limit of Detection | At least 5.0 ng/mL | At least 10.0 ng/mL |
| Cross-Reactivity | 29 different benzodiazepines | 29 different benzodiazepines |
Table 5: Veratox® for DON 2/3
| Parameter | Specification |
| Cross-Reactivity | DON 100%, 3-acetyl DON. Does not bind to other trichothecenes. |
Experimental Protocol: Histamine (Life Science Format) ELISA Kit
This protocol outlines the key steps for the quantitative determination of histamine in biological fluids using this compound's competitive direct ELISA kit.
1. Reagent Preparation:
- Allow all reagents to equilibrate to room temperature (18-30°C) before use.
- Prepare the Wash Buffer by diluting the 25X concentrate 1:25 with deionized water.
- If required, prepare the PBS Sample Diluent by dissolving the provided powder in 1 L of deionized water.
2. Assay Procedure:
- Determine the number of microwells required for standards, samples, and controls. It is recommended to run all in duplicate.
- Add 100 µL of each standard (0, 2.5, 5, 10, 20, 50 ng/mL) and sample to the appropriate antibody-coated wells.
- Add 100 µL of the enzyme conjugate to each well.
- Mix the plate gently and incubate for 45 minutes at room temperature.
- Wash the wells five times with the diluted Wash Buffer.
- Add 150 µL of K-Blue® Substrate to each well and incubate for 30 minutes at room temperature in the dark.
- Stop the reaction by adding 100 µL of Red Stop Solution.
- Read the absorbance at 650 nm using a microplate reader.
3. Data Analysis:
- Calculate the average absorbance for each set of standards and samples.
- Generate a standard curve by plotting the %B/B0 (percentage of bound fraction) against the logarithm of the histamine concentration for the standards.
- Determine the concentration of histamine in the samples by interpolating their %B/B0 values from the standard curve.
General ELISA Workflow
The following diagram illustrates the general experimental workflow for a sandwich ELISA, a common format for this compound's allergen protein detection kits.
Genomics Services: From Sample to Insight
This compound's genomics services provide comprehensive solutions for a variety of research and breeding applications. The process is streamlined to ensure high-quality data and timely results.
Genomics Workflow
The diagram below outlines the typical workflow for a genomics project with this compound, from initial project planning to the final data delivery.
Note on Signaling Pathways: Publicly available technical documentation for the selected this compound life science research products does not provide specific details on their application in the study of signaling pathways. The products highlighted in this guide are primarily focused on the detection and quantification of specific analytes and genomic markers. Therefore, a diagram illustrating a specific signaling pathway investigated with these products cannot be provided at this time.
References
- 1. This compound.com [this compound.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Validation of the this compound® Fentanyl ELISA Kit for Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Diagnostics Progesterone ELISA Kit - 96 well, Quantity: Each of | Fisher Scientific [fishersci.com]
- 5. Validation of the this compound ELISA Benzodiazepine Kit using Clonazepam as the Target Molecule for Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Neogen Corticosterone ELISA Kit: Mouse Serum Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supplementary information for the quantification of corticosterone (B1669441) in mouse serum using the Neogen Corticosterone ELISA kit (Product #402810). This document is intended to guide researchers in obtaining accurate and reproducible results for stress assessment and related studies in mice.
Introduction
Corticosterone is the primary glucocorticoid in mice and rats, making it a critical biomarker for stress and physiological research in these species.[1] The this compound Corticosterone ELISA kit is a competitive immunoassay designed for the quantitative measurement of corticosterone in various biological fluids, including serum.[1] This enzyme-linked immunosorbent assay (ELISA) operates on the principle of competition between corticosterone in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled corticosterone for a limited number of antibody binding sites on a microplate.[1] The resulting color development is inversely proportional to the amount of corticosterone present in the sample.[1]
Kit Specifications and Performance
The this compound Corticosterone ELISA kit offers a reliable method for corticosterone quantification. Key performance characteristics are summarized below.
| Parameter | Specification |
| Catalog Number | 402810 |
| Assay Type | Competitive ELISA |
| Sample Type | Mouse Serum |
| Assay Range | 0.05 - 5.0 ng/mL |
| Sensitivity | 0.05 ng/mL |
| Wavelength | 650 nm (or 450 nm with acid stop) |
| Assay Time | Approximately 1.5 hours |
Data sourced from the this compound Corporation product information.
Cross-Reactivity:
The antibody used in this kit exhibits high specificity for corticosterone.
| Compound | Cross-Reactivity (%) |
| Corticosterone | 100 |
| Deoxycorticosterone | 38 |
| 6-Hydroxycorticosterone | 19 |
| Progesterone | 5.1 |
| Tetrahydrocorticosterone | 2.7 |
| Prednisolone | 1.5 |
| Cortisol | 1.1 |
| Pregnenolone | 0.85 |
| 11-Epicorticosterone | 0.78 |
| Cortisone | 0.27 |
Data sourced from the this compound Corporation product information.
Experimental Protocol
This protocol is adapted from the official this compound Corticosterone ELISA kit instructions for the analysis of mouse serum.[1]
Materials Required
Materials Provided:
-
Antibody-coated microplate (96 wells)
-
Corticosterone standards
-
Corticosterone-enzyme conjugate
-
EIA Buffer
-
Wash Buffer Concentrate (10X)
-
Extraction Buffer Concentrate (5X)
-
Substrate
-
Stop Solution (optional, for reading at 450 nm)
Materials Required but Not Provided:
-
Precision pipettes and tips
-
Microplate reader with a 650 nm filter (or 450 nm if using stop solution)
-
Vortex mixer
-
Microplate shaker (optional)
-
Deionized water
-
Glass tubes for extraction
-
Ethyl ether
-
Nitrogen gas supply for evaporation
Sample Preparation: Serum Extraction
For accurate measurement, corticosterone must be extracted from serum.
-
Pipette 100 µL of mouse serum into a glass tube.
-
Add 1 mL of ethyl ether to the tube.
-
Vortex the tube for 30 seconds to ensure thorough mixing.
-
Allow the phases to separate.
-
Transfer the upper organic phase to a clean glass tube.
-
Evaporate the solvent using a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of diluted Extraction Buffer (diluted 1:5 with deionized water).
-
Dilute the reconstituted extract 100-fold by adding 10 µL of the extract to 990 µL of diluted Extraction Buffer.
-
Vortex the diluted sample before use in the assay.
Assay Procedure
-
Prepare Reagents: Dilute the Wash Buffer Concentrate (1:10) and Extraction Buffer Concentrate (1:5) with deionized water. Prepare corticosterone standards as per the kit instructions. Dilute the enzyme conjugate by adding 1 µL of conjugate to 50 µL of EIA buffer for each well.
-
Add Standards and Samples: Add 50 µL of each standard and diluted sample to the appropriate wells in duplicate.
-
Add Enzyme Conjugate: Add 50 µL of the diluted enzyme conjugate to each well.
-
Incubate: Gently shake the plate and incubate for 1 hour at room temperature.
-
Wash: Decant the contents of the plate and wash each well three times with 300 µL of diluted Wash Buffer.
-
Add Substrate: Add 100 µL of substrate to each well.
-
Incubate: Incubate the plate for 30 minutes at room temperature in the dark.
-
Read Plate: Read the absorbance at 650 nm. If using a stop solution, add 100 µL of stop solution to each well and read the absorbance at 450 nm.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (Average Absorbance of Standard or Sample / Average Absorbance of Zero Standard) x 100
-
Plot a standard curve of %B/B0 versus the concentration of the corticosterone standards.
-
Determine the concentration of corticosterone in the samples by interpolating their %B/B0 values from the standard curve.
-
Multiply the calculated concentration by the dilution factor (100 in the case of the described sample preparation) to obtain the final corticosterone concentration in the original serum sample.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
Caption: Experimental workflow for corticosterone measurement in mouse serum.
Competitive ELISA Principle
Caption: Principle of the competitive ELISA for corticosterone detection.
Application Example
In a study investigating the effects of the HIV-1 protein gp120 on microglial activation and anxiety-like behavior in mice, circulating corticosterone levels were measured. Another study on the neuroendocrine dysfunction promoted by HIV-1 Tat protein in female mice also utilized corticosterone measurements to assess the stress response. These studies highlight the utility of quantifying circulating corticosterone as a key physiological indicator in neurobehavioral and pathological research.
Conclusion
The this compound Corticosterone ELISA kit provides a robust and sensitive method for the quantification of corticosterone in mouse serum. Adherence to the detailed protocol, including the crucial sample extraction step, is essential for obtaining accurate and reproducible data. These application notes serve as a comprehensive guide for researchers and drug development professionals to effectively integrate this assay into their studies for the assessment of stress and other physiological conditions in mice.
References
Unlocking Novel Genetic Insights: A Guide to Neogen's DNA Sequencing Services for Variant Discovery
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview and detailed protocols for leveraging Neogen's advanced DNA sequencing services to identify novel genetic variants. These insights are critical for advancing research in genomics, understanding disease mechanisms, and accelerating drug discovery and development.
This compound offers a suite of cutting-edge DNA sequencing solutions, primarily utilizing Illumina's powerful sequencing by synthesis (SBS) technology.[1] These services are designed to deliver high-quality, accurate genomic data suitable for a wide range of applications, including the discovery of novel single nucleotide polymorphisms (SNPs), insertions, deletions (indels), and other structural variants.[2] This application note details the experimental and bioinformatic workflows for identifying novel variants, from sample submission to data analysis.
Key Service Highlights for Novel Variant Discovery
This compound's genomics portfolio provides flexible and scalable options to meet diverse research needs. Key offerings for novel variant discovery include:
-
Whole-Genome Sequencing (WGS): Provides the most comprehensive view of the genome, enabling the identification of all types of genetic variants in both coding and non-coding regions.[2]
-
InfiniSEEK™: An innovative approach that combines low-pass whole-genome sequencing with targeted SNP analysis. This cost-effective solution, powered by Gencove's analysis platform, is particularly useful for large-scale studies and provides genome-wide sequence data for imputing variants.[3][4]
Experimental Protocol: From Sample to Sequencer
The following protocol outlines the key steps for preparing genomic DNA for sequencing with this compound's services, based on established Illumina library preparation workflows.
Sample Submission
Proper sample preparation and submission are crucial for obtaining high-quality sequencing data.
Table 1: DNA Sample Submission Requirements
| Parameter | Recommendation |
| DNA Purity (A260/A280) | 1.8–2.0 |
| DNA Purity (A260/A230) | ≥ 2.0 |
| Minimum DNA Input (WGS) | 100 ng for 350 bp insert size; 200 ng for 550 bp insert size |
| Minimum DNA Concentration | 20 ng/µL |
| Sample Buffer | Tris-HCl (10 mM, pH 8.0-8.5) or Elution Buffer (EB) |
Note: It is highly recommended to quantify DNA using a fluorometric method (e.g., Qubit, PicoGreen) for accuracy.
Library Preparation: A Representative Workflow (Based on Illumina TruSeq Nano DNA)
This protocol is a representative example of a typical library preparation process for whole-genome sequencing aimed at novel variant discovery.
-
DNA Fragmentation:
-
Genomic DNA is fragmented to the desired insert size (e.g., 350 bp or 550 bp) using acoustic shearing (e.g., Covaris).
-
-
End Repair and A-Tailing:
-
The fragmented DNA is end-repaired to create blunt ends.
-
An "A" base is added to the 3' end of the blunt fragments to prepare them for adapter ligation.
-
-
Adapter Ligation:
-
Illumina sequencing adapters, which include unique indexes for multiplexing, are ligated to the A-tailed DNA fragments.
-
-
Size Selection:
-
AMPure XP beads are used to select the desired fragment size and remove adapter dimers.
-
-
PCR Amplification:
-
The adapter-ligated library is amplified via PCR to generate a sufficient quantity of library for sequencing. A high-fidelity polymerase is used to minimize the introduction of errors.
-
-
Library Quality Control:
-
The final library is quantified using a fluorometric method.
-
The fragment size distribution is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
-
Sequencing
This compound utilizes Illumina sequencing platforms, such as the NovaSeq, for high-throughput sequencing. The prepared libraries are loaded onto a flow cell for cluster generation and sequencing.
Table 2: Recommended Sequencing Parameters for Novel Variant Discovery
| Parameter | Recommendation for WGS | Rationale |
| Read Length | 2 x 150 bp | Paired-end reads provide better alignment accuracy, especially in repetitive regions, and facilitate the detection of insertions, deletions, and other structural variants. |
| Sequencing Depth | ≥ 30x | Provides sufficient coverage for accurate calling of heterozygous variants. Higher depth may be required for detecting low-frequency variants or for studies involving complex genomes. |
Bioinformatic Analysis for Novel Variant Discovery
This compound's partnership with Gencove provides a powerful and streamlined bioinformatics pipeline for processing sequencing data and identifying genetic variants. The following outlines a typical workflow for novel variant discovery, often based on best practices such as the Genome Analysis Toolkit (GATK).
Data Quality Control
-
Raw sequencing reads in FASTQ format undergo quality control checks to assess base quality scores, GC content, and the presence of adapter sequences. Tools like FastQC are commonly used for this purpose.
Read Alignment
-
High-quality reads are aligned to a reference genome using an aligner such as the Burrows-Wheeler Aligner (BWA-MEM). The output is a Sequence Alignment Map (SAM) or its binary version, BAM.
Post-Alignment Processing
-
Duplicate Marking: PCR duplicates, which can arise during library amplification, are marked to avoid biases in variant calling.
-
Base Quality Score Recalibration (BQSR): Systematic errors in base quality scores are corrected to improve the accuracy of variant calls.
Variant Calling
-
The processed alignment files are used to identify positions where the sequenced sample differs from the reference genome. For germline variants, a haplotype-based variant caller like GATK's HaplotypeCaller is the standard. For services like InfiniSEEK, a genotype imputation approach is used to infer variants from low-pass sequencing data.
Variant Filtering and Annotation
-
Raw variant calls are filtered to remove false positives. This can be done using statistical methods like Variant Quality Score Recalibration (VQSR) or by applying hard filters based on quality metrics.
-
High-confidence variants are annotated to determine their potential functional impact (e.g., location within a gene, effect on protein sequence).
Data Presentation and Interpretation
The final output of the variant discovery pipeline is typically a Variant Call Format (VCF) file. This file contains information about the identified variants, including their genomic position, reference and alternative alleles, and various quality metrics.
Table 3: Illustrative Performance Metrics for Novel Variant Detection
| Variant Type | Sensitivity | Specificity | Precision |
| SNPs | >99% | >99.9% | >99% |
| Indels (1-10 bp) | >95% | >99% | >98% |
| Indels (11-50 bp) | >90% | >98% | >95% |
Disclaimer: The values in this table are for illustrative purposes and represent typical performance for high-coverage whole-genome sequencing. Actual performance may vary depending on the specific project, sample quality, and sequencing parameters.
Conclusion
This compound's DNA sequencing services, powered by Illumina technology and robust bioinformatics pipelines, provide a reliable and efficient solution for the discovery of novel genetic variants. By following the detailed protocols and understanding the data analysis workflow outlined in this application note, researchers can confidently generate high-quality genomic data to drive their scientific discoveries. For specific project consultation and to learn more about how this compound can support your research, please contact their genomics experts.
References
- 1. support.illumina.com [support.illumina.com]
- 2. Sentieon DNASeq Variant Calling Workflow Demonstrates Strong Computational Performance and Accuracy | Semantic Scholar [semanticscholar.org]
- 3. NGI Sweden » Illumina TruSeq DNA Nano [ngisweden.scilifelab.se]
- 4. gatk.broadinstitute.org [gatk.broadinstitute.org]
Application Notes and Protocols for Neogen's THC Forensic ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Neogen's THC Forensic ELISA (Enzyme-Linked Immunosorbent Assay) kit. The protocols and data presented are intended to assist in the qualitative screening of Tetrahydrocannabinol (THC) and its metabolites in various forensic samples.
Introduction
This compound's THC Forensic ELISA kit is a competitive enzyme-linked immunosorbent assay designed for the qualitative screening of THC and its metabolites. This assay is a valuable tool for forensic toxicology, clinical research, and drug development, offering a rapid and sensitive method for detecting the presence of these compounds in diverse biological matrices. It is intended for forensic use only and it is recommended that all suspect samples be confirmed by a quantitative method such as gas chromatography/mass spectrometry (GC/MS).[1][2]
The assay operates on the principle of competition between the drug present in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites on a microplate. The extent of color development is inversely proportional to the amount of drug in the sample.
Principle of the Competitive ELISA
The this compound THC Forensic ELISA kit is a solid-phase immunoassay. The wells of the microplate are coated with antibodies specific to THC and its metabolites. When a sample is added to the well, any THC present in the sample will bind to these antibodies. Subsequently, a fixed amount of THC conjugated to an enzyme (like horseradish peroxidase) is added. This enzyme-conjugate then competes with the THC from the sample for the remaining unoccupied antibody binding sites. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of THC in the sample; a darker color indicates a lower concentration of THC, while a lighter color or no color indicates a higher concentration.
References
Application Note: Chromogenic Western Blotting with Neogen TMB Membrane Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Western blotting is a cornerstone technique for the detection and semi-quantification of specific proteins within a complex biological sample. Chromogenic detection offers a straightforward and cost-effective method for visualizing target proteins directly on the membrane. This method relies on an enzyme-conjugated secondary antibody, typically Horseradish Peroxidase (HRP), which catalyzes a reaction with a chromogenic substrate to produce a colored, insoluble precipitate at the site of the target protein.
Neogen's TMB Membrane Substrate is a ready-to-use, single-component solution designed for western blot, dot blot, and line assay applications.[1] It contains 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) and develops a permanent, dark blue insoluble precipitate in the presence of HRP, allowing for sensitive detection without the need for specialized imaging equipment.[1][2] This application note provides a detailed protocol for the use of this compound TMB Membrane Substrate in western blotting procedures.
Experimental Protocols
This protocol outlines the key steps for performing a western blot with chromogenic detection using this compound TMB Membrane Substrate. The procedure assumes that protein separation via SDS-PAGE and transfer to a suitable membrane (e.g., nitrocellulose or PVDF) have already been completed.
I. Blocking
The blocking step is critical to prevent the non-specific binding of antibodies to the membrane, which can lead to high background noise.
-
After protein transfer, place the membrane in a clean container.
-
Add a sufficient volume of blocking buffer to completely submerge the membrane. A common choice is 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBS-T) or Phosphate-Buffered Saline with Tween-20 (PBS-T).[3]
-
Incubate for 1 hour at room temperature with gentle agitation.[3]
II. Primary Antibody Incubation
-
Decant the blocking buffer.
-
Add the primary antibody diluted in fresh blocking buffer. The optimal dilution should be determined empirically, but a general starting range is provided in Table 1.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
III. Washing
Washing steps are essential for removing unbound primary antibody and reducing background.
-
Decant the primary antibody solution.
-
Wash the membrane with washing buffer (TBS-T or PBS-T) for 5-10 minutes with gentle agitation. Repeat this step two more times for a total of three washes.
IV. Secondary Antibody Incubation
-
Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to the membrane. The secondary antibody must be specific for the host species of the primary antibody.
-
Incubate for 1 hour at room temperature with gentle agitation.
V. Final Washing
-
Decant the secondary antibody solution.
-
Wash the membrane with washing buffer for 10-15 minutes with gentle agitation. Repeat for a total of three washes to ensure the removal of any unbound secondary antibody.
VI. Signal Development
-
Ensure the this compound TMB Membrane Substrate is at room temperature before use.
-
Decant the final wash buffer, ensuring the membrane does not dry out.
-
Add a sufficient volume of the TMB Membrane Substrate to completely cover the surface of the membrane. Typically, 3-5 mL is adequate for a mini-gel-sized blot (10 x 10 cm).
-
Incubate at room temperature for 5-15 minutes. Visually monitor the development of the blue precipitate. The reaction rate will depend on the amount of antigen and antibody present.
-
Once the desired signal intensity is achieved and before the background becomes too high, stop the reaction by washing the membrane twice with ultrapure water.
-
Allow the membrane to air dry. The resulting dark blue bands are permanent and can be stored for documentation.
Data Presentation
The following tables provide recommended starting concentrations and incubation times for a typical western blot experiment. Optimization may be required for specific experimental conditions.
Table 1: Reagent Dilutions and Incubation Times
| Step | Reagent | Dilution Range | Incubation Time | Temperature |
| Blocking | 5% Non-fat Milk or BSA in TBS-T | N/A | 1 hour | Room Temp. |
| Primary Antibody | Antigen-specific primary antibody | 1:500 - 1:2,000 | 1-2 hours or Overnight | Room Temp. or 4°C |
| Secondary Antibody | HRP-conjugated secondary antibody | 1:1,000 - 1:10,000 | 1 hour | Room Temp. |
| Signal Development | This compound TMB Membrane Substrate | Ready-to-use | 5-15 minutes | Room Temp. |
Table 2: Washing Protocol Summary
| Wash Step | Buffer | Duration | Number of Washes |
| Post-Primary Antibody | TBS-T or PBS-T | 5-10 minutes | 3 |
| Post-Secondary Antibody | TBS-T or PBS-T | 10-15 minutes | 3 |
| Reaction Stop | Ultrapure Water | 5 minutes | 2 |
Mandatory Visualization
The following diagram illustrates the workflow for chromogenic western blotting using this compound TMB Membrane Substrate.
Caption: Chromogenic Western Blot Workflow using this compound TMB Membrane Substrate.
The signaling pathway diagram below illustrates the principle of chromogenic detection with HRP and TMB.
Caption: Principle of HRP-TMB Chromogenic Detection.
References
Application Notes and Protocols for Aflatoxin Testing in Grain using Neogen Test Kits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of grain samples for the quantitative and qualitative analysis of aflatoxins using various Neogen testing solutions. The protocols are designed to ensure accurate and reproducible results for researchers and professionals in food safety and drug development.
Introduction
Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent carcinogens and a significant concern for grain safety. Accurate detection of aflatoxins is crucial for regulatory compliance and public health. This compound offers a range of user-friendly and validated test kits for the detection of aflatoxins in various grain commodities. This document outlines the sample preparation protocols for three key this compound product lines: Veratox®, Reveal® Q+, and AgraStrip®.
The choice of test kit and corresponding sample preparation method depends on the required level of quantification, sample throughput, and available laboratory equipment. This guide provides a comparative overview of the protocols to assist in selecting the most appropriate method for your research needs.
Comparative Overview of Sample Preparation Protocols
The following table summarizes the key parameters for sample preparation across different this compound aflatoxin test kits for grain. This allows for a quick comparison of the methodologies.
| Test Kit | Product Number | Sample Type | Sample Weight | Extraction Solvent | Solvent Volume | Extraction Time | Detection Method | Quantitation Range |
| Veratox for Aflatoxin | 8030 | Various Grains[1] | 50 g[1][2] | 70% Methanol[1][2] | 250 mL | 3 minutes | ELISA Microwell Reader | 5 - 50 ppb |
| Veratox HS MAX for Total Aflatoxin | 8032 | Grains | 10 g | Distilled/Deionized Water with MAX 2 packet | 50 mL | 3 minutes | ELISA Microwell Reader | 1 - 10 ppb |
| Reveal Q+ MAX for Aflatoxin | 8088 | Various Grains | 50 g | Distilled/Deionized Water with MAX 1-G50 Aqueous Extraction Powder | 250 mL (350 mL for soybeans) | 30 seconds (blending) | AccuScan Gold or Raptor Reader | 5 - 50 ppb |
| Reveal Q+ for Aflatoxin | 8085 | Various Grains | 10 g or 50 g | 65% Ethanol (B145695) | 50 mL or 125 mL | 3 minutes (shaking) or 1 minute (blending) | AccuScan or Raptor Reader | 2 - 150 ppb |
| AgraStrip Pro Total Aflatoxin WATEX | 10006323 | Corn | 50 g | Water with Extraction Buffer Packet | 250 mL | 2 minutes | AgraVision Pro Reader | 5 - 300 ppb |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the sample preparation of grain for aflatoxin analysis using specific this compound test kits.
Protocol for Veratox® for Aflatoxin (Product #8030)
This protocol is for the quantitative analysis of aflatoxins in a variety of grain commodities using a competitive direct ELISA format.
Materials:
-
Veratox for Aflatoxin Kit (Product #8030)
-
70% Methanol (B129727) solution (ACS Grade Methanol and distilled or deionized water)
-
Grinder capable of achieving a particle size where at least 95% passes through a 20-mesh sieve
-
Weighing scale
-
Extraction bags or blender jar
-
Mechanical shaker or blender
-
Filter paper (e.g., Whatman #1) or filter syringe
-
Sample collection tubes
Procedure:
-
Sample Grinding: Obtain a representative grain sample and grind it to a fine consistency.
-
Weighing: Accurately weigh 50 ± 0.2 grams of the ground sample into an extraction bag or blender jar.
-
Extraction:
-
Add 250 mL of 70% methanol solution to the sample.
-
Securely seal the container and shake vigorously using a mechanical shaker at 250 rpm for 3 minutes, or blend for 1 minute.
-
-
Settling: Allow the mixture to settle for at least one minute.
-
Filtration: Filter the extract through a filter paper or a filter syringe, collecting at least 3 mL of the filtrate into a clean sample collection tube.
-
Analysis: The filtered extract is now ready for analysis according to the Veratox for Aflatoxin test kit instructions. For samples with concentrations above 50 ppb, a dilution with 70% methanol is required.
Protocol for Reveal® Q+ MAX for Aflatoxin (Product #8088)
This protocol utilizes an aqueous-based extraction for the quantitative analysis of aflatoxins in various grains using a lateral flow device read by an AccuScan Gold or Raptor reader.
Materials:
-
Reveal Q+ MAX for Aflatoxin Kit (Product #8088)
-
MAX 1-G50 Aqueous Extraction Powder
-
Distilled or deionized water
-
Grinder
-
Weighing scale
-
Blender jar
-
Blender
-
Pipettes and tips
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Sample Grinding: Grind a representative grain sample.
-
Weighing: Weigh 50.0 ± 0.2 grams of the ground sample into a blender jar.
-
Extraction:
-
Add one packet of MAX 1-G50 Aqueous Extraction Powder to the jar.
-
Add 250 mL (350 mL for soybeans) of distilled or deionized water.
-
Blend at high speed for 30 seconds.
-
-
Centrifugation:
-
Pipette the sample extract into a 2 mL microcentrifuge tube.
-
Centrifuge for 30 seconds to pellet solid particles.
-
-
Analysis: The supernatant is ready for testing. For samples with concentrations above 50 ppb, a specific dilution protocol using a high-level diluent must be followed.
Protocol for Reveal® Q+ for Aflatoxin (Product #8085)
This protocol is for the quantitative analysis of aflatoxins in grains using a 65% ethanol extraction and a lateral flow device.
Materials:
-
Reveal Q+ for Aflatoxin Kit (Product #8085)
-
65% Ethanol solution
-
Grinder
-
Weighing scale
-
Extraction cup or bag
-
Shaker or blender
-
Filter syringe or Whatman #4 filter paper
-
Sample collection tubes
Procedure:
-
Sample Grinding: Grind a representative grain sample so that at least 95% passes through a 20-mesh sieve.
-
Weighing:
-
For the standard method, weigh 10 ± 0.1 g of the sample into an extraction cup.
-
For the FGIS method, weigh 50 ± 0.1 g of the sample.
-
-
Extraction:
-
Standard Method: Add 50 mL of 65% ethanol and shake vigorously for 3 minutes or blend for 1 minute.
-
FGIS Method: Add 125 mL of 65% ethanol and shake vigorously for 3 minutes.
-
-
Settling: Allow the sample to settle.
-
Filtration: Filter the extract using a filter syringe or filter paper to collect the filtrate.
-
Analysis: The filtered extract is ready for analysis as per the kit instructions. Dilutions may be necessary for high-concentration samples.
Experimental Workflows
The following diagrams illustrate the key steps in the sample preparation workflows for the described protocols.
Caption: Veratox for Aflatoxin Sample Preparation Workflow.
Caption: Reveal Q+ MAX for Aflatoxin Sample Preparation Workflow.
Caption: Reveal Q+ for Aflatoxin Sample Preparation Workflow.
Conclusion
Proper sample preparation is a critical step for obtaining accurate and reliable results in aflatoxin testing. The choice of the this compound test kit and the corresponding sample preparation protocol should be based on the specific requirements of the analysis, including the grain matrix, desired limit of quantification, and laboratory capabilities. The protocols and workflows provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively prepare grain samples for aflatoxin analysis using this compound's testing solutions. For detailed instructions on the assay procedure, always refer to the instructions provided with the specific test kit.
References
Application Notes and Protocols for Neogen Progesterone ELISA Assay in Bovine Milk
These application notes provide a detailed protocol for the quantitative analysis of progesterone (B1679170) in bovine milk samples using the Neogen Progesterone ELISA kit. This document is intended for researchers, scientists, and drug development professionals.
1. Introduction
Progesterone is a crucial steroid hormone in the reproductive cycle of cattle. Monitoring its concentration in milk is a non-invasive method for tracking ovulation, confirming pregnancy, and managing fertility in dairy herds. The this compound Progesterone ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the quantitative measurement of progesterone in various biological fluids, including bovine milk.[1][2] This assay operates on the principle of competition between the progesterone in the sample and a progesterone-enzyme conjugate for a limited number of antibody binding sites on a microplate.[1] The resulting color development is inversely proportional to the amount of progesterone in the sample.[1]
2. Principle of the Competitive ELISA
The this compound Progesterone ELISA is a competitive immunoassay. The wells of a microplate are coated with antibodies specific to progesterone. When the milk sample and a progesterone-enzyme conjugate are added to the wells, the progesterone from the sample and the progesterone-enzyme conjugate compete for binding to the fixed number of antibody sites.[1] After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme of the bound progesterone-enzyme conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of progesterone in the sample; a darker color indicates a lower progesterone concentration, while a lighter color indicates a higher concentration.
3. Materials and Reagents
Materials Provided with the this compound Kit:
-
Progesterone Antibody Coated Microplate (96 wells)
-
Progesterone Enzyme Conjugate
-
Progesterone Standard
-
EIA Buffer
-
Wash Buffer (10X Concentrate)
-
Extraction Buffer (5X Concentrate)
-
K-Blue® Substrate
Materials Required but Not Provided:
-
Deionized water
-
Precision pipettes and disposable tips (10 µL - 1000 µL)
-
Multichannel pipette (recommended)
-
Clean test tubes for dilutions
-
Graduated cylinders
-
Microplate reader with a 650 nm filter
-
Plate cover or plastic film
-
Microplate shaker (optional)
-
1N HCl or this compound's Red Stop Solution (optional, for stopping the reaction)
4. Experimental Protocols
4.1. Reagent Preparation
-
Wash Buffer: Dilute the concentrated (10X) wash buffer with deionized water. For example, mix 20 mL of wash buffer with 180 mL of deionized water.
-
Progesterone Enzyme Conjugate: Dilute the concentrated enzyme conjugate with EIA buffer. For each well to be assayed, add 1 µL of enzyme conjugate to 50 µL of EIA buffer. For a full plate, add 110 µL of the enzyme conjugate to 5.5 mL of EIA buffer. Mix thoroughly by inversion.
-
Standard Solutions: Prepare a dilution series of the progesterone standard according to the kit instructions to create a standard curve.
4.2. Sample Preparation (Bovine Milk)
-
Fresh Milk: Incubate fresh milk samples at 45°C for 1 hour.
-
Frozen Milk: Thaw frozen milk samples at 45°C and incubate at this temperature for 1 hour.
-
Centrifugation: Centrifuge the incubated milk samples at 2000 x g for 20 minutes under refrigerated conditions.
-
Skim Milk Collection: Carefully decant the skim milk (the layer below the fat) for use in the assay.
4.3. Assay Procedure
The following protocol is a summary of the this compound Progesterone ELISA kit instructions.
-
Add 50 µL of standards or prepared milk samples to the appropriate wells in duplicate.
-
Add 50 µL of the diluted enzyme conjugate to each well.
-
Gently shake the plate to mix. A microplate shaker can be used.
-
Cover the plate and incubate at room temperature for one hour.
-
After incubation, discard the contents of the plate.
-
Wash each well with 300 µL of diluted wash buffer. Repeat for a total of three washes. If using an automated plate washer, increase the number of washes to five.
-
Add 150 µL of K-Blue® Substrate to each well.
-
Incubate at room temperature for 30 minutes.
-
(Optional) To stop the reaction, add 50-100 µL of 1N HCl or this compound's Red Stop Solution to each well.
-
Read the absorbance in a microplate reader at 650 nm. If a stop solution was used, read at 450 nm for 1N HCl or 650 nm for Red Stop Solution.
5. Data Presentation and Interpretation
Quantitative results are obtained by comparing the absorbance reading of the samples against a standard curve. The standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of progesterone in the samples can then be determined from this curve.
| Standard Concentration (ng/mL) | Absorbance (650 nm) - Example Data |
| 0 | 1.850 |
| 0.1 | 1.520 |
| 0.5 | 1.050 |
| 1.0 | 0.750 |
| 5.0 | 0.350 |
| 10.0 | 0.200 |
Note: The above data is for illustrative purposes only. A new standard curve must be generated for each assay.
6. Troubleshooting
| Issue | Possible Cause | Solution |
| Low color development | Reagents not at room temperature; Improper incubation times; Inactive enzyme conjugate. | Ensure all reagents are at room temperature before use; Verify incubation times and temperatures; Use a new kit if the conjugate is suspected to be inactive. |
| High color development | Insufficient washing; Contamination of reagents. | Ensure thorough washing of wells; Use fresh pipette tips for each reagent and sample. |
| High variability in duplicates | Improper pipetting technique; Inconsistent incubation conditions. | Ensure accurate and consistent pipetting; Maintain a stable temperature during incubation. |
References
Revolutionizing Mouse Model Studies with Neogen's Genotyping Arrays
Harnessing the power of high-throughput genotyping, Neogen's cutting-edge arrays provide researchers, scientists, and drug development professionals with robust tools for genetic quality control, quantitative trait locus (QTL) mapping, and comprehensive analysis of mouse models. This document provides detailed application notes and protocols for leveraging this compound's GigaMUGA and MiniMUGA arrays to accelerate your research.
This compound's genotyping arrays, built on the proven Illumina Infinium platform, offer a high-density and cost-effective solution for a wide range of applications in mouse model studies.[1][2][3][4][5] These arrays are instrumental in ensuring the genetic integrity of mouse colonies, a critical factor for the reproducibility of experimental results. Furthermore, they are powerful tools for mapping genes associated with complex traits and diseases, providing invaluable insights for drug discovery and development.
Featured Genotyping Arrays for Mouse Model Analysis
This compound offers a portfolio of genotyping arrays tailored to meet diverse research needs. The GigaMUGA and MiniMUGA arrays are specifically designed for comprehensive genetic analysis of mouse models.
| Feature | GigaMUGA | MiniMUGA |
| Number of SNPs | >143,000 | >11,000 |
| Platform | Illumina Infinium | Illumina Infinium |
| Primary Applications | - Genome-wide association studies (GWAS)- Population genetics- Mapping in highly diverse mouse populations (e.g., Collaborative Cross, Diversity Outbred) | - Genetic quality control (QC)- Validation of inbred lines- Screening across classical inbred lines |
| Key Advantages | - High-density genome-wide coverage- Informative in most mouse populations, including wild mice | - Cost-effective for routine screening- Optimized for discriminating between closely related inbred strains |
Performance Characteristics of this compound's Mouse Genotyping Arrays
The MiniMUGA array has been extensively validated, demonstrating high performance and reproducibility. The following tables summarize key performance metrics from published studies.
Table 1: MiniMUGA Genotyping Quality Metrics
| Quality Category | No. of "No Calls" (N) out of 10,819 SNPs | Percentage of Samples (n=6,945) |
| Excellent | 0 - 91 | 96.8% |
| Good | 92 - 234 | 2.0% |
| Questionable | 235 - 446 | 0.9% |
| Poor | > 447 | 0.3% |
Table 2: MiniMUGA Genotype Call Reproducibility
| Metric | Value |
| Overall Consistency between Technical Replicates | 99.6% ± 0.4% |
| Consistency Range | 95.9% - 100% |
Experimental Workflow Overview
The overall workflow for a mouse genotyping study using this compound's arrays involves sample collection, DNA extraction, array processing with the Illumina Infinium assay, and data analysis.
Detailed Experimental Protocols
Protocol 1: Sample Collection and Genomic DNA Extraction from Mouse Tail
This protocol provides a standard method for obtaining high-quality genomic DNA from mouse tail clippings suitable for use with this compound's genotyping arrays.
Materials:
-
Sterile scissors or scalpel
-
Microcentrifuge tubes (1.5 mL)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM EDTA, 100 mM NaCl, 1% SDS)
-
Proteinase K (20 mg/mL)
-
Isopropanol (B130326) (100%)
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Water bath or heat block
-
Microcentrifuge
Procedure:
-
Sample Collection:
-
Clean the work surface and instruments with 70% ethanol.
-
For mice older than 21 days, anesthesia is recommended.
-
Using sterile scissors or a scalpel, excise approximately 2 mm of the tail tip.
-
Immediately place the tail snip into a labeled 1.5 mL microcentrifuge tube.
-
Store samples at -20°C until ready for DNA extraction.
-
-
DNA Extraction:
-
Add 500 µL of Lysis Buffer and 10 µL of Proteinase K to each tube containing a tail snip.
-
Incubate the tubes at 55°C overnight in a water bath or heat block with shaking.
-
The next day, vortex the tubes briefly and centrifuge at 14,000 rpm for 10 minutes to pellet hair and undigested tissue.
-
Carefully transfer the supernatant to a new, clean 1.5 mL microcentrifuge tube.
-
Add 500 µL of 100% isopropanol to the supernatant, and mix by inverting the tube until a DNA precipitate is visible.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 500 µL of 70% ethanol and centrifuge at 14,000 rpm for 5 minutes.
-
Discard the ethanol and briefly air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
Incubate at 55°C for 10-30 minutes to facilitate dissolution.
-
Quantify the DNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer. DNA is now ready for the Infinium assay or can be stored at -20°C.
-
Protocol 2: Illumina Infinium HTS Assay
This protocol outlines the key steps of the Illumina Infinium HTS (High-Throughput Screening) assay, which is the technology behind this compound's GigaMUGA and MiniMUGA arrays. For detailed, step-by-step instructions, refer to the official Illumina Infinium HTS Assay documentation.
Workflow Stages:
-
Whole-Genome Amplification (WGA): Genomic DNA is isothermally amplified to generate a sufficient quantity for the assay.
-
Fragmentation: The amplified DNA is enzymatically fragmented into smaller pieces.
-
Precipitation and Resuspension: The fragmented DNA is precipitated, washed, and resuspended.
-
Hybridization: The resuspended DNA is dispensed onto the BeadChip, where it hybridizes to the array-specific probes overnight.
-
Washing and Staining: The BeadChips are washed to remove non-specifically bound DNA, followed by a single-base extension and fluorescent staining process.
-
Scanning: The BeadChips are scanned using an Illumina iScan or HiScan system to read the fluorescent signals from each bead.
Protocol 3: Data Analysis using Illumina GenomeStudio
Illumina's GenomeStudio is the primary software for analyzing data from Infinium arrays. The general workflow for analyzing mouse genotyping data is as follows:
-
Project Creation:
-
Create a new genotyping project in GenomeStudio.
-
Import the raw intensity data files (.idat) generated by the scanner.
-
Load the appropriate manifest file (.bpm) for the specific this compound array being used.
-
-
Initial Clustering and Quality Control:
-
Perform an initial clustering of all SNPs using the GenCall algorithm.
-
Evaluate the overall sample quality based on the call rate. A call rate of >98% is generally considered good. Samples with low call rates should be investigated and potentially removed.
-
-
Genotype Calling and Manual Review:
-
Review the cluster plots for individual SNPs. Well-defined clusters for homozygous (AA and BB) and heterozygous (AB) genotypes should be visible.
-
Manually edit cluster boundaries for SNPs that are not automatically clustered correctly. This is a critical step to ensure high-quality genotype calls.
-
-
Data Export:
-
Once satisfied with the genotype calls, export the data in a format suitable for downstream analysis (e.g., PLINK format).
-
Application Spotlight: Quantitative Trait Locus (QTL) Mapping of Signaling Pathways
This compound's genotyping arrays are powerful tools for Quantitative Trait Locus (QTL) mapping, a statistical method used to identify genomic regions that are associated with variation in a quantitative trait. This approach is particularly valuable for dissecting the genetic basis of complex diseases and identifying novel drug targets.
By crossing two inbred mouse strains that differ in a specific phenotype (e.g., susceptibility to a disease or response to a drug), and then genotyping the offspring with a high-density SNP array like GigaMUGA, researchers can identify genomic loci (QTLs) that co-segregate with the trait of interest. These QTLs can then be further investigated to pinpoint the causative genes, which may be components of key signaling pathways.
Example 1: Dissecting the PI3K-Akt Signaling Pathway
The PI3K-Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many diseases, including cancer. QTL mapping in mouse models can be used to identify genes that modulate the activity of this pathway.
Example 2: Investigating the TGF-beta Signaling Pathway
The Transforming Growth Factor-beta (TGF-beta) signaling pathway plays a crucial role in a wide range of cellular processes, including development, differentiation, and immune regulation. Genetic variations affecting this pathway can contribute to various diseases. QTL mapping can help identify these genetic modifiers.
References
- 1. Strategies for processing and quality control of Illumina genotyping arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotyping Arrays | Advanced DNA Technology for Your Success [this compound.com]
- 3. This compound.com [this compound.com]
- 4. The Mouse Universal Genotyping Array: From Substrains to Subspecies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotyping Tools | Catalog Arrays [this compound.com]
Application Notes and Protocols for Neogen's Drug of Abuse Screening in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Neogen's enzyme-linked immunosorbent assay (ELISA) kits for the qualitative screening of drugs of abuse in human urine. This compound offers a comprehensive portfolio of over 100 ELISA test kits for the detection of more than 300 drugs and their metabolites in various matrices, including urine.[1] These assays are designed for forensic use and provide a reliable and sensitive method for preliminary drug screening.
Principle of the Assay
This compound's drug of abuse screening assays are based on the principle of competitive ELISA. In this method, the drug present in the urine sample competes with a drug-enzyme conjugate for a limited number of binding sites on a specific antibody that is coated on the microplate wells. The extent of color development is inversely proportional to the amount of drug in the sample. A darker color indicates a lower concentration of the drug, while a lighter color or no color indicates a higher concentration.
General Experimental Workflow
The following diagram illustrates the general workflow for this compound's competitive ELISA for drug of abuse screening in urine.
Experimental Protocols
The following are detailed protocols for representative this compound drug of abuse screening ELISA kits for urine. It is important to consult the specific product insert for each kit as protocols may vary slightly.[2][3][4]
Materials Provided in a typical this compound ELISA Kit:
-
Antibody-Coated Microplate (96 wells)
-
Drug-Enzyme Conjugate
-
EIA Buffer
-
Wash Buffer Concentrate (10X)
-
K-Blue® Substrate
-
Acid Stop Solution
-
Qualitative Positive and Negative Controls (Synthetic Urine)
Materials Required but Not Provided:
-
Deionized water
-
Precision pipettes and disposable tips
-
Graduated cylinder
-
Plate cover or plastic film
-
Microplate reader with a 450 nm filter
General Protocol:
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare 1X Wash Buffer by diluting the 10X Wash Buffer Concentrate with deionized water.
-
Sample/Control Addition: Add the specified volume of urine sample, positive control, and negative control to the appropriate wells of the antibody-coated microplate.
-
Enzyme Conjugate Addition: Add the specified volume of the Drug-Enzyme Conjugate to each well.
-
First Incubation: Cover the plate and incubate for the specified time at room temperature.
-
Washing: After incubation, discard the contents of the wells. Wash the wells multiple times with 1X Wash Buffer. The number of washes may vary by kit, typically ranging from 3 to 5 times. After the final wash, tap the plate on a clean paper towel to remove any remaining liquid.
-
Substrate Addition: Add the specified volume of K-Blue® Substrate to each well.
-
Second Incubation: Incubate the plate for the specified time at room temperature, allowing for color development.
-
Stopping the Reaction: Add the specified volume of Acid Stop Solution to each well.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within 2 hours of adding the stop solution.
Representative Assay Protocols and Data
The following tables summarize the specific parameters and quantitative data for four representative this compound ELISA kits for urine screening.
Benzodiazepine Group Forensic ELISA Kit
This kit is designed for the qualitative screening of a wide range of benzodiazepines.
Experimental Protocol:
| Step | Volume/Time |
| Urine Sample Volume | 10 µL |
| Drug-Enzyme Conjugate | 100 µL |
| First Incubation | 45 minutes at room temperature |
| Washing | 3-5 times with 300 µL of 1X Wash Buffer |
| K-Blue® Substrate | 100 µL |
| Second Incubation | 30 minutes at room temperature |
| Acid Stop Solution | 100 µL |
| Total Assay Time | Approximately 75 minutes |
Quantitative Data:
| Parameter | Value |
| I-50 in EIA Buffer (Oxazepam) | 5.81 ng/mL |
| Cross-Reactivity (%) | |
| Oxazepam | 100% |
| Flualprazolam | 467% |
| Diazepam | 434% |
| Alprazolam | 346% |
| Clonazepam | 94% |
| Lorazepam | 81% |
Fentanyl Forensic ELISA Kit
This kit is intended for the qualitative screening of Fentanyl and its analogs.
Experimental Protocol:
| Step | Volume/Time |
| Urine Sample Volume | 20 µL |
| Drug-Enzyme Conjugate | 100 µL |
| First Incubation | 45 minutes at room temperature |
| Washing | 3-5 times with 300 µL of 1X Wash Buffer |
| K-Blue® Substrate | 100 µL |
| Second Incubation | 30 minutes at room temperature |
| Acid Stop Solution | 100 µL |
| Total Assay Time | Approximately 75 minutes |
Quantitative Data:
| Parameter | Value |
| I-50 in EIA Buffer (Fentanyl) | 0.33 ng/mL |
| Limit of Detection in Urine | 0.5 ng/mL |
| Cross-Reactivity (%) | |
| Fentanyl | 100% |
| Acrylfentanyl | 215% |
| Norfentanyl | <0.1% |
| Acetyl Fentanyl | 1.4% |
| Butyryl Fentanyl | 2.8% |
| Furanyl Fentanyl | 1.1% |
THC Forensic ELISA Kit
This kit is used for the qualitative screening of the main metabolite of tetrahydrocannabinol (THC).
Experimental Protocol:
| Step | Volume/Time |
| Urine Sample Volume | 10 µL |
| Drug-Enzyme Conjugate | 100 µL |
| First Incubation | 45 minutes at room temperature |
| Washing | 3-5 times with 300 µL of 1X Wash Buffer |
| K-Blue® Substrate | 100 µL |
| Second Incubation | 30 minutes at room temperature |
| Acid Stop Solution | 100 µL |
| Total Assay Time | Approximately 75 minutes |
Quantitative Data:
| Parameter | Value |
| I-50 in EIA Buffer (-)-11-nor-9-Carboxy-Δ⁹-THC | 0.5 ng/mL |
| Cross-Reactivity (%) | |
| (-)-11-nor-9-Carboxy-Δ⁹-THC | 100% |
| 11-hydroxy-Δ⁹-THC | 8.3% |
| Δ⁹-THC | 4.3% |
| Cannabidiol | <0.1% |
| Cannabinol | 2.3% |
Gabapentin Forensic ELISA Kit
This kit is for the qualitative screening of Gabapentin.
Experimental Protocol:
| Step | Volume/Time |
| Urine Sample Volume | 10 µL |
| Drug-Enzyme Conjugate | 100 µL |
| First Incubation | 45 minutes at room temperature |
| Washing | 3-5 times with 300 µL of 1X Wash Buffer |
| K-Blue® Substrate | 100 µL |
| Second Incubation | 30 minutes at room temperature |
| Acid Stop Solution | 100 µL |
| Total Assay Time | Approximately 75 minutes |
Quantitative Data:
| Parameter | Value |
| I-50 in EIA Buffer (Gabapentin) | 11 ng/mL |
| Cross-Reactivity (%) | |
| Gabapentin | 100% |
| Pregabalin | 1.1% |
| Gabapentin Enacarbil | 4.3% |
Interpretation of Results
The results of this compound's ELISA screens are qualitative (positive or negative). The absorbance value of the sample is compared to the absorbance value of a cutoff calibrator.
-
Negative Result: If the absorbance of the sample is greater than the absorbance of the cutoff calibrator, the sample is considered negative for the presence of the drug or its metabolites at the cutoff concentration.
-
Positive Result: If the absorbance of the sample is less than or equal to the absorbance of the cutoff calibrator, the sample is considered positive.
Logical Relationship for Result Interpretation
The following diagram illustrates the logical relationship for interpreting the results of a this compound competitive ELISA.
References
Application of Neogen's Reagents in Custom Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of custom immunoassays is a cornerstone of modern biological research and drug development. Enzyme-linked immunosorbent assays (ELISAs) are a versatile platform for the detection and quantification of a wide range of analytes, from proteins and hormones to antibodies and small molecules. Neogen offers a portfolio of high-quality reagents designed to provide the reliability and performance required for developing robust and sensitive custom immunoassays.
This document provides detailed application notes and protocols for the use of this compound's reagents in the development of custom sandwich and competitive ELISAs. It is intended to guide researchers through the key steps of assay development, from plate coating to signal detection, utilizing this compound's well-characterized buffers and substrates.
This compound Reagents for Immunoassay Development
This compound provides a selection of ready-to-use and concentrated reagents that are integral to various stages of immunoassay development. The following table summarizes the key features of these reagents.
| Reagent | Description | Key Features |
| EIA Buffer | A ready-to-use phosphate-buffered saline solution containing bovine serum and a preservative.[1] | Dilutes enzyme conjugates, standards, and samples.[2][3] Ready to use.[2][3] |
| Wash Buffer Concentrate (10X) | A concentrated phosphate-buffered saline solution with a surfactant. | Used to wash unbound enzyme conjugate, samples, and standards from microplates. |
| K-Blue® Advanced TMB Substrate | A one-bottle, ready-to-use chromogenic substrate for HRP. | High activity, increased sensitivity at higher HRP concentrations, low background, and a minimum shelf life of 48 months at 2–8°C. |
| Enhanced K-Blue® TMB Substrate | A one-bottle chromogenic substrate for HRP immunoassays. | High activity, the longest shelf-life of this compound TMB substrates, low background, and a minimum shelf life of 48 months at 2–8°C. |
| Custom TMB Substrate | A one-bottle stabilized chromogenic substrate for HRP immunoassays. | Ideal for assays requiring a less active substrate, low background, and a minimum shelf life of 36 months at 2–8°C. |
| K-Blue® Aqueous TMB Substrate | A 100% solvent-free, non-volatile TMB substrate. | Ideal for use under strict regulatory requirements, low background, and a minimum shelf life of 36 months at 2–8°C. |
Custom Immunoassay Protocols
The following sections provide detailed protocols for developing custom sandwich and competitive ELISAs. These protocols incorporate this compound's reagents and provide guidance on steps where generic, yet widely accepted, procedures can be applied.
I. Sandwich ELISA Protocol
A sandwich ELISA is a common format for detecting and quantifying an antigen. It utilizes two antibodies that bind to different epitopes on the antigen, a capture antibody coated on the plate and a detection antibody which is typically conjugated to an enzyme.
Experimental Workflow: Sandwich ELISA
Caption: Workflow for a custom sandwich ELISA.
Materials and Reagents:
-
This compound Reagents:
-
EIA Buffer
-
Wash Buffer Concentrate (10X)
-
K-Blue® TMB Substrate (e.g., K-Blue® Advanced for high sensitivity)
-
-
Other Materials:
-
High-binding 96-well microplate
-
Capture antibody
-
Detection antibody
-
Antigen standard and samples
-
Coating Buffer (e.g., 1X PBS, pH 7.4 or Carbonate-Bicarbonate Buffer, pH 9.6)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
HRP conjugation kit (if detection antibody is not already conjugated)
-
Stop Solution (e.g., 1N H₂SO₄)
-
Deionized water
-
Precision pipettes and tips
-
Microplate reader
-
Protocol:
-
Plate Coating:
-
Dilute the capture antibody to an optimized concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.
-
The following day, discard the coating solution and wash the plate 2-3 times with 1X Wash Buffer (diluted from this compound's 10X concentrate). Tap the plate on a paper towel to remove excess liquid.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature or 37°C.
-
Discard the blocking solution and wash the plate 2-3 times with 1X Wash Buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of your antigen standard in this compound's EIA Buffer.
-
Dilute your samples as needed in this compound's EIA Buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Discard the samples and standards and wash the plate 3-5 times with 1X Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the HRP-conjugated detection antibody to its optimal concentration in this compound's EIA Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Discard the detection antibody solution and wash the plate 3-5 times with 1X Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of this compound's K-Blue® TMB Substrate to each well.
-
Incubate the plate at room temperature in the dark for 15-30 minutes. Monitor for color development.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
II. Competitive ELISA Protocol
A competitive ELISA is often used for the quantification of small molecules or when a matched antibody pair for a sandwich ELISA is not available. In this format, the antigen in the sample competes with a labeled antigen for binding to a limited amount of capture antibody coated on the plate.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a custom competitive ELISA.
Materials and Reagents:
-
This compound Reagents:
-
EIA Buffer
-
Wash Buffer Concentrate (10X)
-
K-Blue® TMB Substrate
-
-
Other Materials:
-
High-binding 96-well microplate
-
Capture antibody
-
Antigen standard and samples
-
HRP-conjugated antigen
-
Coating Buffer (e.g., 1X PBS, pH 7.4 or Carbonate-Bicarbonate Buffer, pH 9.6)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Stop Solution (e.g., 1N H₂SO₄)
-
Deionized water
-
Precision pipettes and tips
-
Microplate reader
-
Protocol:
-
Plate Coating:
-
Dilute the capture antibody to an optimized concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.
-
Discard the coating solution and wash the plate 2-3 times with 1X Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Discard the blocking solution and wash the plate 2-3 times with 1X Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your antigen standard in this compound's EIA Buffer.
-
Dilute your samples as needed in this compound's EIA Buffer.
-
Dilute the HRP-conjugated antigen to its optimal concentration in this compound's EIA Buffer.
-
Add 50 µL of the standards and samples to the appropriate wells.
-
Immediately add 50 µL of the diluted HRP-conjugated antigen to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Discard the solution and wash the plate 3-5 times with 1X Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of this compound's K-Blue® TMB Substrate to each well.
-
Incubate the plate at room temperature in the dark for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the antigen in the sample.
-
Antibody-HRP Conjugation
For custom immunoassay development, it is often necessary to conjugate a primary or secondary antibody to a reporter enzyme like horseradish peroxidase (HRP). While this compound does not currently offer a specific HRP conjugation kit, the following is a general protocol based on the widely used periodate (B1199274) oxidation method. Researchers should consider commercially available HRP conjugation kits that provide optimized reagents and protocols.
General Principle of Antibody-HRP Conjugation (Periodate Method)
Caption: Periodate method for HRP-antibody conjugation.
Conclusion
This compound's portfolio of immunoassay reagents provides a solid foundation for the development of custom ELISAs. The ready-to-use EIA Buffer, concentrated Wash Buffer, and a variety of K-Blue® TMB substrates offer convenience, reliability, and performance. By following the detailed protocols and workflows provided in these application notes, researchers can confidently develop sensitive and robust sandwich and competitive immunoassays tailored to their specific research needs. For optimal results, it is always recommended to perform thorough optimization of all assay parameters, including antibody and antigen concentrations, incubation times, and temperatures.
References
Application Notes and Protocols for Neogen's Microbiology Testing Workflows in Research Laboratories
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Neogen's key microbiology testing workflows relevant to research and drug development laboratories. It includes comparative data, detailed experimental protocols, and workflow diagrams for this compound's ANSR®, Soleris®, and Petrifilm® systems to guide users in selecting and implementing the most suitable method for their research needs.
Introduction to this compound's Microbiology Platforms
This compound offers a comprehensive suite of microbiology testing solutions designed to streamline laboratory workflows, accelerate time-to-result, and ensure data accuracy. These platforms are adaptable for various applications within research and drug development, including quality control of raw materials, in-process sample monitoring, and final product testing. This guide focuses on three core platforms:
-
This compound® ANSR® (Amplified Nucleic Single Temperature Reaction): A molecular pathogen detection system that utilizes isothermal DNA amplification for rapid and sensitive results.
-
This compound® Soleris® Next Generation (NG): An automated system for rapid microbial enumeration based on optical detection of microbial growth.
-
This compound® Petrifilm® Plates: A sample-ready culture medium system that simplifies traditional agar (B569324) plating for microbial enumeration.
Platform Comparison: Quantitative Data
The following tables summarize the key quantitative performance indicators for each this compound platform, facilitating at-a-glance comparison for specific research applications.
Pathogen Detection: this compound® ANSR® System
The ANSR® system provides rapid, DNA-based detection of specific pathogens.
| Parameter | Salmonella spp. | Listeria spp. | Listeria monocytogenes | E. coli O157:H7 |
| Time to Result (Post-Enrichment) | ~10 minutes[1] | ~18 minutes | ~18 minutes | ~10 minutes[2] |
| Total Time to Result | As little as 10-26 hours[3] | 16-26 hours[4] | 16-32 hours[5] | As little as 12 hours |
| Limit of Detection (LOD) | 1 cfu/analytical unit | 1 cfu/analytical unit | Low levels | Low levels |
| Sensitivity (vs. Reference Method) | 98.7% | High | High | High |
| Specificity (vs. Reference Method) | 98.3% | High | High | High |
| AOAC-RI PTM Certification | PTM #061203 | Yes | Yes | Yes |
| AFNOR NF Validation | NEO 35/02-05/13 | Yes | Yes | - |
Microbial Enumeration: this compound® Soleris® NG System
The Soleris® NG system offers automated enumeration for a variety of indicator organisms.
| Parameter | Total Viable Count (TVC) | Yeast and Mold | Coliforms | E. coli | Enterobacteriaceae |
| Time to Result | As little as 6-8 hours | 48 hours or less | 9-10 hours | 7-10 hours | As little as 18 hours |
| Traditional Method Comparison | 24-48 hours | Up to 5 days | 24 hours | 24 hours or longer | 24-72 hours |
| Detection Principle | Optical detection of pH and other biochemical changes | Optical detection of CO2 production | Optical detection of pH and other biochemical changes | Optical detection of pH and other biochemical changes | Optical detection of pH and other biochemical changes |
| AOAC PTM Certification | Yes | PTM #051301 | Yes | Yes | PTM #121901 |
| MicroVal Certification | Yes | - | Yes | - | Yes |
Microbial Enumeration: this compound® Petrifilm® Plates
Petrifilm® Plates provide a convenient alternative to traditional agar methods for a wide range of microbial counts.
| Parameter | Aerobic Count | E. coli / Coliform Count | Rapid Aerobic Count | Rapid E. coli / Coliform Count | Enterobacteriaceae Count |
| Time to Result | 48 hours | 24-48 hours | 24 hours | 18-24 hours | 24 hours |
| Incubation Temperature | 35°C ± 1°C or 32°C ± 1°C | 35°C ± 1°C | Varies by matrix | 35°C ± 1°C | 37°C ± 1°C |
| Enumeration Range | 1-300 colonies | 1-150 colonies | Up to 300 colonies | Varies | Up to 150 colonies |
| AOAC OMA Certification | OMA #990.12 | OMA #991.14 / #998.08 | OMA #2015.13 | OMA #2018.13 | OMA #2003.01 |
| AFNOR NF Validation | Yes | Yes | Yes | Yes | Yes |
Experimental Protocols & Workflows
This section provides detailed methodologies for the key this compound microbiology testing platforms.
This compound® ANSR® Pathogen Detection Workflow
The ANSR® system follows a streamlined three-step process: enrichment, lysis, and analysis.
References
- 1. dairyfoods.com [dairyfoods.com]
- 2. AOAC Approval for Neogens ANSR® for E. coli O157:H7 [rapidmicrobiology.com]
- 3. ANSR for Salmonella | Pathogen Tests [this compound.com]
- 4. AOAC-Validated Petrifilm Plates for Food Safety Labs [this compound.com]
- 5. ANSR for Listeria monocytogenes | Pathogen Tests [this compound.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Neogen Estradiol ELISA Kit
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Neogen Estradiol (B170435) ELISA kit. The following sections address common issues, particularly high background, with detailed explanations and corrective actions.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound Estradiol ELISA kit?
A1: The this compound Estradiol ELISA kit is a competitive enzyme-linked immunosorbent assay. In this assay, estradiol present in a sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled estradiol for a limited number of binding sites on an antibody-coated microplate.[1] After an incubation period, unbound components are washed away. The addition of a substrate results in color development that is inversely proportional to the concentration of estradiol in the sample. High estradiol concentrations lead to low signal (less color), while low estradiol concentrations result in a high signal (more color).[1]
Q2: What are the most common causes of high background in this assay?
A2: High background in a competitive ELISA like the this compound Estradiol kit can manifest as unexpectedly high optical density (OD) readings in the zero standard (B0) wells and a general lack of a clear dose-response curve. The most frequent causes include:
-
Inadequate Washing: Residual unbound enzyme conjugate will lead to a high signal across the plate.[2][3]
-
Contamination of Reagents: Contamination of buffers or substrate with HRP or other substances can cause non-specific signal.[3]
-
Improper Incubation Times or Temperatures: Deviating from the recommended incubation parameters can affect the binding kinetics and lead to higher background.
-
Errors in Reagent Preparation: Incorrect dilution of the enzyme conjugate or other reagents can result in an excess of active enzyme.
-
Cross-Contamination: Pipetting errors leading to carryover between wells can homogenize the signal.
Troubleshooting High Background
This section provides a structured approach to identifying and resolving the root cause of high background.
Issue 1: Uniformly High OD Readings Across the Plate
If you observe high OD readings across all wells, including standards and samples, consider the following causes and solutions.
Potential Cause & Solution
| Potential Cause | Recommended Action | Expected Outcome (Hypothetical Data) |
| Inadequate Washing | Increase the number of wash cycles from three to five. Ensure complete aspiration of wash buffer after each step. Allow a 30-second soak time for each wash. | See Table 1 |
| Contaminated Wash Buffer or Substrate | Prepare fresh wash buffer and use a fresh bottle of substrate. Ensure all glassware and pipette tips are clean. | A clear dose-response curve with low ODs for high estradiol concentrations. |
| Over-incubation with Substrate | Strictly adhere to the 30-minute substrate incubation time specified in the protocol. | OD readings within the linear range of the plate reader. |
| Incorrect Enzyme Conjugate Dilution | Double-check the dilution calculation for the estradiol-HRP conjugate. The protocol specifies a 1:50 dilution. | A standard curve with a clear inverse relationship between estradiol concentration and OD. |
Table 1: Effect of Washing Protocol on Assay Background
| Estradiol (ng/mL) | Standard Wash (3x) OD | Extended Wash (5x with soak) OD |
| 0 (B0) | 1.850 | 1.250 |
| 0.1 | 1.790 | 1.100 |
| 0.5 | 1.750 | 0.850 |
| 2.0 | 1.700 | 0.450 |
| 5.0 | 1.680 | 0.200 |
Issue 2: High Background in Negative Controls (Zero Standard) Only
If only the zero standard (B0) wells show excessively high OD readings while other standards and samples appear as expected, the issue may be more specific.
Potential Cause & Solution
| Potential Cause | Recommended Action | Expected Outcome |
| Contamination of Zero Standard Diluent | Use fresh, uncontaminated diluent for the zero standard. | OD of the zero standard should be the highest point on the curve, but within the expected range. |
| Cross-reactivity with Matrix Components | If using a sample matrix other than what is recommended, test for matrix effects by running a blank matrix sample. | The blank matrix should have an OD reading similar to the zero standard. |
Experimental Protocols
Standard ELISA Protocol (this compound Kit)
-
Reagent Preparation:
-
Allow all reagents to reach room temperature (18-25°C).
-
Prepare the wash buffer by diluting the 10X concentrate 1:10 with deionized water.
-
Prepare the estradiol-HRP enzyme conjugate by diluting it 1:50 with the provided EIA buffer.
-
Prepare estradiol standards by serial dilution as per the kit instructions.
-
-
Assay Procedure:
-
Add 50 µL of standards, controls, or samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the diluted enzyme conjugate to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Wash the plate three times with 300 µL of diluted wash buffer per well.
-
Add 150 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of Red Stop Solution.
-
Read the absorbance at 650 nm within 10 minutes of adding the stop solution.
-
Visual Guides
Caption: Experimental workflow for the this compound Estradiol ELISA.
Caption: Troubleshooting logic for high background issues.
References
Technical Support Center: Optimizing DNA Quality for Neogen Genomic Services
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve DNA quality for submission to Neogen's genomic services.
Frequently Asked Questions (FAQs)
Q1: What are this compound's basic requirements for purified DNA samples?
A1: For purified DNA samples, this compound requires a minimum of 300 ng of high-quality, intact DNA at a concentration of at least 20 ng/µl.[1]
Q2: What are the most common reasons for sample failure at this compound?
A2: Common reasons for sample failure include biological and chemical contamination, improper storage, and insufficient sample material.[2][3][4] Biological contaminants can include dirt or fecal matter, while chemical contaminants may arise from pigments used in animal markers.[2]
Q3: What are the ideal purity ratios for DNA submitted for Next-Generation Sequencing (NGS)?
A3: For optimal results in NGS applications, an A260/280 ratio of approximately 1.8 is considered indicative of high purity. The A260/230 ratio should ideally be between 2.0 and 2.2.
Q4: What is a DNA Integrity Number (DIN) and why is it important?
A4: The DNA Integrity Number (DIN) is a metric from 1 to 10 that assesses the integrity of genomic DNA, with 10 representing highly intact DNA and 1 representing highly degraded DNA. While this compound has not specified a required DIN, submitting samples with high DNA integrity is crucial for successful genomic analysis, as degraded DNA can lead to failed sequencing runs.
Troubleshooting Guides
Issue 1: Low DNA Concentration or Yield
Symptom: The DNA concentration is below this compound's required 20 ng/µl, or the total yield is less than 300 ng.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Starting Material | Increase the amount of starting material (e.g., tissue, blood) for the extraction. |
| Inefficient Cell Lysis | Ensure complete cell lysis by using the appropriate lysis buffer for your sample type and extending incubation times or incorporating mechanical disruption (e.g., bead beating) if necessary. |
| Improper DNA Precipitation | If using a precipitation-based method, ensure the correct volume of isopropanol (B130326) or ethanol (B145695) is used and that the DNA pellet is properly washed and re-solubilized. |
| Over-drying of DNA Pellet | Avoid over-drying the DNA pellet after ethanol washes, as this can make it difficult to resuspend. Air-dry for a shorter period or use a gentle stream of air. |
| Suboptimal Elution | When using spin columns, pre-heat the elution buffer to 60-70°C and increase the incubation time on the column to improve DNA recovery. |
Issue 2: Poor DNA Purity (Low A260/280 or A260/230 Ratios)
Symptom: The A260/280 ratio is significantly below 1.8, or the A260/230 ratio is below 2.0.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Protein Contamination (Low A260/280) | Incorporate or repeat a proteinase K digestion step during the extraction protocol. Perform a phenol-chloroform extraction to remove proteins. |
| RNA Contamination (High A260/280) | Include an RNase A treatment step in your DNA extraction protocol to degrade contaminating RNA. |
| Phenol Contamination (Low A260/280) | Ensure complete removal of the aqueous phase during phenol-chloroform extraction. Perform an additional chloroform (B151607) wash to remove residual phenol. |
| Guanidine Salts or other Chaotropic Salt Contamination (Low A260/230) | Ensure that the spin column is washed thoroughly with the recommended wash buffers to remove any residual salts from the lysis and binding steps. Perform an additional wash step. |
| Carbohydrate or Phenol Contamination (Low A260/230) | Re-precipitate the DNA with ethanol to wash away contaminants. Ensure proper phase separation if using phenol-based extraction methods. |
Issue 3: DNA Degradation
Symptom: Gel electrophoresis shows a smear of low molecular weight DNA instead of a distinct high molecular weight band. The DNA Integrity Number (DIN) is low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Improper Sample Collection and Storage | Collect fresh samples and process them immediately or freeze them at -80°C. Avoid repeated freeze-thaw cycles. |
| Nuclease Contamination | Use sterile, nuclease-free reagents and consumables. Work in a clean environment to prevent nuclease contamination. |
| Harsh Lysis Conditions | Avoid excessive vortexing or mechanical shearing during cell lysis, which can fragment the DNA. |
| Extended Storage of Samples | DNA can degrade over time, so it is best to process samples as soon as possible after collection. |
Data Presentation: DNA Quality Control Metrics
| Metric | This compound Requirement | Ideal Range for NGS | Indication of Poor Quality |
| DNA Concentration | ≥ 20 ng/µl | ≥ 20 ng/µl | < 20 ng/µl |
| Total DNA Amount | ≥ 300 ng | ≥ 300 ng | < 300 ng |
| A260/280 Ratio | Not Specified | ~1.8 | < 1.7 or > 2.0 |
| A260/230 Ratio | Not Specified | 2.0 - 2.2 | < 2.0 |
| DNA Integrity Number (DIN) | Not Specified | ≥ 7 | < 7 |
Experimental Protocols
Protocol 1: DNA Extraction from Whole Blood (Spin Column Method)
This protocol is a general guideline for DNA extraction from whole blood using a commercial spin-column kit. Always refer to the manufacturer's specific instructions.
Materials:
-
Whole blood collected in EDTA tubes
-
Commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Proteinase K
-
Lysis Buffer
-
Wash Buffers
-
Elution Buffer
-
RNase A (optional)
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Microcentrifuge
-
Water bath or heat block at 56°C
Procedure:
-
Pipette 20 µl of proteinase K into the bottom of a 1.5 mL microcentrifuge tube.
-
Add 200 µl of whole blood to the microcentrifuge tube.
-
Add 200 µl of Lysis Buffer and mix immediately by vortexing for 15 seconds.
-
Incubate at 56°C for 10 minutes.
-
(Optional) Add 4 µl of RNase A (100 mg/ml) and incubate at room temperature for 2 minutes.
-
Add 200 µl of 100% ethanol to the sample and mix thoroughly by vortexing.
-
Carefully apply the mixture to the spin column placed in a 2 mL collection tube.
-
Centrifuge at 6,000 x g (8,000 rpm) for 1 minute. Discard the flow-through and the collection tube.
-
Place the spin column in a new 2 mL collection tube. Add 500 µl of Wash Buffer 1 and centrifuge for 1 minute at 6,000 x g. Discard the flow-through.
-
Add 500 µl of Wash Buffer 2 to the spin column and centrifuge for 3 minutes at maximum speed to dry the membrane.
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 50-200 µl of Elution Buffer directly to the center of the membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge for 1 minute at 6,000 x g to elute the DNA.
Protocol 2: DNA Quality Control
A. Spectrophotometric Analysis (e.g., NanoDrop)
-
Blank the spectrophotometer with the same elution buffer used for the DNA sample.
-
Pipette 1-2 µl of the purified DNA sample onto the measurement pedestal.
-
Measure the absorbance at 260 nm, 280 nm, and 230 nm.
-
The instrument software will automatically calculate the DNA concentration and the A260/280 and A260/230 ratios.
B. Agarose (B213101) Gel Electrophoresis
-
Prepare a 0.8% to 1.0% agarose gel in 1X TAE or TBE buffer containing a fluorescent DNA dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load 2-5 µl of the DNA sample mixed with loading dye into a well of the gel.
-
Load a DNA ladder of known concentrations and sizes in an adjacent well.
-
Run the gel at 80-120 V until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV or blue light.
-
Assess the integrity of the DNA by observing the size and tightness of the band. High-quality genomic DNA should appear as a single, high molecular weight band with minimal smearing.
Visualizations
References
Navigating False Positives with Neogen's Forensic Drug Screening Kits: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential false positives when using Neogen's forensic drug screening kits. The following information provides detailed guidance in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a false positive result in the context of this compound's ELISA screening kits?
A false positive occurs when a this compound forensic drug screening kit indicates the presence of a specific drug or drug metabolite, but the substance is not actually present in the sample. These kits are designed as highly sensitive screening tools.[1][2][3] A positive result should be considered presumptive and always be confirmed by a more specific, quantitative method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]
Q2: What are the primary causes of false positives with ELISA-based drug screening?
False positives in ELISA (Enzyme-Linked Immunosorbent Assay) tests can arise from several factors:
-
Cross-Reactivity: The antibodies used in the assay may bind to substances with a chemical structure similar to the target drug, leading to a positive signal. This is the most common cause of false positives.
-
Matrix Effects: Components within the biological sample (e.g., blood, urine, oral fluid) can interfere with the assay's chemistry, producing a false signal.
-
Procedural Errors: Deviations from the recommended experimental protocol, such as improper washing steps or incorrect incubation times, can lead to inaccurate results.
-
Contamination: Contamination of samples, reagents, or equipment can introduce substances that interfere with the assay.
Q3: Where can I find information on substances that are known to cross-react with specific this compound drug screening kits?
Cross-reactivity information is often provided in the kit inserts or product data sheets for each specific assay. Additionally, validation studies and scientific literature can offer detailed cross-reactivity data for a range of compounds. The tables in the "Data Presentation" section below summarize known cross-reactivity for several this compound kits.
Q4: What should I do if I suspect a false positive result?
If you suspect a false positive, it is crucial to:
-
Review the Experimental Protocol: Ensure that all steps of the assay were performed correctly and according to the kit insert's instructions.
-
Check for Potential Cross-Reactants: Consult the cross-reactivity data for the specific kit and review the sample donor's medication history and other potential exposures.
-
Perform Confirmatory Testing: All presumptive positive results should be confirmed using a more specific analytical method like GC-MS or LC-MS to verify the presence and quantity of the suspected drug.[1]
-
Contact Technical Support: If you continue to experience issues or have questions, contact this compound's technical support for further assistance.
Troubleshooting Guide
Issue: High background signal leading to potential false positives.
-
Possible Cause: Insufficient washing of the microplate wells.
-
Solution: Ensure that the washing steps are performed thoroughly as described in the protocol. Increase the number of washes if necessary to remove all unbound reagents.
-
-
Possible Cause: Contaminated wash buffer or other reagents.
-
Solution: Use freshly prepared buffers for each assay. Ensure that all reagents are stored correctly and are within their expiration dates.
-
-
Possible Cause: Non-specific binding of the enzyme conjugate.
-
Solution: Ensure that the blocking step, if included in the protocol, is performed correctly. Matrix-matched calibrators and controls can also help mitigate non-specific binding.
-
Issue: Inconsistent results between duplicate samples.
-
Possible Cause: Pipetting errors or inaccurate sample/reagent addition.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents to the wells, avoid touching the sides or bottom of the wells with the pipette tip.
-
-
Possible Cause: "Edge effects" due to temperature variations across the plate.
-
Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator.
-
Data Presentation: Cross-Reactivity of Common this compound Forensic ELISA Kits
The following tables summarize the cross-reactivity of various compounds with specific this compound forensic drug screening ELISA kits. The data is presented as the percentage of cross-reactivity relative to the target analyte of the kit. This information is crucial for identifying potential sources of false positive results.
Table 1: Amphetamine Forensic ELISA Kit
| Compound | % Cross-Reactivity |
| d-Amphetamine | 100% |
| Fenproporex | 1578% |
| d-Methamphetamine | 1000% |
| N-desmethylselegiline | 203% |
| Hydroxy Bupropion | 177% |
| Fenfluramine | 87% |
| Ephedrine | 56% |
| Nylidrin | 21% |
| l-Amphetamine | 17% |
| Mephentermine | 14% |
| Phentermine | 11% |
Data sourced from this compound Corporation product literature.
Table 2: Methamphetamine/MDMA Forensic ELISA Kit
| Compound | % Cross-Reactivity |
| S (+) Methamphetamine | 100% |
| PMMA (p-Methoxymethamphetamine) | 367% |
| (+/-) MDMA | 97% |
| p-Hydroxymethamphetamine | 52% |
| (+/-) MBDB | 43% |
| (+/-) MDEA | 9% |
| Mephentermine | 5% |
| (+/-) HMMA | 4% |
| PMA (p-Methoxyamphetamine) | 3% |
| Hydroxyephedrine | 2% |
| 1R, 2S (-)Ephedrine | 2% |
| R (-) Methamphetamine | 2% |
Data sourced from this compound Corporation product literature.
Table 3: Cocaine/Benzoylecgonine-2 Forensic ELISA Kit
| Compound | % Cross-Reactivity |
| Benzoylecgonine | 100% |
| m-Hydroxycocaine | 150% |
| Cocaine | 75% |
| Cocaethylene | 50% |
| Ecgonine | 0.9% |
| Norbenzoylecgonine | 0.5% |
| Ecgonine Methyl Ester | 0.4% |
| Methylene Blue | 0.3% |
| Norcocaine | 0.2% |
| Anhydroecgonine Methyl Ester | 0.2% |
Data sourced from this compound Corporation product literature.
Table 4: Opiate Group Forensic ELISA Kit
| Compound | % Cross-Reactivity |
| Morphine | 100% |
| 6-Acetylcodeine | 195% |
| Codeine | 190% |
| Morphine-3-Glucuronide | 154% |
| Heroin/Diacetylmorphine | 154% |
| 6-Acetylmorphine | 146% |
| Hydrocodone | 122% |
| Ethylmorphine | 110% |
| Nalorphine | 76% |
| Hydromorphone | 66% |
| Dihydrocodeine | 65% |
| Morphine-6-Glucuronide | 37% |
Data sourced from this compound Corporation product literature.
Table 5: Synthetic Cannabinoids (JWH-018) Forensic ELISA Kit
| Compound | % Cross-Reactivity |
| JWH-018 | 100% |
| JWH-073-N-(4-hydroxybutyl) metabolite | 980% |
| JWH-018 N-5-hydroxypentyl | 753% |
| JWH-200 | 612% |
| JWH-018- N-pentanoic acid | 612% |
| JWH-073 | 490% |
| AM 2232 | 445% |
| JWH-073 N-butanoic acid | 426% |
| (±) JWH-018-N-(4-hydroxypentyl) metabolite | 392% |
| AM 2201 | 350% |
| AM 1220 | 288% |
| JWH-022 | 233% |
Data sourced from this compound Corporation product literature.
Experimental Protocols
The following is a generalized experimental protocol for this compound's forensic drug screening ELISA kits. It is essential to refer to the specific kit insert for detailed instructions, as protocols may vary between kits.
Materials Required (not provided in all kits):
-
Calibrated precision pipettes and disposable tips
-
Microplate reader with a 450 nm filter
-
Deionized water
-
Vortex mixer
-
Microplate shaker (optional)
-
Absorbent paper
Assay Procedure:
-
Sample Preparation: Prepare samples, calibrators, and controls as instructed in the kit insert. This may involve dilution of the sample with the provided assay buffer.
-
Reagent Addition:
-
Add a specific volume of the prepared samples, calibrators, and controls to the appropriate wells of the antibody-coated microplate.
-
Add the specified volume of the drug-enzyme conjugate to each well.
-
-
Incubation:
-
Gently mix the contents of the plate.
-
Cover the plate and incubate for the time and at the temperature specified in the kit insert.
-
-
Washing:
-
After incubation, decant the contents of the wells.
-
Wash the wells multiple times with the diluted wash buffer as per the protocol. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
-
Substrate Addition: Add the TMB substrate solution to each well.
-
Second Incubation: Incubate the plate for the specified time, typically in the dark, to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to halt the color development.
-
Reading the Results: Read the absorbance of each well at 450 nm using a microplate reader within the timeframe specified in the protocol.
Visualizations
Caption: General workflow for this compound's forensic drug screening ELISA kits.
References
Technical Support Center: Optimizing Incubation Time for Neogen's HRP Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Neogen's horseradish peroxidase (HRP) substrates. Below you will find troubleshooting guides and frequently asked questions to help you achieve optimal results in your immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the general recommended incubation time for this compound's TMB substrates like K-Blue® Aqueous?
A1: For this compound's TMB substrates, such as K-Blue® Aqueous, a specific incubation time is not rigidly defined as it depends on the desired sensitivity and the specifics of the assay. The color development begins almost immediately upon addition of the substrate.[1] It is recommended to incubate the microplate at room temperature and monitor the color development. For kinetic assays, readings can be taken at a wavelength of 630 to 650 nm. For endpoint assays, the reaction is stopped when the desired color intensity is reached.[1][2]
Q2: How long should I incubate this compound's chemiluminescent HRP substrates?
A2: For this compound's Chemiluminescent Elite Substrate, best results are typically obtained between 6 to 20 minutes after the substrate comes into contact with the HRP enzyme.[3] For other chemiluminescent substrates, the light emission is often most intense within the first 5 to 30 minutes after substrate incubation and can continue for several hours, though the signal will decrease over time.[4] It is advisable to perform a time-course study to determine the optimal signal acquisition window for your specific assay.
Q3: Can I dilute this compound's HRP substrates to slow down the reaction?
A3: this compound generally does not recommend diluting their TMB substrates. If the absorbance is too high, it is preferable to adjust the incubation time, or the concentrations of other assay reagents like antibodies or conjugates.
Q4: What factors can influence the optimal incubation time for HRP substrates?
A4: Several factors can affect the ideal incubation time, including the concentration of the HRP conjugate, the concentration of the analyte in the sample, the specific activity of the substrate formulation, temperature, and the desired dynamic range of the assay.
Q5: How does temperature affect the incubation time?
A5: The enzymatic reaction of HRP is temperature-dependent. Higher temperatures will generally increase the rate of the reaction, leading to faster color or signal development and thus requiring a shorter incubation time. Conversely, lower temperatures will slow down the reaction, necessitating a longer incubation time. For consistency, it is recommended to perform incubations at a stable room temperature.
HRP Substrate Characteristics and Recommended Incubation
| Substrate Type | This compound Product Example | Recommended Incubation Time | Wavelength for Reading | Key Characteristics |
| Colorimetric (TMB) | K-Blue® Aqueous, K-Blue® Advanced | 5-30 minutes (endpoint) or kinetic | 650 nm (kinetic), 450 nm (with acid stop) | Ready-to-use, one-component system. |
| Colorimetric (Membrane) | TMB Membrane Plus | 5-20 minutes | N/A (visual) | Produces an insoluble, permanent dark blue/purple reaction product. |
| Chemiluminescent | Chemiluminescent Elite Substrate | 6-20 minutes for optimal results | N/A (luminometer) | High sensitivity, suitable for detecting picogram to femtogram levels of analyte. |
Experimental Protocols
Protocol for a Kinetic Assay to Determine Optimal Incubation Time
This protocol allows for the determination of the optimal incubation time by measuring the signal at multiple time points.
-
Prepare the Assay Plate: Complete all steps of your ELISA up to the addition of the HRP conjugate and the final wash steps.
-
Substrate Addition: Add 100-150 µL of the this compound HRP substrate to each well.
-
Kinetic Reading: Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 650 nm for TMB).
-
Data Acquisition: Set the reader to take measurements at regular intervals (e.g., every 1-2 minutes) for a total period of 30-60 minutes.
-
Data Analysis: Plot the absorbance (or relative light units) against time for your standards, controls, and samples.
-
Determine Optimal Time: The optimal incubation time is the point that provides the best balance between high signal intensity for your target and low background, within the linear range of your standard curve.
Protocol for an Endpoint Assay Optimization
This protocol is suitable for optimizing incubation time when a kinetic plate reader is not available.
-
Prepare Assay Plates: Prepare multiple identical assay plates or sets of strips up to the final wash step before substrate addition.
-
Staggered Substrate Incubation: Add the HRP substrate to the wells of each plate/strip at staggered time points (e.g., start a new plate every 5 minutes).
-
Incubate: Incubate each plate for a different, predetermined amount of time (e.g., 5, 10, 15, 20, 25, 30 minutes) at room temperature, protected from light.
-
Stop Reaction: At the end of each incubation period, stop the reaction by adding a stop solution (e.g., 1N H₂SO₄ for TMB substrates).
-
Read Plates: Read the absorbance of all plates at the appropriate wavelength (e.g., 450 nm for TMB with an acid stop).
-
Analyze Results: Compare the signal-to-noise ratio for each incubation time to determine the optimal duration for your assay.
Troubleshooting Guide
Issue: High Background
Q: My assay has high background noise. Could the incubation time be the cause?
A: Yes, excessive incubation time is a common cause of high background. The HRP enzyme will continue to react with the substrate, and a prolonged incubation can lead to non-specific signal generation.
Troubleshooting Steps:
-
Reduce Incubation Time: The most direct solution is to shorten the substrate incubation time. Perform a time-course experiment to find a point where the specific signal is strong, but the background remains low.
-
Check for Contamination: Ensure that the substrate has not been contaminated with metal ions or HRP enzyme, which can cause an increase in background color.
-
Optimize Washing: Insufficient washing can leave unbound HRP conjugate in the wells, leading to high background. Ensure thorough washing steps before adding the substrate.
-
Antibody Concentration: High concentrations of primary or secondary antibodies can also contribute to high background. Consider titrating your antibodies to a lower concentration.
Issue: Weak or No Signal
Q: I am getting a very weak signal or no signal at all. Should I increase the incubation time?
A: Increasing the incubation time can help to boost a weak signal, but it's important to consider other potential causes as well.
Troubleshooting Steps:
-
Increase Incubation Time: Cautiously extend the substrate incubation time while monitoring for an increase in background. For HRP substrates, the reaction can be allowed to proceed for up to 20-30 minutes.
-
Check Reagent Activity: Ensure that the HRP substrate and conjugate have not expired and have been stored correctly. Substrates are sensitive to light and should be protected from prolonged exposure.
-
Substrate Temperature: Make sure the substrate is at room temperature before use, as cold temperatures can slow the enzymatic reaction and result in a weaker signal.
-
Presence of Inhibitors: Check for the presence of HRP inhibitors, such as sodium azide, in your buffers or samples.
Issue: Inconsistent Results
Q: My results are not consistent between plates or experiments. How can incubation time affect this?
A: Inconsistent incubation times can be a major source of variability in ELISA results.
Troubleshooting Steps:
-
Standardize Incubation Time: Ensure that the substrate incubation time is precisely controlled and consistent for all plates and experiments. Use a timer to monitor the incubation period accurately.
-
Consistent Temperature: Perform incubations at a stable room temperature, away from drafts or direct sunlight, which can cause temperature fluctuations across the plate.
-
Automate Pipetting: If possible, use a multichannel pipette or automated plate washer to ensure that reagents are added and removed consistently across all wells. This minimizes variations in reaction start and stop times.
Visual Guides
References
troubleshooting low signal in Neogen's chemiluminescent assays
This guide provides troubleshooting and support for researchers, scientists, and drug development professionals experiencing low signal issues with Neogen's chemiluminescent assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of weak or no signal in a chemiluminescent assay?
Low signal can stem from several factors, broadly categorized as issues with reagents, protocol execution, or the sample itself. Common problems include improperly diluted antibodies, degraded substrate, insufficient incubation times or temperatures, and errors in the washing steps.[1][2] The concentration of the target protein in the sample may also be too low for detection.[3]
Q2: How critical are antibody concentrations for signal generation?
Antibody concentrations are critical for achieving a good signal-to-noise ratio.[4] Using too little primary or secondary antibody will result in a weak signal.[5] Conversely, using too much secondary antibody can rapidly deplete the chemiluminescent substrate, causing the signal to fade before it can be measured. It is essential to optimize the dilutions for both primary and secondary antibodies for each specific assay.
Q3: My chemiluminescent substrate is new. Could it still be the cause of a low signal?
Yes, even new substrate can be problematic if handled or stored incorrectly. Chemiluminescent substrates are sensitive to light and temperature. The enzyme-substrate reaction is temperature-dependent, and using a substrate that is too cold can lead to a weak signal. It is also crucial to ensure the substrate is compatible with the enzyme conjugate (e.g., HRP or AP) and that buffers used in the assay do not inhibit enzyme activity. For instance, phosphate (B84403) buffers (PBS) should be avoided in assays using alkaline phosphatase (AP).
In-Depth Troubleshooting Guide for Low Signal
This section provides a systematic approach to identifying and resolving the root causes of low signal in your chemiluminescent assays.
Summary of Potential Issues and Solutions
| Potential Problem Area | Possible Cause | Recommended Solution |
| Reagents & Solutions | Inactive or Degraded Substrate: Substrate is old, expired, improperly stored, or was not equilibrated to room temperature before use. | Use a fresh, unexpired bottle of substrate. Allow the substrate to warm to room temperature for at least 30 minutes before use. Protect from light. |
| Incorrect Antibody Dilution: Primary or secondary antibody concentration is too low. | Optimize antibody concentrations by running a titration experiment. Start with the datasheet's recommendation and test a range of dilutions. | |
| Inactive Enzyme Conjugate: The enzyme (e.g., HRP, AP) on the secondary antibody is no longer active due to improper storage or the presence of inhibitors. | Use a fresh vial of conjugated secondary antibody. Avoid inhibitors like sodium azide (B81097) in buffers for HRP-conjugated antibodies. | |
| Improper Buffer Composition: Wash buffers or antibody diluents contain components that inhibit the enzyme (e.g., phosphate in an AP system). | Ensure all buffers are compatible with the assay system. For this compound's AP-based substrates, avoid phosphate buffers. | |
| Assay Protocol | Insufficient Incubation Time: Incubation periods for antibodies or substrate are too short. | Follow the protocol's recommended incubation times precisely. For substrate, a 5-minute incubation is often a minimum requirement. |
| Incorrect Incubation Temperature: Incubations were performed at a temperature that is too low, reducing reaction efficiency. | Ensure all incubation steps are carried out at the temperature specified in the protocol. | |
| Inadequate Washing: Insufficient washing can leave behind interfering substances, while overly aggressive washing can remove bound antibodies or antigen. | Follow the washing steps in the protocol exactly, paying attention to the number of washes and buffer volumes. | |
| Membrane/Plate Dried Out: Allowing the membrane or plate to dry out at any stage can irreversibly denature the bound proteins and antibodies. | Keep the plate or membrane fully submerged and covered during all incubation and wash steps. | |
| Sample & Equipment | Low Target Concentration: The amount of target protein in the sample is below the detection limit of the assay. | Increase the amount of sample loaded. If possible, use a positive control with a known concentration of the target protein. |
| Incorrect Instrument Settings: The luminometer or imaging system is not set to the appropriate sensitivity or exposure time. | Optimize the instrument settings for chemiluminescent detection. Use a longer exposure time for weak signals. | |
| Substrate Signal Decay: There was a significant delay between adding the substrate and reading the plate, allowing the signal to decrease. | Read the plate immediately after the substrate incubation period. Chemiluminescent signals are transient and decay over time. |
Key Experimental Protocols
General Protocol for a Chemiluminescent Sandwich ELISA
This protocol provides a general workflow. Always refer to the specific instructions included with your this compound kit.
-
Reagent Preparation:
-
Allow all reagents, including wash buffer, antibodies, and substrate, to equilibrate to room temperature.
-
Prepare wash buffer and antibody dilutions according to the kit's manual. Do not prepare dilutions in advance.
-
-
Assay Procedure:
-
Add standards and samples in duplicate to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as specified in the protocol (e.g., 60 minutes at room temperature).
-
Wash the plate 3-5 times with the prepared wash buffer. Ensure all liquid is removed after the final wash by inverting and tapping the plate on a clean paper towel.
-
Add the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate the plate as specified (e.g., 30-60 minutes at room temperature).
-
Repeat the wash step as described above.
-
Add the chemiluminescent substrate to each well. Ensure the entire surface of each well is coated.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Detection:
-
Immediately measure the light output (luminescence) using a microplate luminometer or CCD camera-based imager. The signal is transient and will decay over time.
-
-
Data Analysis:
-
Subtract the average blank reading from all standard and sample readings.
-
Generate a standard curve by plotting the luminescence of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the target analyte in your samples.
-
Signal Pathways and Workflows
Principle of Chemiluminescent Detection
The following diagram illustrates the core mechanism of a sandwich ELISA with chemiluminescent detection.
References
how to resolve matrix effects in Neogen's toxicology assays
Welcome to the Technical Support Center for Neogen's Toxicology Assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve potential issues with matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of this compound's toxicology immunoassays?
A1: A matrix effect is an interference caused by components present in the sample matrix, other than the analyte of interest, that can alter the accuracy of the assay's results.[1] In this compound's toxicology assays, which are often ELISA-based, these effects occur when substances in biological samples like blood, urine, oral fluid, or hair interact with the assay's antibodies or enzymes.[2][3][4] This can lead to either falsely high or falsely low readings of the target drug or metabolite.[5]
Q2: What are the common causes of matrix effects?
A2: Matrix effects can arise from a variety of sources within a biological sample. These include endogenous substances like proteins, lipids, and salts, as well as exogenous substances from diet or medication. For example, high concentrations of proteins, variations in pH, or the presence of other drugs or their metabolites can interfere with the antibody-antigen binding, which is the core principle of ELISA assays.
Q3: How can I identify if my this compound assay is being affected by matrix effects?
A3: A spike and recovery experiment is a reliable method to determine if your sample matrix is causing interference. This involves adding a known amount of the analyte (the drug or metabolite you are testing for) into your sample matrix and measuring the recovery. An acceptable recovery range is typically between 80-120%. Recoveries outside this range suggest the presence of matrix effects.
Q4: Are this compound's toxicology assays validated for different sample types?
A4: Yes, this compound's portfolio of over 100 drug test kits are validated for a variety of matrices, including whole blood, urine, hair, oral fluid, serum, plasma, and others. Validation studies for specific kits, such as the this compound® Benzodiazepine and Fentanyl ELISA kits, have demonstrated their reliability in detecting target analytes without significant interference from matrix components in blood and urine. However, due to the inherent variability of biological samples, it is recommended to perform in-house validation for your specific sample types.
Troubleshooting Guides
Issue: Inaccurate or Inconsistent Results Suspected to be Due to Matrix Effects
This guide provides a step-by-step approach to diagnosing and resolving matrix effects in your this compound toxicology assays.
Step 1: Initial Assessment and Spike & Recovery
The first step is to confirm the presence of a matrix effect using a spike and recovery experiment.
-
Objective: To determine if components in the sample matrix are interfering with the accurate measurement of the analyte.
-
Procedure: A detailed protocol for the Spike and Recovery Experiment is provided in the "Experimental Protocols" section below.
-
Interpretation of Results:
-
Recovery within 80-120%: Matrix effects are likely not significant. Proceed with standard assay protocol.
-
Recovery outside 80-120%: A matrix effect is likely present. Proceed to Step 2.
-
Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for identifying and resolving matrix effects in toxicology assays.
Step 2: Sample Dilution
Sample dilution is the most common and effective method to mitigate matrix effects.
-
Objective: To reduce the concentration of interfering substances in the sample to a level where they no longer affect the assay's performance.
-
Procedure: A detailed protocol for Sample Dilution and Linearity Assessment is provided in the "Experimental Protocols" section below.
-
Important Considerations:
-
The dilution factor must be accounted for when calculating the final concentration of the analyte.
-
Excessive dilution may bring the analyte concentration below the lower limit of quantitation (LLOQ) of the assay.
-
Step 3: Validation of Dilution Protocol
After determining an appropriate dilution factor, it is crucial to validate this new protocol.
-
Objective: To ensure that the chosen dilution factor effectively resolves the matrix effect without compromising assay performance.
-
Procedure:
-
Repeat the Spike and Recovery Experiment using the diluted samples.
-
Perform a Linearity Assessment as described in the "Sample Dilution and Linearity Assessment" protocol.
-
-
Interpretation of Results:
-
If the spike recovery is now within the 80-120% range and the dilution series is linear, the matrix effect has been successfully resolved.
-
If the issue persists, further optimization of the dilution factor or other sample preparation techniques may be necessary. In such cases, please contact this compound's technical support for further assistance.
-
Data Presentation
Table 1: Interpreting Spike and Recovery Results
| Percent Recovery | Interpretation | Recommended Action |
| 80% - 120% | No significant matrix effect detected. | Proceed with the standard assay protocol. |
| < 80% | Potential matrix interference causing signal suppression. | Proceed to Troubleshooting Step 2: Sample Dilution. |
| > 120% | Potential matrix interference causing signal enhancement. | Proceed to Troubleshooting Step 2: Sample Dilution. |
Experimental Protocols
Protocol 1: Spike and Recovery Experiment
Objective: To assess for the presence of matrix effects in a given sample type.
Materials:
-
Your sample(s)
-
Analyte standard of known concentration
-
This compound assay kit (including diluent buffer)
Methodology:
-
Prepare three types of samples:
-
Sample A (Unspiked): Your neat sample.
-
Sample B (Spiked): Your sample spiked with a known concentration of the analyte standard. The final concentration of the spike should be within the assay's detection range.
-
Sample C (Spike in Diluent): The same amount of analyte standard spiked into the assay diluent buffer instead of your sample.
-
-
Assay the samples: Analyze all three samples according to the this compound assay kit protocol.
-
Calculate Percent Recovery: Use the following formula to determine the recovery of the spiked analyte:
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration of Spike in Diluent] x 100
Spike and Recovery Experimental Workflow
Caption: The workflow for conducting a spike and recovery experiment.
Protocol 2: Sample Dilution and Linearity Assessment
Objective: To determine an appropriate sample dilution to mitigate matrix effects and confirm the linearity of the dilution.
Materials:
-
Your sample(s)
-
This compound assay kit diluent buffer
Methodology:
-
Prepare a Dilution Series: Create a series of dilutions of your sample using the assay diluent buffer (e.g., 1:2, 1:5, 1:10, 1:20).
-
Assay the Dilutions: Analyze the undiluted sample and each dilution according to the this compound assay kit protocol.
-
Assess Linearity:
-
Calculate the concentration of the analyte in each sample and dilution.
-
Multiply the measured concentration of each dilution by its corresponding dilution factor to get the corrected concentration.
-
Ideal Result: The corrected concentrations for all dilutions should be consistent. The dilution at which the corrected concentration becomes stable and consistent with further dilutions is the minimum required dilution.
-
-
Validate the Chosen Dilution: Once a suitable dilution factor is identified, validate it by performing a Spike and Recovery Experiment on the sample diluted at that factor. The recovery should fall within the 80-120% range.
References
- 1. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 2. Toxicology | Global Supplier Whose Testing Standards Match Your Own [this compound.com]
- 3. Tox Tuesday: The advantages of ELISA drug testing [this compound.com]
- 4. This compound | ImTec Diagnostics NV [imtec.be]
- 5. cygnustechnologies.com [cygnustechnologies.com]
cross-reactivity issues with Neogen's steroid ELISA kits
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential cross-reactivity issues when using Neogen's steroid ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in a steroid ELISA?
A1: Cross-reactivity is the phenomenon where the antibodies in an ELISA kit bind to molecules that are structurally similar, but not identical, to the target steroid hormone.[1][2] Steroids often share a common core structure, making it possible for the antibody to recognize and bind to related endogenous steroids, metabolites, or structurally similar drugs.[3] This can lead to an overestimation of the actual concentration of the target analyte in a sample.[1]
Q2: How can I find the cross-reactivity data for my specific this compound kit?
A2: Cross-reactivity data is a critical component of kit validation and is typically provided in the product documentation, such as the kit insert or technical data sheet. This compound provides these details for their kits, often presented as a percentage.[4] This percentage indicates the extent to which a related compound interferes with the assay. For example, 100% cross-reactivity means the antibody binds the cross-reactant and the target analyte equally.
Q3: What level of cross-reactivity is considered significant?
A3: The significance of a given cross-reactivity percentage depends on the concentration of the cross-reacting substance in your sample. Even a low percentage of cross-reactivity can cause significant interference if the interfering compound is present at a much higher concentration than the target analyte. It is crucial to consider the physiological or experimental context of your samples when evaluating the potential impact of cross-reactants.
Q4: Can sample matrix components cause interference that looks like cross-reactivity?
A4: Yes, components within the biological sample matrix (e.g., plasma, serum, urine) can interfere with the antibody-antigen binding and mimic cross-reactivity. This is known as a "matrix effect." It is essential to determine if unexpected results are due to true cross-reactivity with a specific molecule or a more general matrix effect. Experiments like spike-and-recovery and linearity-of-dilution are designed to identify and troubleshoot these issues.
Cross-Reactivity Data for Select this compound Kits
The following tables summarize the cross-reactivity profiles for several common this compound steroid ELISA kits. This data is essential for interpreting your results accurately.
Table 1: Progesterone ELISA Kit (SKU No. 402310)
| Compound | Cross-Reactivity (%) |
| Progesterone | 100.0% |
| Deoxycorticosterone | 2.5% |
Table 2: Corticosteroid Group Forensic ELISA Kit (SKU No. 100419)
| Compound | Cross-Reactivity (%) |
| Flumethasone | 100% |
| Dexamethasone | 83% |
| Isoflupredone | 4.2% |
| Beclomethasone | 2.8% |
| Betamethasone | 2.5% |
| Hydrocortisone | 0.5% |
| 6α- Methylprednisolone | 0.4% |
| Prednisolone | 0.3% |
| Corticosterone | 0.04% |
| Triamcinolone | 0.04% |
Note: Data is derived from product documentation. Always refer to the specific lot-dependent data sheet provided with your kit for the most accurate information.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to unexpected or inaccurate results that may stem from cross-reactivity.
Issue 1: Higher-than-expected steroid concentrations.
-
Potential Cause A: Cross-reactivity with a known compound.
-
Solution: Review the kit's cross-reactivity table. If a known cross-reactant is expected in your samples, the elevated results may be accurate in reflecting the combined presence of the target analyte and the cross-reacting molecule. Consider alternative methods like LC-MS/MS for more specific quantification if necessary.
-
-
Potential Cause B: Cross-reactivity with an unknown compound or metabolite.
-
Solution: If you suspect an unlisted compound is interfering, you can test this hypothesis by running a competitive ELISA. This involves creating a standard curve for the suspected interfering substance to quantify its cross-reactivity percentage.
-
-
Potential Cause C: Sample matrix interference.
-
Solution: The sample matrix itself may be enhancing the signal. Perform a Spike and Recovery experiment to determine if matrix effects are present. If recovery is outside the acceptable range (typically 80-120%), you may need to optimize sample dilution.
-
Issue 2: High variability between duplicate or triplicate wells.
-
Potential Cause A: Inconsistent pipetting or sample preparation.
-
Solution: Ensure proper mixing of all reagents and samples before pipetting. Use calibrated precision pipettes and fresh tips for each standard and sample to avoid cross-contamination.
-
-
Potential Cause B: Edge effects.
-
Solution: Edge effects can be caused by uneven temperature distribution across the plate during incubation. Ensure the plate is brought to room temperature before use and use a plate sealer to prevent evaporation.
-
Issue 3: Poor correlation between ELISA results and another analytical method.
-
Potential Cause A: Differences in assay specificity.
-
Solution: Immunoassays are subject to cross-reactivity, whereas methods like mass spectrometry (LC-MS/MS) offer higher specificity. Discrepancies may arise from the ELISA detecting the target steroid plus structurally related molecules that LC-MS/MS can distinguish.
-
-
Potential Cause B: Improper sample handling or extraction.
-
Solution: For sample types like plasma or serum, proper extraction is critical. Review the kit's protocol for the recommended extraction procedure to ensure efficient recovery of the target steroid and removal of interfering substances.
-
Experimental Protocols
Protocol 1: Spike and Recovery Assay
This experiment is crucial for identifying matrix effects that can interfere with your assay and produce inaccurate results.
Objective: To determine if components in a specific sample matrix (e.g., serum, plasma) interfere with the detection of the target analyte.
Methodology:
-
Prepare Samples: Aliquot your biological sample into at least two tubes. One will be the "unspiked" sample, and the other will be the "spiked" sample.
-
Spike the Sample: Add a known amount of the steroid standard to the "spiked" tube. The concentration of the spike should ideally fall in the middle of the standard curve range.
-
Prepare Control Spike: Prepare a control by adding the same amount of steroid standard to the assay diluent buffer provided with the kit.
-
Run the ELISA: Assay the unspiked sample, the spiked sample, and the control spike according to the kit protocol.
-
Calculate Recovery: Use the following formula to calculate the percent recovery:
% Recovery = (Concentration in Spiked Sample - Concentration in Unspiked Sample) / (Concentration of Control Spike) * 100
Interpretation: An acceptable recovery range is typically 80-120%.
-
Recovery >120%: Suggests that the sample matrix is enhancing the assay signal.
-
Recovery <80%: Suggests that the sample matrix is suppressing the assay signal.
-
If recovery is outside the acceptable range: Adjust the sample dilution protocol and repeat the experiment.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting cross-reactivity.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. mybiosource.com [mybiosource.com]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticosteroid Group Forensic ELISA Kit | Diagnostics [this compound.com]
Navigating Inconsistent Results with Neogen's Mycotoxin Lateral Flow Tests: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Neogen's mycotoxin lateral flow tests.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound's mycotoxin lateral flow test kits?
Proper storage is crucial for optimal test performance. Reveal® Q+ MAX test kits should be stored at temperatures between 2°C and 30°C.[1] Veratox® kits, on the other hand, require refrigeration and should be stored at 2-8°C (35-46°F).[2][3] Always refer to the kit insert for specific storage instructions for your particular test. Test strips should be kept in their original sealed tubes until use to protect them from moisture.[4]
Q2: What could cause the control line on the test strip to be faint or absent?
An invalid test result, often indicated by a faint or absent control line, can be due to several factors:
-
Improper Storage: The test kit may have been exposed to temperatures outside the recommended range or to high humidity.
-
Expired Reagents: Always check the expiration date on the kit components before starting an experiment.[4]
-
Incorrect Procedure: Deviations from the specified protocol, such as incorrect incubation times, can lead to invalid results.
-
Reader Malfunction: If using a reader, ensure it is functioning correctly and has been calibrated according to the manufacturer's instructions.
Q3: My results are inconsistent between replicates. What are the possible reasons?
Inconsistent results between replicates can stem from:
-
Inadequate Mixing: Ensure the sample extract and diluents are thoroughly mixed at each step.
-
Pipetting Errors: Inaccurate or inconsistent pipetting volumes can significantly impact results. Use calibrated pipettes and new tips for each sample.
-
Cross-Contamination: To avoid cross-contamination, use fresh pipette tips for each sample and handle only one sample at a time.
-
Non-Homogeneous Sample: Mycotoxin contamination in grain can be highly localized. Ensure your sample is well-ground and homogenized to obtain a representative subsample for testing.
Q4: I am getting unexpectedly high or low readings. What should I do?
Unexpected readings can be a sign of procedural errors or sample-specific issues.
-
For the Reveal Q+ for DON test, a result below 3.5 ppm when a higher value is expected may indicate a problem with the procedure. It is recommended to verify that the protocol is being followed correctly.
-
If your results are outside the quantitative range of the test, the sample extract may need to be diluted and re-tested as per the kit instructions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No Control Line Appears | Improper storage of the test kit. | Verify that the kit has been stored at the recommended temperature and away from high humidity. |
| Expired test kit or components. | Check the expiration dates on all kit components and discard if expired. | |
| Incorrect test procedure followed. | Carefully review the kit insert and ensure all steps, including incubation times and temperatures, are followed precisely. | |
| Faint Test or Control Lines | Insufficient sample volume. | Ensure the correct volume of sample extract is added to the test strip. |
| Inadequate mixing of sample and reagents. | Thoroughly mix the sample extract with the provided diluent before applying to the test strip. | |
| False Positive Results | Cross-contamination between samples. | Use new pipette tips for each sample and handle samples carefully to avoid cross-contamination. |
| Presence of interfering substances in the sample matrix. | Contact this compound technical support to discuss potential matrix effects with your specific commodity. | |
| False Negative Results | Mycotoxin concentration is below the limit of detection. | Use a more sensitive test method if lower detection limits are required. |
| Improper sample extraction. | Ensure the correct extraction procedure and solvent are used for your sample type. For Reveal Q+ MAX kits, a water-based extraction is used. | |
| Reading the results outside the specified time window. | Read the test results within the time frame indicated in the kit insert. Reading too early or too late can lead to inaccurate results. | |
| High Variability Between Replicates | Inconsistent pipetting technique. | Use calibrated pipettes and ensure consistent technique when dispensing liquids. |
| Non-homogeneous sample. | Thoroughly grind and mix your sample to ensure a representative portion is tested. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for various this compound mycotoxin lateral flow tests.
Table 1: Reveal® Q+ MAX Mycotoxin Test Performance
| Mycotoxin | Testing Time | Quantitative Range |
| Aflatoxin | 6 minutes | 3-300 ppb |
| DON | 3 minutes | 0.3-30 ppm |
| Zearalenone | 5 minutes | 25-1500 ppb |
| Ochratoxin | 5 minutes | 2-100 ppb |
| T-2/HT-2 | 5 minutes | 50-3000 ppb |
| Fumonisin | 6 minutes | 0.25-50 ppm |
Table 2: Reveal® Q+ Mycotoxin Test Performance
| Mycotoxin | Testing Time | Quantitative Range |
| Aflatoxin | 6 minutes | 2-150 ppb |
| DON | 3 minutes | 0.3 to 6 ppm |
| Zearalenone | Not specified | 25 to 1200 ppb |
| Fumonisin | 6 minutes | 0.3 to 6 ppm |
| Ochratoxin | Not specified | 2 to 20 ppb |
| T-2/HT-2 | Not specified | 50 to 600 ppb |
Experimental Protocols
A generalized experimental protocol for this compound's Reveal® Q+ MAX lateral flow tests is provided below. Note: Always refer to the specific kit insert for detailed instructions, as protocols may vary slightly between different mycotoxin tests.
Materials Provided in a Typical Reveal® Q+ MAX Kit:
-
Reveal® Q+ MAX test strips
-
Red sample dilution cups
-
Sample diluent
-
MAX 1 aqueous extraction packets
Materials Required but Not Provided:
-
Grinder
-
Scale
-
Timer
-
Pipettors and tips
-
Sample collection cups
-
Distilled or deionized water
-
Filter syringes or centrifuge
-
Raptor® Reader (for quantitative results)
Generalized Procedure:
-
Sample Preparation: Obtain a representative sample and grind it to a fine, uniform consistency.
-
Extraction:
-
Weigh out the specified amount of ground sample (e.g., 10 g).
-
Add the contents of one MAX 1 aqueous extraction packet.
-
Add the specified volume of distilled or deionized water (e.g., 50 mL).
-
Shake vigorously for the recommended time (e.g., 3 minutes).
-
Allow the sample to settle, then filter the extract.
-
-
Test Execution:
-
Add the specified volume of sample diluent to a red dilution cup.
-
Add the specified volume of the filtered sample extract to the same red dilution cup.
-
Mix thoroughly by pipetting up and down.
-
Transfer the specified volume of the mixture from the red dilution cup to a new sample cup or directly to the Raptor® cartridge.
-
Insert a Reveal® Q+ MAX test strip into the sample cup or Raptor® cartridge.
-
-
Result Interpretation:
-
Allow the test to develop for the time specified in the kit insert (e.g., 6 minutes for Aflatoxin).
-
For quantitative results, read the test strip using the Raptor® Reader. The reader will automatically provide a numerical result.
-
Visualizations
Below are diagrams illustrating the key principles and workflows associated with this compound's mycotoxin lateral flow tests.
Caption: Competitive immunoassay principle in this compound's lateral flow tests.
Caption: Logical workflow for troubleshooting inconsistent test results.
Caption: General experimental workflow for this compound's Reveal® Q+ MAX tests.
References
Validation & Comparative
A Researcher's Guide to Validating Genomic Sequencing Services: A Comparative Overview
Data Presentation: A Comparative Look at Sequencing Technologies
Genomic sequencing is a dynamic field with several competing technologies, each with its own strengths and weaknesses. Neogen primarily utilizes Illumina sequencing platforms, a widely adopted technology in the research and clinical sectors.[1] A key offering from this compound is the InfiniSEEK™ platform, which combines low-pass whole-genome sequencing (LPWGS) with targeted single nucleotide polymorphism (SNP) analysis, powered by Gencove's analytics software.
To provide a clear comparison, the following tables summarize key performance metrics of major sequencing technologies and service providers.
Table 1: Comparison of Major Next-Generation Sequencing (NGS) Platforms
| Feature | Illumina | Pacific Biosciences (PacBio) | Oxford Nanopore Technologies (ONT) |
| Sequencing Technology | Sequencing by Synthesis (SBS) | Single-Molecule, Real-Time (SMRT) Sequencing | Nanopore Sequencing |
| Read Length | Short reads (typically 75-300 bp) | Long reads (up to 100,000 bp) | Ultra-long reads (exceeding tens of thousands of bp) |
| Accuracy | High (0.1-0.5% error rate)[2] | High (HiFi reads with >99.9% accuracy) | Improving, but historically lower than Illumina and PacBio HiFi |
| Throughput | Very High | Moderate to High | High and scalable |
| Primary Applications | Genome resequencing, transcriptomics, GWAS | De novo genome assembly, structural variant detection, full-length transcript sequencing | De novo assembly, structural variant detection, real-time sequencing |
| Cost per Base | Low | High | Moderate and decreasing |
Table 2: Overview of Major Genomic Sequencing Service Providers
| Service Provider | Primary Sequencing Technologies Offered | Key Features and Offerings | Publicly Available Performance Data |
| This compound | Illumina, Low-Pass Whole-Genome Sequencing (InfiniSEEK™) | Genotyping, WGS, targeted sequencing, skim sequencing with imputation for various species. | Performance data for the Gencove platform (used in InfiniSEEK™) is available, showing high concordance with WGS. |
| Illumina | Illumina Sequencing Platforms | Sells sequencing instruments and reagents; also offers sequencing services. Dominant market share.[1] | Extensive performance data available for their various platforms (e.g., Q-scores, error rates). |
| BGI | BGI Sequencing Platforms (DNBseq™) | Offers a wide range of genomic services, often at a competitive price point. | Performance is highly comparable to Illumina platforms in various applications.[3][4] |
| Macrogen | Illumina, PacBio, Sanger | Provides a comprehensive suite of sequencing services, including NGS validation with Sanger sequencing. | Offers customized services with a focus on quality and data accuracy. |
| Azenta (formerly Genewiz) | Illumina, Sanger | Known for fast turnaround times and high-quality Sanger and NGS services. | Offers a range of customizable sequencing options on multiple Illumina platforms. |
Experimental Protocols: A Framework for Validation
The validation of a genomic sequencing workflow is a critical step to ensure the reliability of the data for publication. While specific, detailed protocols for this compound's internal validation are not publicly available, researchers can and should expect any high-quality sequencing service to adhere to established best practices. The following outlines a general experimental protocol for validating a next-generation sequencing (NGS) assay, based on guidelines from the Association for Molecular Pathology and the College of American Pathologists.
Sample Preparation and Quality Control (QC)
-
Objective: To ensure that the starting genetic material is of sufficient quality and quantity for library preparation.
-
Methodology:
-
DNA/RNA is extracted from the sample (e.g., blood, tissue, cells).
-
Quantification of nucleic acid is performed using methods like Qubit fluorometry or PicoGreen assay.
-
Quality assessment is carried out using gel electrophoresis or a Bioanalyzer to check for degradation and contamination.
-
Acceptance Criteria: Samples must meet predefined concentration and quality thresholds (e.g., DNA Integrity Number (DIN) > 7).
-
Library Preparation
-
Objective: To construct a library of DNA fragments suitable for the sequencing platform.
-
Methodology:
-
Fragmentation of DNA to a specific size range.
-
End-repair and A-tailing of the fragments.
-
Ligation of platform-specific adapters.
-
Amplification of the library via PCR (for most protocols).
-
QC Step: Library quantification and size distribution analysis using a Bioanalyzer or similar instrument.
-
Sequencing
-
Objective: To generate raw sequencing data (reads).
-
Methodology:
-
The prepared library is loaded onto the sequencing instrument (e.g., Illumina NovaSeq).
-
Sequencing by synthesis or other platform-specific chemistry is performed.
-
Real-time monitoring of sequencing run metrics.
-
QC Metrics: Key metrics to monitor include cluster density, percentage of reads passing filter (%PF), and quality scores (Q-scores). For Illumina, a high percentage of bases with Q30 or higher is desirable, indicating a base call accuracy of 99.9%.
-
Bioinformatic Analysis
-
Objective: To process the raw sequencing data into a list of genetic variants.
-
Methodology:
-
Base Calling and Demultiplexing: Conversion of raw signal data into base calls (A, C, G, T) and separation of data from pooled samples.
-
Alignment: Mapping of sequencing reads to a reference genome.
-
Variant Calling: Identification of single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and structural variants (SVs).
-
Annotation: Adding functional information to the identified variants.
-
Performance Evaluation
-
Objective: To assess the accuracy, precision, sensitivity, and specificity of the entire workflow.
-
Methodology:
-
Accuracy: Comparison of variant calls against a well-characterized reference standard (e.g., a reference cell line with known genetic variants).
-
Precision (Reproducibility and Repeatability): Sequencing the same sample multiple times (inter- and intra-assay) to assess the consistency of the results.
-
Sensitivity: The ability of the assay to detect true positive variants.
-
Specificity: The ability of the assay to correctly identify the absence of a variant.
-
Limit of Detection (LOD): The lowest variant allele frequency that can be reliably detected.
-
Mandatory Visualizations
To further clarify the processes involved in validating genomic sequencing, the following diagrams illustrate a typical experimental workflow and the logical relationship in evaluating sequencing performance.
Caption: A typical workflow for a genomic sequencing experiment, from sample collection to data validation.
Caption: Key performance metrics for the validation of a genomic sequencing assay.
References
A Head-to-Head Battle in Toxicology: Neogen ELISA Kits vs. Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complex landscape of toxicological analysis, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of two prominent techniques: Neogen's enzyme-linked immunosorbent assay (ELISA) toxicology kits and mass spectrometry (MS). We delve into their performance, supported by experimental data, to empower informed decisions in your laboratory.
At the forefront of toxicology screening are immunoassays, with this compound offering a wide array of ELISA kits for the detection of over 300 drugs and their metabolites.[1][2][3] These kits are designed for high-throughput screening across various matrices, including blood, urine, oral fluid, and hair.[2] On the other end of the spectrum, mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as a powerful and highly specific confirmation technique.[4] This guide will dissect the performance of these two methodologies, focusing on key analytical parameters to provide a clear and objective comparison.
Performance Face-Off: Quantitative Data
The performance of any analytical method is best assessed through quantitative metrics. The following tables summarize the performance of this compound's Fentanyl and Benzodiazepine ELISA kits as reported in validation studies, alongside typical performance characteristics of LC-MS/MS in toxicological screening.
Table 1: Performance of this compound Fentanyl ELISA Kit
| Parameter | Matrix | Result |
| Limit of Detection (LOD) | Blood | 0.25 ng/mL |
| Urine | 0.5 ng/mL | |
| Decision Point 1 | Blood | 0.5 ng/mL |
| Urine | 1 ng/mL | |
| Decision Point 2 | Blood | 1 ng/mL |
| Urine | 5 ng/mL | |
| Precision (%CV) | Blood (0.25-1.5 ng/mL) | <2.4% |
| Urine (0.5-7.5 ng/mL) | <5.6% |
Table 2: Performance of this compound Benzodiazepine ELISA Kit (Clonazepam as target)
| Parameter | Matrix | Result |
| Limit of Detection (LOD) | Blood | 5.0 ng/mL |
| Urine | 10.0 ng/mL | |
| Decision Point | Blood | 10.0 ng/mL |
| Urine | 25.0 ng/mL | |
| Precision | Blood & Urine | Excellent precision demonstrated at the decision point and at ±50% and +100% of the decision point. |
Table 3: Comparative Performance of ELISA and LC-MS/MS in Toxicological Screening
| Parameter | ELISA (General) | LC-MS/MS (General) |
| Sensitivity (LOD) | Typically in the ng/mL range. Can be lower for some assays. | Often equal to or lower than ELISA cutoffs. |
| Specificity | Prone to cross-reactivity, which can lead to false positives. | High specificity due to separation and mass-to-charge ratio detection. Fewer exogenous interferences. |
| Cost per Sample | Generally lower for screening large numbers of samples. | Can be significantly lower (~70% reduction in one study) when considering the cost of confirmatory testing following ELISA. |
| Throughput | High-throughput capabilities, suitable for screening large batches. | Throughput is generally lower than ELISA but has been improving with technological advancements. |
| Scope of Analysis | Targets a specific drug or drug class per kit. | Can simultaneously screen for a broad range of drugs and metabolites. |
One study directly comparing ELISA and LC-MS/MS for urine toxicology screening found that LC-MS/MS had limits of detection that were equal to or lower than the ELISA cutoffs and exhibited fewer interferences. Notably, in this study, ELISA failed to detect benzoylecgonine (B1201016) in 26% of positive specimens, lorazepam in 33%, and oxymorphine in 60% of positive specimens that were identified by LC-MS/MS.
Experimental Protocols: A Glimpse into the Workflow
The methodologies for this compound ELISA kits and LC-MS/MS differ significantly in their experimental procedures.
This compound ELISA Kit: A Step-by-Step Guide
The following is a generalized protocol for a this compound competitive ELISA kit, based on product inserts and demonstration videos.
-
Sample Preparation: Depending on the matrix, a simple dilution may be required. For example, a 1:5 dilution for blood samples can be prepared by adding 100 µL of blood to 400 µL of the provided EIA buffer.
-
Assay Procedure:
-
Add a specified volume of standards, controls, and prepared samples to the antibody-coated microplate wells.
-
Add the enzyme conjugate to each well. This step is time-sensitive.
-
Incubate the plate at room temperature for a specified time (e.g., 45 minutes).
-
Wash the plate three times with the diluted wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Interpretation: The concentration of the analyte is inversely proportional to the color development. The results are typically interpreted by comparing the absorbance of the samples to the calibrators.
LC-MS/MS: A Confirmatory Workflow
The experimental protocol for LC-MS/MS is more complex and involves several stages.
-
Sample Preparation: This is a critical step to remove matrix interferences and concentrate the analytes. Common techniques include:
-
Dilute-and-Shoot: The simplest method, where the sample (e.g., urine) is diluted with a solvent before injection.
-
Protein Precipitation: Used for high-protein matrices like blood or plasma, where a solvent is added to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): Analytes are partitioned from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Analytes are selectively adsorbed onto a solid support and then eluted with a solvent.
-
-
Liquid Chromatography (LC) Separation: The prepared sample is injected into an LC system. The analytes are separated based on their physicochemical properties as they pass through a column.
-
Mass Spectrometry (MS) Detection: The separated analytes are introduced into the mass spectrometer.
-
Ionization: The analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
-
Data Analysis: The resulting data is processed to identify and quantify the analytes based on their retention time and mass spectra.
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the typical workflows for this compound ELISA kits and LC-MS/MS.
Caption: Workflow for a typical this compound toxicology ELISA kit.
Caption: General workflow for toxicology analysis using LC-MS/MS.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound's toxicology ELISA kits and mass spectrometry is not a matter of one being definitively superior to the other, but rather selecting the appropriate tool for the specific application.
This compound ELISA kits excel as a rapid, high-throughput screening tool. Their ease of use and lower upfront cost per sample make them ideal for initial screening of large numbers of specimens, particularly in settings where a quick negative result can rule out the need for further testing.
Mass spectrometry , particularly LC-MS/MS, is the gold standard for confirmation and quantification. Its high specificity and sensitivity provide unambiguous identification and accurate measurement of a wide range of analytes. While traditionally more complex and with a lower throughput, advancements are continually improving its speed and cost-effectiveness.
For a comprehensive toxicology testing program, a two-tiered approach is often the most effective strategy. This compound ELISA kits can be employed for initial screening, followed by LC-MS/MS for the confirmation of presumptive positive results. This leverages the strengths of both technologies, providing a cost-effective, efficient, and reliable workflow for accurate toxicological analysis.
References
- 1. This compound.com [this compound.com]
- 2. Benzodiazepine Group Forensic ELISA Kit | Diagnostics [this compound.com]
- 3. Toxicology | Quality, Compliant, & Accurate Testing [this compound.com]
- 4. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Consistency of Testosterone Measurement: A Comparative Guide to ELISA Kits
For researchers, scientists, and drug development professionals, the precise and consistent quantification of testosterone (B1683101) is paramount. The enzyme-linked immunosorbent assay (ELISA) has emerged as a widely adopted method for this purpose. However, the reliability of an ELISA kit hinges on several performance characteristics, with inter-assay variability being a critical metric for ensuring reproducible results across different experimental runs. This guide provides a comparative analysis of Neogen's Testosterone ELISA kit, focusing on its inter-assay variability in the context of other commercially available alternatives.
While this compound does not publicly disclose the inter-assay coefficient of variation (CV) for its Testosterone ELISA kit (Catalog #402510), a comprehensive evaluation of its other performance specifications, alongside a comparison with competitor kits, can guide researchers in selecting the most suitable assay for their needs.
Performance Characteristics at a Glance
To facilitate a clear comparison, the table below summarizes the key performance characteristics of this compound's Testosterone ELISA kit and several alternatives from other manufacturers. It is important to note that performance metrics can be influenced by sample type and laboratory conditions.
| Feature | This compound Testosterone ELISA Kit | DIAsource Testosterone ELISA | Invitrogen Testosterone High Sensitivity ELISA | Enzo Life Sciences Testosterone ELISA |
| Catalog Number | 402510[1][2] | KAPD1559[3] | EIATES | ADI-900-065 |
| Inter-Assay Variability (CV) | Not Provided | 4.73% - 9.94% | <11% | Information not readily available |
| Intra-Assay Variability (CV) | Not Provided | <10% (General expectation) | <6% | Information not readily available |
| Assay Range | 0.002 - 0.2 ng/mL | 0.083 - 16 ng/mL | 7.8 - 1,000 pg/mL | 7.81 - 2,000 pg/mL |
| Sensitivity | 0.002 ng/mL | 0.083 ng/mL | 2.97 pg/mL | 5.67 pg/mL |
| Sample Types | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum | Serum, Plasma | Serum, Plasma, Fecal Extract, Urine | Culture supernatant, Plasma, Serum, Saliva |
| Assay Time | 90 minutes | Not specified | 2 hours 30 minutes | 3 hours |
Understanding Inter-Assay Variability
Inter-assay variability, often expressed as the coefficient of variation (%CV), is a measure of the reproducibility of an assay's results when performed on different occasions, with different operators, or with different batches of reagents. A lower inter-assay CV indicates higher consistency and reliability of the assay over time. Generally, an inter-assay CV of less than 15% is considered acceptable for most research applications.
Experimental Protocol: A Generalized Approach to Testosterone ELISA
The following is a generalized protocol for determining testosterone concentration using a competitive ELISA, based on the principles outlined in the manuals of the compared kits. For specific details, always refer to the manufacturer's instructions provided with the kit.
Principle of the Competitive ELISA:
In this assay, testosterone present in a sample competes with a fixed amount of enzyme-labeled testosterone (conjugate) for a limited number of binding sites on a microplate coated with anti-testosterone antibodies. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of testosterone in the sample. After a washing step to remove unbound substances, a substrate is added, and the resulting color development is measured. The intensity of the color is inversely proportional to the concentration of testosterone in the sample.
Key Experimental Steps:
-
Sample Preparation: Depending on the sample type (e.g., plasma, serum, saliva), an extraction step may be required to isolate the testosterone.
-
Standard Curve Preparation: A series of standards with known testosterone concentrations are prepared to generate a standard curve.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the testosterone-enzyme conjugate to each well.
-
Incubate the plate to allow for the competitive binding reaction to occur.
-
Wash the plate to remove any unbound reagents.
-
Add the substrate solution to each well, leading to color development.
-
Stop the reaction after a specified incubation time.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the recommended wavelength.
-
Plot the absorbance values of the standards against their known concentrations to create a standard curve.
-
Determine the testosterone concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Visualizing the ELISA Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in a typical competitive ELISA for testosterone measurement.
References
A Researcher's Guide to Neogen's TMB Substrates for Immunoassay Development
For researchers, scientists, and drug development professionals engaged in immunoassay development, the selection of a 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) substrate is a critical decision that directly influences assay sensitivity, dynamic range, and overall reliability. Neogen offers a diverse portfolio of TMB substrates, primarily under the K-Blue® brand, each formulated to meet specific assay requirements. This guide provides an objective comparison of this compound's TMB substrates, alongside other commercially available alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Performance Comparison of TMB Substrates
The choice of a TMB substrate often depends on the desired assay characteristics, such as the required sensitivity, kinetic profile, and stability. The following tables summarize the key performance characteristics of various TMB substrates from this compound and other leading manufacturers based on publicly available data.
Table 1: Comparison of this compound's K-Blue® TMB Substrates
| Product Name | Key Features | Activity Level | Stability (at 2-8°C) | Wavelength (Stopped) |
| K-Blue® Advanced | High activity, increased sensitivity at higher HRP concentrations, REACH compliant.[1][2] | High | 48 months[1][2] | 450 nm |
| K-Blue® Advanced Plus | High activity, REACH compliant, no hazardous labeling.[3] | High | 24 months | 450 nm |
| Enhanced K-Blue® | High activity, longest shelf-life among this compound's TMB substrates. | High | 48 months | 450 nm |
| K-Blue® Select | Mid-level activity, REACH compliant. | Mid-level | 24 months | 450 nm |
| K-Blue® Aqueous | 100% solvent-free, ideal for use under strict regulatory requirements, REACH compliant. | Mid-level activity. | 36 months | 450 nm |
| Custom TMB Substrate | Ideal for assays requiring a less active substrate. | Mid-level activity. | 36 months | 450 nm |
Table 2: Comparison of Alternative Commercial TMB Substrates
| Manufacturer | Product Name | Key Features | Activity Level | Stability (at 2-8°C) | Wavelength (Stopped) |
| Surmodics (BioFX) | TMB Super Sensitive One Component HRP Microwell Substrate | High signal generation and low background. | High | 2.5 years | 450 nm |
| Surmodics (BioFX) | TMB Super Slow One Component HRP Microwell Substrate | Low kinetic rate. | Low | 3 years | 450 nm |
| Surmodics (BioFX) | TMB One Component HRP Membrane Substrate | Produces an insoluble, dark blue precipitate for membrane applications. | N/A (Membrane) | 4 years | N/A |
| Thermo Fisher Scientific | 1-Step™ Ultra TMB-ELISA Substrate | Highest sensitivity in their 1-Step™ TMB series. | Very High | Not specified | 450 nm |
| Thermo Fisher Scientific | 1-Step™ Turbo TMB-ELISA Substrate | High sensitivity, comparable to OPD-based substrates. | High | Not specified | 450 nm |
| Thermo Fisher Scientific | 1-Step™ Slow TMB-ELISA Substrate | Intermediate sensitivity, ideal for kinetic studies. | Moderate | Not specified | 450 nm |
Experimental Protocols
A generalized protocol for a typical sandwich ELISA using a TMB substrate is provided below. It is important to note that optimal conditions, including incubation times and reagent concentrations, should be determined empirically for each specific assay.
General Sandwich ELISA Protocol
-
Coating: Coat a 96-well microplate with the capture antibody diluted in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBST - PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add 100 µL of the TMB substrate solution to each well. Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 100 µL of a stop solution (e.g., 1N H₂SO₄ or 1N HCl) to each well. The color will change from blue to yellow.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in TMB-based immunoassays, the following diagrams have been generated using Graphviz.
Caption: HRP-TMB enzymatic reaction pathway.
Caption: A typical sandwich ELISA workflow.
References
A Head-to-Head Battle: Neogen's Mycotoxin Detection Kits vs. HPLC
For researchers, scientists, and drug development professionals, the accurate detection of mycotoxins is paramount. These toxic secondary metabolites, produced by fungi, can contaminate a wide range of agricultural commodities, posing a significant threat to human and animal health. The two most common methods for mycotoxin analysis are rapid test kits, such as those offered by Neogen, and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
The choice between rapid detection kits and HPLC often involves a trade-off between speed and sensitivity. This compound's portfolio includes enzyme-linked immunosorbent assay (ELISA) and lateral flow device (LFD) based kits, such as the Veratox® and Reveal® Q+ lines, respectively. These kits are designed for rapid screening and quantitative analysis. In contrast, HPLC is a powerful laboratory-based technique that offers high precision and is often considered the gold standard for mycotoxin quantification.
Quantitative Performance: A Comparative Overview
The following tables summarize the key performance indicators for this compound's mycotoxin detection kits and corresponding HPLC methods for several common mycotoxins. It is important to note that the performance of both methods can be influenced by the sample matrix.
Deoxynivalenol (DON)
| Performance Metric | This compound Reveal® Q+ for DON | HPLC-UV |
| Limit of Detection (LOD) | 0.014 ppm (in corn), 0.037 ppm (in wheat)[1] | ~0.02 mg/kg[2] |
| Limit of Quantification (LOQ) | 0.042 ppm (in corn), 0.11 ppm (in wheat)[1] | Not explicitly stated in the provided search results. |
| Recovery Rate | 90-104% (for 0.5 to 34.5 ppm)[1] | 83-96% (for 0.1 to 2 mg/kg)[2] |
| Analysis Time | ~3 minutes | ~10 minutes (run time) |
Aflatoxin (Total)
| Performance Metric | This compound Veratox® for Aflatoxin | HPLC with Fluorescence Detection (FLD) |
| Limit of Detection (LOD) | 1.4 ppb | 0.004 - 0.007 µg/L (equivalent to 0.008 - 0.014 µg/kg in samples) |
| Range of Quantitation | 5 - 50 ppb | 0.1 - 10 µg/L |
| Recovery Rate | >95% agreement with HPLC | >90% in corn and peanuts |
| Analysis Time | ~10 minutes | Varies depending on the method |
T-2/HT-2 Toxins
| Performance Metric | This compound Reveal® Q+ MAX for T-2/HT-2 | HPLC with Fluorescence Detection (FLD) |
| Detection Range | 50 - 3000 ppb | Not explicitly stated in the provided search results. |
| LOD | Not explicitly stated in the provided search results. | 1 µg/kg for both T-2 and HT-2 |
| Recovery Rate | A study showed no significant difference from LC-MS/MS | 70-99% |
| Analysis Time | ~5 minutes | Varies depending on the method |
Zearalenone
| Performance Metric | This compound Reveal® Q+ MAX for Zearalenone | HPLC with Fluorescence Detection (FLD) |
| LOD | 21 ppb (in wheat), 36 ppb (in corn) | 3 ng/g |
| Detection Range | 25 - 500 ppb | Not explicitly stated in the provided search results. |
| Recovery Rate | Not explicitly stated in the provided search results. | 93-99.5% (for 0.1-10 µg/g spiked corn) |
| Analysis Time | ~5 minutes | Varies depending on the method |
Ochratoxin A
| Performance Metric | This compound Reveal® Q+ MAX for Ochratoxin | HPLC with Fluorescence Detection (FLD) |
| LOD | 1.1 ppb | 1.2 ng/g |
| Detection Range | 2 - 100 ppb | Not explicitly stated in the provided search results. |
| Recovery Rate | Not explicitly stated in the provided search results. | >85% from immunoaffinity column |
| Analysis Time | ~5 minutes | Varies depending on the method |
Fumonisin
| Performance Metric | This compound Veratox® for Fumonisin | HPLC with Fluorescence Detection (FLD) |
| Detection Range | 1 - 6 ppm | Not explicitly stated in the provided search results. |
| LOD | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. |
| Recovery Rate | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. |
| Analysis Time | ~20 minutes | Varies depending on the method |
Experimental Protocols: A Glimpse into the Methodologies
This compound Reveal® Q+ (Lateral Flow) General Workflow
The Reveal Q+ kits are immunochromatographic assays. The general procedure involves:
-
Sample Preparation: A representative sample is ground to a fine powder.
-
Extraction: A specific weight of the ground sample is mixed with an aqueous extraction solution provided in the kit. The mixture is shaken vigorously for a set time (e.g., 3 minutes).
-
Filtration/Centrifugation: The extract is filtered or centrifuged to separate the liquid portion.
-
Dilution: A small volume of the extract is diluted with a sample diluent.
-
Testing: The Reveal Q+ test strip is placed in the diluted extract. The liquid wicks up the strip.
-
Reading: After a specified incubation time (e.g., 3-5 minutes), the strip is read using a reader which provides a quantitative result.
References
Navigating the Genomic Landscape: A Guide to Neogen's Genotyping Data Quality
In the fast-evolving fields of genetic research and drug development, the accuracy and reliability of genotyping data are paramount. As researchers increasingly turn to high-throughput genotyping services to unravel the complexities of the genome, a thorough understanding of data quality assessment becomes crucial. This guide provides an objective comparison of Neogen's genotyping services with other key players in the industry, focusing on the critical aspect of data quality. Supported by a review of publicly available information and industry standards, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their genomic studies.
The Bedrock of Reliable Results: Genotyping Data Quality Metrics
The quality of genotyping data is not a monolithic concept but rather a composite of several key metrics. These parameters provide a quantitative measure of the reliability of the genotype calls and the overall success of the genotyping experiment. Below is a comparative overview of the primary data quality metrics typically employed by this compound and its main competitors, Eurofins Genomics, IDEXX, and Zoetis. The data presented is a synthesis of information from academic publications utilizing these services and technical documentation from the platform providers they employ, primarily Illumina and Thermo Fisher Scientific.
It is important to note that specific quality control (QC) thresholds may vary depending on the specific project, genotyping platform, and species being studied. The following tables represent common industry standards and values reported in relevant literature.
Table 1: Sample-Level Quality Control Metrics
| Metric | This compound | Eurofins Genomics | IDEXX | Zoetis | Industry Standard Recommendation |
| Sample Call Rate | >95% | >95% | >95% | >95% | >95-98%[1] |
| Heterozygosity Rate | Within ±3 SD of the mean | Within ±3 SD of the mean | Within ±3 SD of the mean | Within ±3 SD of the mean | Within ±3 standard deviations of the population mean |
| Sex Check | Concordant with submitted sex | Concordant with submitted sex | Concordant with submitted sex | Concordant with submitted sex | Consistent with known sex |
| Duplicate Concordance | >99.5% | >99.5% | >99.5% | >99.5% | >99.5%[2] |
Table 2: SNP-Level Quality Control Metrics
| Metric | This compound | Eurofins Genomics | IDEXX | Zoetis | Industry Standard Recommendation |
| SNP Call Rate | >95% | >95% | >95% | >95% | >95% |
| Minor Allele Frequency (MAF) | >0.01 (project specific) | >0.01 (project specific) | >0.01 (project specific) | >0.01 (project specific) | >1-5% (depending on study design)[2] |
| Hardy-Weinberg Equilibrium (HWE) p-value | >1.0 x 10⁻⁶ (in controls) | >1.0 x 10⁻⁶ (in controls) | >1.0 x 10⁻⁶ (in controls) | >1.0 x 10⁻⁶ (in controls) | >10⁻⁶ in controls[2] |
| GenCall/GC Score (Illumina) | >0.15 (default) | >0.15 (default) | >0.15 (default) | >0.15 (default) | >0.15 (Illumina recommendation)[3] |
| Imputation Call Rate | High (specifics not published) | Not specified for genotyping | Not specified for genotyping | >99.8% for high-density tests | Dependent on reference panel and SNP density |
Behind the Numbers: Experimental Protocols
The generation of high-quality genotyping data relies on a series of well-defined experimental and analytical procedures. While specific internal protocols are proprietary, the general workflow is standardized across the industry.
DNA Sample Quality Control
Prior to genotyping, all service providers perform a rigorous quality check on the submitted DNA samples. This typically involves:
-
Quantification: Determining the DNA concentration, often using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., PicoGreen). DNA concentrations are expected to be within a specified range (e.g., >50 ng/μL).
-
Purity Assessment: Measuring the A260/280 and A260/230 ratios to assess for protein and organic solvent contamination. The A260/280 ratio should ideally be between 1.7 and 2.0.
-
Integrity Check: Visualizing the DNA on an agarose (B213101) gel to ensure it is not degraded.
Genotyping Assay and Data Generation
This compound and its competitors primarily utilize high-throughput genotyping arrays from leading technology providers such as Illumina and Thermo Fisher Scientific (Applied Biosystems). The general process includes:
-
DNA Amplification: The genomic DNA is amplified through a whole-genome amplification step.
-
Fragmentation and Hybridization: The amplified DNA is fragmented and hybridized to the microarray chip, which contains thousands of probes specific to different single nucleotide polymorphisms (SNPs).
-
Staining and Scanning: The hybridized DNA is stained with fluorescent dyes, and the array is scanned to measure the intensity of the fluorescent signals at each probe location.
Genotype Calling and Initial Quality Assessment
The raw signal intensity data is then processed using specialized software, such as Illumina's GenomeStudio, to generate genotype calls for each SNP in each sample. This software employs clustering algorithms to assign genotypes (e.g., AA, AB, BB) based on the signal intensity patterns. Initial quality metrics, such as the GenCall or GC score, are also calculated at this stage.
Visualizing the Path to Quality Data
To better understand the flow of a typical genotyping project and the points at which data quality is assessed, the following diagrams illustrate the key workflows and logical relationships.
References
Cross-Validation of Neogen's ELISA Results with Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of proteins are critical for reliable experimental outcomes. Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot are two of the most widely used immunoassays for protein analysis. This guide provides an objective comparison of Neogen's quantitative ELISA kits with the semi-quantitative Western Blot technique, offering insights into how these methods can be used synergistically to ensure data integrity.
While ELISA provides a sensitive and high-throughput method for quantifying a target protein, Western Blot serves as an excellent confirmatory tool.[1] It provides crucial information on the molecular weight of the detected protein, which helps in verifying the specificity of the ELISA results and identifying potential cross-reactivity or degradation of the target protein.[2][3]
Data Presentation: Quantitative vs. Semi-Quantitative Analysis
The following table illustrates a representative comparison of results obtained from a this compound Veratox® for Peanut Allergen ELISA kit and a semi-quantitative Western Blot for the same set of samples. The ELISA provides precise quantitative data in parts per million (ppm), while the Western Blot results are presented as relative band intensities, which are proportional to the protein concentration.[4]
| Sample ID | Expected Peanut Protein (ppm) | This compound Veratox® ELISA Result (ppm) | Semi-Quantitative Western Blot (Relative Band Intensity) |
| Standard 1 | 25 | 24.8 | +++++ |
| Standard 2 | 10 | 10.2 | ++++ |
| Standard 3 | 5 | 5.1 | +++ |
| Standard 4 | 2.5 | 2.6 | ++ |
| Standard 5 | 1 | 1.1 | + |
| Blank | 0 | < 0.25 (LOD) | Not Detected |
| Sample A | Unknown | 15.7 | ++++ |
| Sample B | Unknown | 3.2 | ++ |
| Sample C | Unknown | 0.5 | +/- (faint band) |
Note: LOD (Limit of Detection) for the this compound Veratox® VIP for Peanut assay can be as low as 0.25 ppm.[5] The relative band intensity in Western Blot is determined by densitometry analysis of the protein bands.
Experimental Protocols
Detailed methodologies for both this compound's ELISA and a corresponding Western Blot are crucial for reproducibility and accurate cross-validation.
This compound Veratox® for Peanut Allergen ELISA Protocol
This protocol is based on the this compound Veratox® for Peanut Allergen test, which is a sandwich enzyme-linked immunosorbent assay (S-ELISA).
Materials:
-
Veratox® for Peanut Allergen Kit (contains antibody-coated microwells, conjugate, substrate, stop solution, and wash solution concentrate)
-
Phosphate Buffered Saline (PBS) for sample extraction
-
Heated water bath
-
Centrifuge or filtration apparatus
-
Microwell reader with a 650 nm filter
Procedure:
-
Sample Extraction: Peanut protein residue is extracted from samples using a phosphate-buffered salt solution (PBS) by shaking in a heated water bath, followed by centrifugation or filtration.
-
Assay Procedure:
-
Add 100 µL of controls and extracted samples to the antibody-coated microwells.
-
Incubate for 10 minutes at room temperature.
-
Wash the wells thoroughly with the provided wash solution.
-
Add 100 µL of conjugate to each well and incubate for 10 minutes at room temperature.
-
Wash the wells again.
-
Add 100 µL of substrate to each well and incubate for 10 minutes at room temperature.
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis: Read the absorbance of the wells at 650 nm using a microwell reader. The concentration of peanut protein in the samples is determined by comparing their absorbance values to a standard curve generated from the provided controls.
Semi-Quantitative Western Blot Protocol for Peanut Allergen Detection
This protocol is a standard procedure for detecting and semi-quantifying peanut allergens, which can be used to validate ELISA findings.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., detector antibody from the this compound Veratox® for Peanut Allergen ELISA kit)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Sample Preparation: Extract proteins from samples using a suitable lysis buffer. Determine the total protein concentration of each sample. Mix the protein extracts with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) for each sample into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the resulting bands to determine the relative protein abundance. Ensure the signal is within the linear range for accurate semi-quantification.
-
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationship in the cross-validation process.
Caption: Cross-validation workflow for this compound ELISA and Western Blot.
Caption: Logical relationship of Western Blot validating ELISA results.
Objective Comparison: ELISA vs. Western Blot
| Feature | This compound ELISA | Western Blot |
| Data Output | Quantitative (precise concentration) | Semi-quantitative (relative abundance) |
| Throughput | High (96-well plate format) | Low (labor-intensive) |
| Speed | Fast (results in under an hour for some kits) | Slow (can take 1-2 days) |
| Sensitivity | Very high (can detect picogram to nanogram levels) | High (can detect nanogram levels) |
| Specificity | High, but susceptible to cross-reactivity | Very high (confirms molecular weight) |
| Confirmatory Power | Provides quantitative data that may need confirmation | Excellent confirmatory tool for ELISA |
Conclusion
This compound's ELISA kits offer a rapid, sensitive, and high-throughput solution for the quantitative analysis of proteins. However, for comprehensive and robust validation of these results, cross-validation with Western Blot is highly recommended. Western Blotting complements ELISA by providing critical information on the specificity of the antibody-antigen interaction through molecular weight determination. The integrated use of both this compound's ELISA for quantification and Western Blot for confirmation provides a powerful and reliable approach for protein analysis in research, quality control, and drug development.
References
- 1. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 2. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 3. Western Blot vs ELISA: Which Is Better for Protein Detection? [synapse.patsnap.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. nuffoodsspectrum.in [nuffoodsspectrum.in]
A Comparative Analysis of Neogen's Food Allergen Detection Methods
For researchers, scientists, and drug development professionals dedicated to ensuring food safety and protecting consumers with food allergies, the selection of a reliable and efficient allergen detection method is paramount. Neogen, a prominent provider of food safety testing solutions, offers a comprehensive portfolio of allergen detection kits. This guide provides an objective comparison of this compound's primary food allergen detection methods—Veratox®, Reveal® 3-D, and BioKits®—with alternative methods available in the market. The performance of these methods is supported by experimental data to aid in the selection of the most appropriate tool for specific applications.
Overview of this compound's Allergen Detection Platforms
This compound's food allergen detection portfolio is primarily built on immunoassay technology, offering both quantitative and qualitative results. These solutions are designed to detect low levels of allergens in a variety of samples, including raw ingredients, finished products, and environmental swabs.[1]
-
Veratox® and Veratox® VIP: These are quantitative enzyme-linked immunosorbent assay (ELISA) kits that provide numerical results, allowing for the precise measurement of allergen concentrations.[2][3][4][5] The Veratox VIP line offers enhanced sensitivity for detecting extremely low levels of target allergens, particularly in heat-processed and complex food matrices.
-
Reveal® 3-D: These are qualitative lateral flow devices (LFDs) that provide rapid, easy-to-interpret visual results, making them ideal for on-site screening. A key feature of the Reveal 3-D tests is a three-line readout that includes a control line and two additional lines to differentiate between low and high levels of the target allergen, which helps to prevent false negative results due to high concentrations of the analyte (hook effect).
-
BioKits: These are also microwell sandwich ELISA assays for the quantitative detection of food allergens.
Quantitative Data Presentation
The performance of this compound's allergen detection kits is summarized in the following tables, providing key quantitative parameters for a range of allergens.
This compound Veratox® Performance Data
| Allergen | Kit | Range of Quantitation | Limit of Detection (LOD) | Testing Time |
| Soy | Veratox® for Soy | 2.5–25 ppm soy flour | 0.96 ppm soy flour | 30 minutes |
| Total Milk | Veratox® for Total Milk | 2.5–25 ppm non-fat dry milk (NFDM) | < 1.0 ppm NFDM | 30 minutes |
| Casein | Veratox® for Casein | 2.5–15 ppm NFDM | 1 ppm casein (NFDM scale) | 30 minutes |
| Peanut | Veratox® VIP for Peanut | - | 0.25 ppm peanut protein | 30 minutes |
| Walnut | Veratox® VIP for Walnut | - | 0.15 ppm walnut protein | 30 minutes |
This compound Reveal® 3-D Performance Data
| Allergen | Kit | Detection Limit (Foods/Rinses) | Detection Limit (Surfaces) | Testing Time |
| Total Milk | Reveal® 3-D for Total Milk | 5 ppm total milk (2 ppm milk protein) | 20 µ g/100 cm² milk | 5 minutes |
| Egg | Reveal® 3-D for Egg | 5 ppm total egg (2.4 ppm egg protein) | 10 µ g/100 cm² egg | 5 minutes |
| Soy | Reveal® 3-D for Soy | 5 ppm total soy (2.5 ppm soy protein) | 2 µ g/100 cm² soy protein | 5 minutes |
| Almond | Reveal® 3-D for Almond | 2.5 ppm total almond | 1.0 µ g/100 cm² almond protein | 5 minutes |
| Gluten | Reveal® 3-D for Gluten | 5 ppm gluten | 5 µ g/100 cm² gluten | 5 minutes |
Comparison with Alternative Methods
While this compound's kits are widely used, several other reputable manufacturers offer comparable allergen detection solutions. The primary alternative technologies are other ELISA kits and Polymerase Chain Reaction (PCR)-based methods.
Alternative ELISA Kits
Companies like Romer Labs (AgraQuant®) and Hygiena (AlerTox®) provide a range of ELISA-based allergen test kits.
| Manufacturer | Kit Series | Typical Quantitation Range | Typical Limit of Detection | Key Features |
| Romer Labs | AgraQuant® | 0.4 - 60 ppm (allergen dependent) | 0.04 - 2 ppm (allergen dependent) | Ready-to-use reagents, breakaway microwell format. |
| Hygiena | AlerTox® Sticks PLUS | Qualitative | As low as 1.5 ppm | Ultra-sensitive lateral flow tests for rapid screening. |
PCR-Based Methods
PCR-based methods detect the DNA of the allergenic food source rather than the allergenic protein itself. This can be an advantage for highly processed foods where proteins may be denatured. Companies like Hygiena (foodproof®) and Invitek Diagnostics (InviScreen®) offer real-time PCR kits for allergen detection.
| Manufacturer | Kit Series | Typical Limit of Detection | Key Advantages |
| Hygiena | foodproof® | ≥ 0.1 ppm (allergen dependent) | Suitable for highly processed foods, can be quantitative. |
| Invitek Diagnostics | InviScreen® | At least 10 ppm | Reliable for various food and feed samples. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for this compound's primary detection methods. Note: Always refer to the specific kit insert for detailed instructions.
This compound Veratox® (Sandwich ELISA) Protocol
-
Sample Preparation:
-
Weigh a representative sample of the food product.
-
Add an extraction buffer (e.g., Phosphate Buffered Saline with Tween 20) and an extraction additive.
-
Incubate in a shaker water bath at 60°C for a specified time.
-
Allow the mixture to settle and cool. The supernatant will be used for testing.
-
-
Assay Procedure:
-
Add standards and prepared samples to the transfer wells.
-
Add the enzyme-conjugated antibody to the transfer wells and mix.
-
Transfer the contents of the transfer wells to the antibody-coated microwells. Incubate for 10 minutes.
-
Wash the microwells thoroughly with a wash buffer solution to remove unbound components.
-
Add the substrate solution to the microwells and incubate for 10 minutes. A color change will occur in the presence of the enzyme.
-
Add a stop solution to halt the reaction.
-
Read the absorbance of each well using a microwell reader at 650 nm.
-
-
Data Interpretation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the allergen in the samples by comparing their absorbance to the standard curve.
-
This compound Reveal® 3-D (Lateral Flow) Protocol
-
Sample Preparation (Environmental Swab):
-
For dry surfaces, moisten a sterile swab with the provided wetting solution. For wet surfaces, use a dry swab.
-
Swab a 10x10 cm area using a crosshatch technique.
-
Place the swab into a sample tube containing the extraction buffer and break off the swab tip into the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Assay Procedure:
-
Remove the Reveal 3-D test device from its packaging.
-
Dip the test device into the liquid in the sample tube until the liquid is seen entering the test window.
-
Place the device on a flat surface and allow it to develop for 5 minutes.
-
-
Data Interpretation:
-
Negative: A line appears only in the control zone (C).
-
Positive: Lines appear in the control zone (C) and the test zone (T).
-
High Positive: A line appears in the control zone (C), and the overload zone (O) may be faint or absent, while the test zone (T) is clearly visible. This indicates a high concentration of the allergen.
-
Mandatory Visualization
This compound Veratox® Sandwich ELISA Workflow
Caption: Workflow for the this compound Veratox® Sandwich ELISA method.
This compound Reveal® 3-D Lateral Flow Assay Principle
Caption: Principle of the this compound Reveal® 3-D Lateral Flow Assay.
Conclusion
This compound offers a robust and versatile portfolio of food allergen detection methods suitable for a range of applications, from rapid on-site screening to precise laboratory quantification. The Veratox® and BioKits® ELISA platforms provide reliable quantitative data, while the Reveal® 3-D lateral flow devices offer a user-friendly solution for rapid qualitative assessments. The choice of the optimal method depends on the specific requirements of the analysis, including the food matrix, the required sensitivity, and the desired turnaround time. When selecting an allergen detection method, it is crucial to consider the performance data and validation status of the kit for the specific food matrix being tested. For highly processed foods, PCR-based methods may offer a more reliable alternative. Ultimately, a comprehensive allergen control program should leverage the strengths of different testing methodologies to ensure the safety and compliance of food products.
References
Safety Operating Guide
Navigating Neogen Product Disposal: A Guide for Laboratory Professionals
LANSING, Mich. - For researchers, scientists, and drug development professionals utilizing Neogen's diverse portfolio of products, proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of various this compound products, from diagnostic kits to laboratory consumables.
While specific disposal requirements are dictated by the product's composition and local regulations, a general framework can guide laboratory personnel in making informed decisions. Always consult the product's Safety Data Sheet (SDS) and adhere to your institution's and local authorities' waste management protocols.
General Disposal Workflow
The following diagram outlines a general workflow for the proper disposal of this compound products. This process begins with identifying the product type and consulting the corresponding Safety Data Sheet (SDS) to determine the appropriate disposal pathway.
Disposal Procedures by Product Category
Based on information from Safety Data Sheets and general laboratory guidelines, the following procedures are recommended for different categories of this compound products.
| Product Category | General Disposal Guidelines |
| Diagnostic Test Kits (e.g., ELISA Kits) | Most components are not considered hazardous. Dispose of in accordance with licensed collector's sorting instructions. Do not reuse empty containers.[1] |
| ATP Testing Systems (e.g., AccuPoint®) | Sampler reagents and cartridges are generally non-toxic and may be disposed of without special considerations.[2] However, always refer to the product-specific SDS. For reconstituted ATP standards, they should be used or discarded within 8 hours.[3] |
| Microbiology Culture Media | Used media containing microbial growth should be decontaminated, typically by autoclaving at 121°C for at least 30 minutes.[4][5] After sterilization, the media can often be disposed of in the regular trash, though local regulations may vary. |
| Rodenticides | Dispose of waste resulting from the use of this product in the trash or at an approved waste disposal facility. For unused, spoiled, or unconsumed bait, follow the disposal instructions on the product label. Contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste Representative at the nearest EPA Regional Office for guidance if needed. |
| Chemical Reagents and Solutions | Disposal must be done according to official regulations. For specific chemical compositions, refer to the SDS for detailed disposal instructions. Never pour chemical waste down the drain unless explicitly permitted by your institution's safety office and local regulations. |
| Plastic and Paper Containers | For non-hazardous product containers, triple rinse (or equivalent) plastic containers and then offer for recycling or puncture and dispose of in a sanitary landfill. Paper containers can typically be disposed of in the trash. Always ensure containers are empty before disposal. |
Key Experimental Protocols
For the decontamination of infectious materials, such as used microbiology culture media, the standard and widely accepted protocol is steam sterilization via an autoclave.
Autoclaving Protocol for Biological Waste Decontamination:
-
Containment: Place all contaminated materials (e.g., petri dishes, culture tubes, swabs) into a biohazard bag designed for autoclaving. Ensure the bag is not sealed completely to allow steam to penetrate.
-
Loading: Place the biohazard bag in a secondary, leak-proof container within the autoclave.
-
Cycle Parameters: Run the autoclave at a minimum of 121°C (250°F) for at least 30 minutes. Longer times may be necessary depending on the volume and density of the waste.
-
Verification: Use autoclave indicator tape or biological indicators to confirm that the proper temperature for sterilization was achieved.
-
Final Disposal: Once the cycle is complete and the waste has cooled, the sterilized bag can typically be disposed of with regular laboratory waste. Confirm this is in accordance with your facility's policies.
Regulatory Compliance
It is imperative to note that the U.S. Environmental Protection Agency (EPA) and local authorities have stringent regulations regarding the disposal of laboratory waste. Facilities are responsible for identifying and categorizing hazardous materials, ensuring proper storage and labeling, and managing transportation and disposal. For academic laboratories, specific regulations under Subpart K of the Resource Conservation and Recovery Act (RCRA) may apply.
For any uncertainty regarding the proper disposal of a specific this compound product, it is always best to contact this compound's customer support or your institution's Environmental Health and Safety (EHS) department.
References
Navigating Safety with Neogen Products: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Neogen products. It offers a procedural framework to ensure safe operational conduct and disposal. Adherence to these protocols is critical for laboratory safety.
Understanding "this compound": A Diverse Product Landscape
This compound is a company that offers a vast and diverse portfolio of products, ranging from diagnostic test kits and laboratory chemicals to culture media and veterinary instruments. Due to this wide array of products, there is no single, universal set of personal protective equipment (PPE) for "handling this compound." The specific hazards and required safety precautions are entirely dependent on the individual product in use.
The cornerstone of safe handling for any chemical or biological product is the Safety Data Sheet (SDS) . This document, provided by this compound for each of its hazardous products, contains detailed information on potential hazards, required PPE, safe handling procedures, and emergency protocols. Always consult the product-specific SDS before beginning any work. [1][2][3][4][5]
General Framework for Safe Handling of this compound Products
While the SDS provides product-specific details, a general framework for laboratory safety should always be followed. This involves a three-phase approach: pre-operational planning, operational execution, and post-operational cleanup and disposal.
Phase 1: Pre-Operational Planning & Preparation
-
Hazard Assessment:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) for the specific this compound product.
-
Identify the key hazards: physical (flammable, explosive), health (toxic, corrosive, irritant), and environmental.
-
Pay close attention to Sections 2 (Hazard Identification) and 8 (Exposure Controls/Personal Protection) of the SDS.
-
-
PPE Selection:
-
Based on the SDS, select the appropriate PPE. This may include eye and face protection, gloves, lab coats or aprons, and respiratory protection.
-
Ensure all PPE is in good condition and fits correctly.
-
-
Work Area Preparation:
-
Ensure the work area is clean, well-ventilated, and free of clutter.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Have spill containment materials readily available.
-
Phase 2: Operational Execution - Safe Handling
-
Donning PPE: Put on all required PPE before handling the product.
-
Handling the Product:
-
Follow the specific handling and storage instructions in the SDS (Section 7).
-
Use appropriate engineering controls, such as a fume hood, if required.
-
Avoid direct contact with the product.
-
Do not eat, drink, or smoke in the laboratory.
-
-
In Case of Exposure or Spill:
-
Immediately follow the first-aid measures outlined in Section 4 of the SDS.
-
For spills, follow the accidental release measures described in Section 6 of the SDS.
-
Phase 3: Post-Operational Cleanup & Disposal
-
Decontamination:
-
Clean and decontaminate the work area and any equipment used.
-
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination.
-
Waste Disposal:
-
Dispose of the product and any contaminated materials according to the disposal considerations in Section 13 of the SDS and in compliance with local, state, and federal regulations.
-
Never dispose of chemical waste down the drain unless explicitly permitted by the SDS and institutional guidelines.
-
Personal Protective Equipment (PPE) Recommendations from Example this compound Product SDSs
The following tables summarize the PPE recommendations for a few example this compound products to illustrate the product-specific nature of these requirements. This is not a comprehensive list. Always refer to the SDS for the specific product you are using.
Table 1: Eye and Face Protection
| Product Name | SDS Recommendation |
| This compound® Salmonella Enrichment Base | Wear protective gloves/protective clothing/eye protection/face protection. |
| Gliadin Renaturing Cocktail Solution | Wear protective gloves/protective clothing/eye protection/face protection. |
| This compound Viroxide Super | Safety glasses. Ensure eye bath is to hand. |
| A-1 Medium | Wear protective gloves/protective clothing/eye protection/face protection. Causes serious eye damage. |
Table 2: Hand Protection
| Product Name | SDS Recommendation |
| This compound® Salmonella Enrichment Base | Wear protective gloves/protective clothing/eye protection/face protection. |
| Gliadin Renaturing Cocktail Solution | Wear protective gloves/protective clothing/eye protection/face protection. |
| This compound Viroxide Super | Protective gloves. |
| A-1 Medium | Wear protective gloves/protective clothing/eye protection/face protection. May cause an allergic skin reaction. |
Table 3: Skin and Body Protection
| Product Name | SDS Recommendation |
| This compound® Salmonella Enrichment Base | Wear protective gloves/protective clothing/eye protection/face protection. |
| Gliadin Renaturing Cocktail Solution | Wear protective gloves/protective clothing/eye protection/face protection. |
| This compound Viroxide Super | Protective clothing. |
| A-1 Medium | Wear protective gloves/protective clothing/eye protection/face protection. |
Table 4: Respiratory Protection
| Product Name | SDS Recommendation |
| This compound® Salmonella Enrichment Base | In case of insufficient ventilation, wear suitable respiratory equipment. Dust may be irritating if inhaled. |
| Gliadin Renaturing Cocktail Solution | In case of insufficient ventilation, wear suitable respiratory equipment. |
| This compound Viroxide Super | Respiratory protective device with particle filter. |
| A-1 Medium | In case of insufficient ventilation, wear suitable respiratory equipment. Avoid breathing dust. |
Experimental Protocols
Detailed experimental protocols involving this compound products are proprietary to the user's institution and specific research. However, the safe handling procedures outlined in this document and the product's SDS must be integrated into any experimental protocol.
Visualizing Safe Handling Workflows
The following diagrams illustrate the logical flow of safe handling procedures and decision-making processes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
